molecular formula C11H22O3 B105138 11-Hydroxyundecanoic acid CAS No. 3669-80-5

11-Hydroxyundecanoic acid

Cat. No.: B105138
CAS No.: 3669-80-5
M. Wt: 202.29 g/mol
InChI Key: KNRCBASNXNXUQQ-UHFFFAOYSA-N
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Description

11-Hydroxyundecanoic acid is a hydroxy fatty acid of interest in biochemical and materials science research. While specific toxicological data for this compound is limited in the public domain, it shares structural similarities with other hydroxy fatty acids, such as hydroxyundecanoic acid (CAS 6336-28-3), which are known to exhibit skin-conditioning and moisturizing properties in cosmetic science . Researchers value this family of compounds for their role in studying lipid metabolism and as potential intermediates in the synthesis of polymers and fine chemicals. The primary amino groups of compounds like polyethylenimine can be acylated with carboxylic acids, a reaction relevant for modifying biomaterials . As a mid-chain functionalized fatty acid, this compound provides a useful building block for organic synthesis and the development of novel surfactants or lubricants. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for personal application. Researchers should consult the safety data sheet (SDS) and conduct appropriate risk assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-hydroxyundecanoic acid
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InChI

InChI=1S/C11H22O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h12H,1-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRCBASNXNXUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCO)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40190136
Record name 11-Hydroxyundecanoic acid
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Molecular Weight

202.29 g/mol
Source PubChem
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CAS No.

3669-80-5
Record name 11-Hydroxyundecanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Hydroxyundecanoic acid
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Record name 11-Hydroxyundecanoic acid
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Record name 11-hydroxyundecanoic acid
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Record name 11-HYDROXYUNDECANOIC ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Chemo-Enzymatic Approach to the Synthesis of 11-Hydroxyundecanoic Acid from Ricinoleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the chemo-enzymatic synthesis of 11-hydroxyundecanoic acid, a valuable monomer for bioplastics and other specialty chemicals, from the renewable feedstock, ricinoleic acid. By leveraging the specificity of biocatalysts in conjunction with traditional chemical transformations, this integrated approach offers a more sustainable and efficient alternative to purely chemical methods that often require harsh reaction conditions. This document details a core enzymatic pathway, explores alternative chemical and biocatalytic strategies, and provides comprehensive, step-by-step protocols for key transformations. The content is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to implement and adapt these methodologies in their own laboratories.

Introduction: The Strategic Value of this compound and the Chemo-Enzymatic Paradigm

This compound is a bifunctional molecule of significant industrial interest, primarily as a monomer for the production of high-performance bio-based polyamides and polyesters.[1] Its linear C11 backbone and terminal hydroxyl and carboxyl groups allow for the formation of polymers with desirable properties, including flexibility, durability, and a reduced environmental footprint compared to their petrochemical-derived counterparts. The traditional chemical synthesis of such ω-hydroxy acids often involves energy-intensive processes and the use of hazardous reagents.[2]

The chemo-enzymatic synthesis paradigm offers a compelling alternative, marrying the precision and mild reaction conditions of enzymatic catalysis with the versatility of chemical synthesis.[3] This approach can lead to higher yields, improved purity profiles, and a more sustainable manufacturing process. Ricinoleic acid, the primary fatty acid component of castor oil, is an ideal and abundant renewable starting material for this transformation.[4][5]

This guide will focus on a practical and efficient chemo-enzymatic route for the conversion of ricinoleic acid to this compound, while also providing a critical overview of alternative methodologies to allow for informed process design and optimization.

Overview of Synthetic Strategies

The conversion of ricinoleic acid to this compound necessitates the cleavage of the C11-C12 single bond, a transformation that can be approached through several distinct chemo-enzymatic strategies. The choice of strategy is often dictated by factors such as desired yield, scalability, and available biocatalysts and chemical reagents.

A highly effective and increasingly adopted strategy involves an initial enzymatic oxidation and rearrangement of the ricinoleic acid backbone, followed by chemical reduction and hydrolysis.[6] This core pathway, which will be detailed extensively in this guide, avoids the direct and often aggressive chemical cleavage of the fatty acid chain.

Alternatively, a more traditional chemo-enzymatic approach involves the initial chemical oxidative cleavage of the double bond in ricinoleic acid to yield a C11 aldehyde or carboxylic acid precursor, which can then be subjected to enzymatic or further chemical modification. Common chemical cleavage methods include ozonolysis and permanganate oxidation.

The following diagram illustrates the high-level strategic options for this synthesis:

G ricinoleic_acid Ricinoleic Acid chemo_enzymatic_pathway Core Chemo-Enzymatic Pathway (Enzymatic Oxidation First) ricinoleic_acid->chemo_enzymatic_pathway Biotransformation chemical_cleavage_pathway Alternative Pathway (Chemical Cleavage First) ricinoleic_acid->chemical_cleavage_pathway Oxidative Cleavage final_product This compound chemo_enzymatic_pathway->final_product Chemical Reduction & Hydrolysis chemical_cleavage_pathway->final_product Enzymatic/Chemical Reduction

Figure 1: High-level overview of synthetic strategies.

The Core Chemo-Enzymatic Pathway: A Detailed Walkthrough

A robust and elegant chemo-enzymatic synthesis of this compound from ricinoleic acid has been demonstrated, which proceeds via a two-step biotransformation followed by chemical finishing.[6] This pathway is notable for its mild reaction conditions and high conversion rates.

Step 1: Biotransformation of Ricinoleic Acid to (Z)-11-(heptanoyloxy)undec-9-enoic acid

The initial and most critical step in this pathway is the whole-cell biotransformation of ricinoleic acid. This is achieved using a recombinant Escherichia coli strain engineered to express two key enzymes: an alcohol dehydrogenase (ADH) from Micrococcus luteus and a Baeyer-Villiger monooxygenase (BVMO) from Pseudomonas putida KT2440.[2]

The causality behind this enzymatic cascade is as follows:

  • The alcohol dehydrogenase oxidizes the hydroxyl group of ricinoleic acid to a ketone, forming 12-ketooleic acid.

  • The Baeyer-Villiger monooxygenase then catalyzes an oxidative cleavage of the C11-C12 bond of the keto-acid intermediate, inserting an oxygen atom to form an ester. This remarkable enzymatic rearrangement is the cornerstone of this synthetic route.

The overall biotransformation can be visualized as follows:

G ricinoleic_acid Ricinoleic Acid keto_acid 12-Ketooleic Acid ricinoleic_acid->keto_acid Alcohol Dehydrogenase (ADH) ester_intermediate (Z)-11-(heptanoyloxy)undec-9-enoic acid keto_acid->ester_intermediate Baeyer-Villiger Monooxygenase (BVMO) G ester_intermediate (Z)-11-(heptanoyloxy)undec-9-enoic acid saturated_ester 11-(heptanoyloxy)undecanoic acid ester_intermediate->saturated_ester Catalytic Hydrogenation final_product This compound saturated_ester->final_product Ester Hydrolysis

Sources

A Technical Guide to the Biosynthesis of 11-Hydroxyundecanoic Acid from Castor Oil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The global shift towards sustainable chemical manufacturing has intensified the search for renewable feedstocks capable of replacing petroleum-based platform chemicals. Castor oil, a non-edible vegetable oil rich in ricinoleic acid, stands out as a prime candidate for biotransformation into high-value monomers.[1] This technical guide provides an in-depth exploration of the chemo-enzymatic synthesis of 11-hydroxyundecanoic acid, a valuable precursor for polymers and pharmaceuticals, directly from castor oil's primary constituent, ricinoleic acid.[2][3] We will dissect the core biocatalytic cascade, detail the application of engineered microbial systems, present validated experimental protocols, and discuss the critical parameters for process optimization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage biocatalysis for the production of sustainable, high-performance chemicals.

Introduction: The Potential of Castor Oil

Castor oil, derived from the seeds of Ricinus communis, is a unique and commercially significant vegetable oil. Its value stems from its high concentration (approximately 90%) of ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid), a monounsaturated, 18-carbon fatty acid distinguished by a hydroxyl group at the C-12 position.[1][4][5] This inherent functionality makes ricinoleic acid a versatile and powerful starting material for a wide array of chemical transformations, positioning it as a key resource in the bio-based economy.[5]

One of the most promising applications is its conversion to ω-hydroxycarboxylic acids, which serve as essential monomers for the synthesis of high-performance bioplastics, such as polyamides (e.g., Nylon-11) and polyesters.[6][7] this compound (11-HUA) is a particularly valuable C11 monomer that can be derived from ricinoleic acid through a precise biocatalytic cleavage reaction. This guide focuses on the established and efficient pathway for this conversion.

The Core Biotransformation Pathway: A Chemo-Enzymatic Approach

The conversion of ricinoleic acid into 11-HUA is not a single-step process but rather a sophisticated multi-step cascade that leverages the specificity of enzymes for key transformations, often coupled with a final chemical polishing step. The most well-documented and effective route involves a two-enzyme biocatalytic oxidation followed by chemical reduction.[8][9]

The central strategy involves the precise cleavage of the C11-C12 bond of ricinoleic acid. This is accomplished via a biocatalytic Baeyer-Villiger oxidation, a powerful reaction that converts a ketone into an ester.

Enzymatic Cascade:
  • Step 1: Oxidation of Ricinoleic Acid: The process begins with the oxidation of the C-12 hydroxyl group of ricinoleic acid to a ketone, forming 12-ketooleic acid. This reaction is catalyzed by a highly specific alcohol dehydrogenase (ADH) . The use of an ADH from Micrococcus luteus has proven effective for this transformation.[8][9]

  • Step 2: Baeyer-Villiger Monooxygenase (BVMO) Action: The resulting 12-ketooleic acid is then acted upon by a Baeyer-Villiger monooxygenase (BVMO) . This enzyme inserts an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. This cleavage reaction yields two products: n-heptanoic acid and (Z)-11-(heptanoyloxy)undec-9-enoic acid. A well-characterized and efficient BVMO for this step is sourced from Pseudomonas putida KT2440.[8][9][10]

  • Step 3: Ester Hydrolysis: The ester intermediate is subsequently hydrolyzed, often by endogenous esterases within the whole-cell biocatalyst, to yield n-heptanoic acid and ω-hydroxyundec-9-enoic acid.[10]

Chemical Refinement:
  • Step 4: Hydrogenation: The final step involves the chemical reduction of the carbon-carbon double bond in ω-hydroxyundec-9-enoic acid to produce the saturated target molecule, this compound.[8] This step is typically performed chemically as it is a straightforward and high-yielding reaction.

The entire biochemical pathway is visualized in the diagram below.

G cluster_oil Feedstock Preparation cluster_bio Whole-Cell Biocatalysis cluster_chem Chemical Synthesis CastorOil Castor Oil (Triglyceride) RicinoleicAcid Ricinoleic Acid (12-hydroxyoleic acid) CastorOil->RicinoleicAcid Lipase (Hydrolysis) KetoAcid 12-Ketooleic Acid RicinoleicAcid->KetoAcid Alcohol Dehydrogenase (M. luteus) EsterIntermediate (Z)-11-(heptanoyloxy) undec-9-enoic acid KetoAcid->EsterIntermediate Baeyer-Villiger Monooxygenase (P. putida KT2440) UnsaturatedHydroxyAcid ω-Hydroxyundec-9-enoic Acid EsterIntermediate->UnsaturatedHydroxyAcid Esterase (Hydrolysis) HeptanoicAcid n-Heptanoic Acid (Co-product) EsterIntermediate->HeptanoicAcid FinalProduct This compound (11-HUA) UnsaturatedHydroxyAcid->FinalProduct Chemical Hydrogenation (e.g., H₂/Pd-C)

Caption: Chemo-enzymatic pathway from Castor Oil to 11-HUA.

The Biocatalyst: Engineered Whole-Cell Systems

While isolated enzymes can be used, whole-cell biocatalysis using recombinant microorganisms is often the more practical and economically viable approach for this pathway.[8][10] Genetically engineered Escherichia coli is a common host for co-expressing the required alcohol dehydrogenase and Baeyer-Villiger monooxygenase genes.[8][9]

Causality Behind Using Whole Cells:

  • Cofactor Regeneration: ADH and BVMO enzymes require cofactors (NAD⁺/NADH and NADP⁺/NADPH, respectively) for their catalytic activity. A living whole-cell system provides the native metabolic machinery to continuously regenerate these expensive cofactors, eliminating the need to add them to the reaction medium.

  • Enzyme Stability: Expressing the enzymes within the cellular environment can protect them from harsh process conditions, increasing their operational stability compared to free enzymes.

  • Simplified Process: It avoids costly and time-consuming enzyme purification steps. The cells themselves become the self-contained and regenerating catalyst.

Experimental Protocol: Whole-Cell Biotransformation

This protocol is a representative methodology based on established literature for producing the unsaturated precursor of 11-HUA using an engineered E. coli biocatalyst.[8][9]

A. Biocatalyst Preparation:

  • Transformation: Transform competent E. coli BL21(DE3) cells with an appropriate expression vector (e.g., pETDuet-1) containing the genes for Micrococcus luteus ADH and Pseudomonas putida KT2440 BVMO.

  • Starter Culture: Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C with shaking at 200 rpm.

  • Main Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM. Reduce the temperature to 20°C and continue incubation for 12-16 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Wash the cell pellet twice with a 50 mM phosphate buffer (pH 7.5). The resulting cell paste is the whole-cell biocatalyst.

B. Whole-Cell Biotransformation Reaction:

  • Reaction Setup: Resuspend the harvested cell pellet in 1 L of 50 mM phosphate buffer (pH 7.5) to a final cell concentration of 20 g (dry cell weight) per liter.

  • Substrate Addition: Prepare the substrate, ricinoleic acid, by dissolving it in a suitable solvent or as a sodium salt solution. Add the substrate to the cell suspension to a final concentration of 50-100 mM.

  • Reaction Conditions: Maintain the reaction at 30°C with gentle agitation (e.g., 150 rpm) to ensure adequate mixing and aeration. Monitor the reaction progress by taking samples periodically.

  • Analysis: Analyze the samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the consumption of ricinoleic acid and the formation of the ester product and ω-hydroxyundec-9-enoic acid.

C. Product Extraction and Hydrogenation:

  • Cell Removal: After the reaction is complete (typically 8-12 hours), remove the E. coli cells by centrifugation.

  • Extraction: Acidify the supernatant to pH 2.0 using HCl and extract the organic acids with an equal volume of ethyl acetate.

  • Solvent Removal: Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure using a rotary evaporator.

  • Hydrogenation: Dissolve the crude product in a suitable solvent (e.g., methanol) and perform catalytic hydrogenation using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere until the double bond is saturated.

  • Purification: Purify the final this compound product by recrystallization or silica gel column chromatography.

G cluster_prep Phase 1: Biocatalyst Preparation cluster_react Phase 2: Biotransformation cluster_purify Phase 3: Downstream Processing A1 Inoculate E. coli Culture A2 Grow to Mid-Log Phase (OD₆₀₀ = 0.6-0.8) A1->A2 A3 Induce Gene Expression (IPTG, 20°C) A2->A3 A4 Harvest & Wash Cells (Centrifugation) A3->A4 B1 Resuspend Cells in Buffer (High Density) A4->B1 Transfer Biocatalyst B2 Add Ricinoleic Acid Substrate B1->B2 B3 Incubate at 30°C (8-12 hours) B2->B3 B4 Monitor Product Formation (GC/HPLC) B3->B4 C1 Separate Cells from Supernatant B4->C1 Transfer Reaction Mixture C2 Acidify & Extract Product C1->C2 C3 Chemical Hydrogenation (H₂/Pd-C) C2->C3 C4 Purify Final 11-HUA (e.g., Recrystallization) C3->C4

Caption: Experimental workflow for 11-HUA production.

Process Performance and Quantitative Data

The efficiency of the biotransformation is critical for its industrial feasibility. High cell density fermentations are a key strategy to achieve high volumetric productivity and final product titers, which helps to overcome potential substrate or product inhibition.[8]

ParameterReported ValueSource
Biocatalyst Recombinant E. coli expressing ADH and BVMO[8][9]
Cell Density 20 g (dry cells) / L[9]
Final Ester Product Conc. 53 mM[9]
Volumetric Productivity 6.6 mM h⁻¹[9]
Biotransformation Yield 84% (molar yield)[9]
Overall Molar Yield 55% (from ricinoleic acid to 1,11-undecanedioic acid)[9]

Note: The overall molar yield of 55% reported in the source includes a subsequent oxidation step to 1,11-undecanedioic acid. The yield for 11-HUA itself is expected to be higher as it involves fewer steps.

Applications in Polymer and Pharmaceutical Industries

This compound is a highly versatile molecule with significant applications.

  • Biopolymers: As a bifunctional monomer (containing both a hydroxyl and a carboxylic acid group), it is an ideal building block for producing polyesters through self-condensation. It is also a critical precursor for 11-aminoundecanoic acid, the monomer used to produce Polyamide 11 (Nylon 11), a high-performance bio-based plastic with excellent thermal and mechanical properties.[3][11]

  • Pharmaceuticals and Cosmetics: Long-chain hydroxy fatty acids and their derivatives are used as excipients, emulsifiers, and formulation aids in the pharmaceutical and cosmetic industries.[12][13][14] Their amphiphilic nature makes them suitable for drug delivery systems and topical applications.[15][16]

Conclusion and Future Outlook

The chemo-enzymatic conversion of ricinoleic acid to this compound exemplifies a powerful and sustainable strategy for producing valuable platform chemicals from renewable resources. The use of engineered whole-cell biocatalysts provides an efficient and robust system for the key oxidative cleavage reaction. Future research will likely focus on improving the system's efficiency by engineering more robust enzymes, optimizing fermentation conditions to increase titers and productivity, and developing a fully biological pathway by discovering or engineering an enzyme capable of reducing the double bond, thereby eliminating the need for a separate chemical hydrogenation step. As the demand for sustainable materials and green chemistry grows, this pathway from castor oil will become increasingly vital for the chemical industry.

References

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Sources

An In-depth Technical Guide to 11-Hydroxyundecanoic Acid: From Synthesis to Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 11-hydroxyundecanoic acid, a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, provide detailed experimental protocols for its synthesis and characterization, and explore its burgeoning applications in advanced therapeutic modalities.

Core Characteristics of this compound

This compound (CAS No. 3669-80-5) is an omega-hydroxy fatty acid, meaning it possesses a hydroxyl group at the terminus of its aliphatic chain, opposite a carboxylic acid group.[1][2] This unique structure imparts dual reactivity, making it a versatile building block in chemical synthesis.[3]

Chemical and Physical Properties

The intrinsic properties of this compound are summarized in the table below. Its solid form at room temperature and solubility in common organic solvents are key considerations for its handling and use in synthetic chemistry.[4][5]

PropertyValueSource(s)
CAS Number 3669-80-5[4][6][7][8]
Molecular Formula C₁₁H₂₂O₃[6][7][8]
Molecular Weight 202.29 g/mol [1][4][6]
Appearance White solid[3][4]
Melting Point 65-69 °C[3][5]
Boiling Point 280.42 °C (estimate)[5]
Solubility Soluble in chloroform, DCM, ethyl acetate, methanol; slightly soluble in water.[3][5]
pKa 4.78 ± 0.10 (Predicted)[5]
SMILES O=C(O)CCCCCCCCCCO[4][6]
InChI Key KNRCBASNXNXUQQ-UHFFFAOYSA-N[4][7][8]

Synthesis and Purification of this compound

A notable and sustainable route to this compound is the chemo-enzymatic synthesis from ricinoleic acid, a renewable fatty acid derived from castor oil.[9][10][11] This method leverages the specificity of enzymes for key transformations, followed by standard chemical reactions.

Chemo-enzymatic Synthesis from Ricinoleic Acid

This process involves a two-stage approach: a biotransformation step using recombinant E. coli followed by chemical reduction and hydrolysis.

Part A: Biotransformation of Ricinoleic Acid

  • Cultivation of Recombinant E. coli : Cultivate Escherichia coli cells expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase in a suitable growth medium until the early exponential growth phase.[9][10]

  • Whole-Cell Biotransformation : Harvest the cells and resuspend them to a high cell density (e.g., 20 g dry cells per liter) in a reaction buffer containing ricinoleic acid.[9][10]

  • Reaction Monitoring : Incubate the reaction mixture with agitation. The enzymatic cascade will convert ricinoleic acid to (Z)-11-(heptanoyloxy)undec-9-enoic acid. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).[9][10]

  • Product Extraction : Upon completion, acidify the reaction mixture and extract the product with an organic solvent such as ethyl acetate.

Part B: Chemical Reduction and Hydrolysis

  • Reduction of the Double Bond : Dissolve the extracted (Z)-11-(heptanoyloxy)undec-9-enoic acid in a suitable solvent (e.g., ethanol) and subject it to catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. This will reduce the carbon-carbon double bond to yield 11-(heptanoyloxy)undecanoic acid.[9][10]

  • Ester Hydrolysis : Hydrolyze the resulting ester by adding a base such as sodium hydroxide and heating the mixture. This will cleave the ester bond, yielding this compound and heptanoic acid.[9][10]

  • Isolation : After cooling, acidify the reaction mixture to protonate the carboxylate, leading to the precipitation of this compound.

G ricinoleic_acid Ricinoleic Acid ester_intermediate (Z)-11-(Heptanoyloxy)undec-9-enoic Acid ricinoleic_acid->ester_intermediate Biotransformation recombinant_ecoli Recombinant E. coli (Alcohol Dehydrogenase & BVMO) recombinant_ecoli->ester_intermediate saturated_ester 11-(Heptanoyloxy)undecanoic Acid ester_intermediate->saturated_ester Chemical Reduction hydrogenation Catalytic Hydrogenation (Pd/C, H₂) hydrogenation->saturated_ester product This compound saturated_ester->product Chemical Hydrolysis byproduct Heptanoic Acid saturated_ester->byproduct Chemical Hydrolysis hydrolysis Base Hydrolysis (e.g., NaOH) hydrolysis->product hydrolysis->byproduct

Purification by Crystallization

The purity of the synthesized this compound is crucial for its subsequent applications. Crystallization is an effective method for its purification.

  • Solvent Selection : Choose a solvent system in which this compound is readily soluble at elevated temperatures but sparingly soluble at room temperature. A mixture of an organic solvent and water can be effective.

  • Dissolution : Dissolve the crude this compound in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration : If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization : Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Crystal Collection : Collect the crystals by vacuum filtration.

  • Washing : Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying : Dry the purified crystals under vacuum.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.

NMR Spectroscopy

The 1H and 13C NMR spectra provide a definitive fingerprint of the molecule. Based on available data for this compound, the following characteristic peaks are expected.[10]

1H NMR (in CDCl₃):

  • A triplet corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂-OH).

  • A triplet corresponding to the methylene protons adjacent to the carboxylic acid group (-CH₂-COOH).

  • A broad multiplet for the central methylene protons of the alkyl chain.

  • Singlets for the hydroxyl (-OH) and carboxylic acid (-COOH) protons, which may be broad and their chemical shifts can vary with concentration and solvent.

13C NMR (in CDCl₃):

  • A peak in the downfield region for the carboxylic acid carbon (-COOH).

  • A peak for the carbon bearing the hydroxyl group (-CH₂-OH).

  • A series of peaks in the aliphatic region for the methylene carbons of the chain.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable component in the design of sophisticated drug delivery systems and therapeutics.

Linker for PROTACs and Antibody-Drug Conjugates (ADCs)

This compound can serve as a flexible linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[7] Its long aliphatic chain provides spatial separation between the two active ends of the conjugate, which can be crucial for optimal biological activity. The terminal hydroxyl and carboxylic acid groups offer versatile handles for conjugation to a targeting moiety (like an antibody or a small molecule ligand) and a payload (such as a cytotoxic drug or a protein degrader).

G targeting_moiety Targeting Moiety (e.g., Antibody) linker This compound (Linker) targeting_moiety->linker Conjugation via -COOH or -OH payload Payload (e.g., Cytotoxic Drug) linker->payload Conjugation via -OH or -COOH

Monomer for Biodegradable Polyesters in Drug Delivery

The hydroxyl and carboxylic acid groups of this compound allow it to undergo polycondensation to form polyesters. These polyesters are often biodegradable and biocompatible, making them excellent candidates for creating drug delivery systems such as nanoparticles, microparticles, and hydrogels.[12][13][14] The encapsulated drug is released in a controlled manner as the polyester matrix degrades in the body. The long alkyl chain of the monomer unit can also influence the physical properties of the resulting polymer, such as its hydrophobicity and degradation rate.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][15]

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[12][15]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.

Conclusion

This compound is a versatile and valuable chemical building block with significant potential in the field of drug development and beyond. Its straightforward synthesis from renewable resources, coupled with its dual functionality, makes it an attractive component for creating advanced drug delivery systems and complex therapeutic conjugates. As research in targeted therapies and biodegradable polymers continues to advance, the utility of this compound is poised to expand, offering new solutions to challenges in modern medicine.

References

  • Jang, H. Y., et al. (2016). Chemo-enzymatic synthesis of this compound and 1,11-undecanedioic acid from ricinoleic acid. Green Chemistry, 18(4), 1089-1095. [Link]

  • Jang, H. Y., et al. (2016). Electronic Supplementary Information (ESI) for Chemo-Enzymatic Synthesis of this compound and 1,11-Undecanedioic Acid from Ricinoleic Acid. The Royal Society of Chemistry. [Link]

  • NIST. This compound. In NIST Chemistry WebBook. [Link]

  • ResearchGate. Synthesis of 11-aminoundecanoic acid from this compound. [Link]

  • NIST. This compound. In NIST Chemistry WebBook. [Link]

  • PubChem. This compound. [Link]

  • Ewha Womans University. Chemo-enzymatic synthesis of this compound and 1,11-undecanedioic acid from ricinoleic acid. [Link]

  • Google Patents.
  • EMBL-EBI. This compound (CHEBI:79126). [Link]

  • Szymański, P., et al. (2022). The Advancement of Biodegradable Polyesters as Delivery Systems for Camptothecin and Its Analogues—A Status Report. International Journal of Molecular Sciences, 23(15), 8493. [Link]

  • Furtak, J., et al. (2022). Designing of Drug Delivery Systems to Improve the Antimicrobial Efficacy in the Periodontal Pocket Based on Biodegradable Polyesters. International Journal of Molecular Sciences, 23(19), 11928. [Link]

Sources

A Spectroscopic Guide to 11-Hydroxyundecanoic Acid: Unveiling Molecular Structure through NMR and IR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 11-hydroxyundecanoic acid, a molecule of significant interest in the development of novel polymers, biodegradable plastics, and as a precursor in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures of this bifunctional molecule. Our approach is rooted in the principles of scientific integrity, providing not just data, but a causal understanding of the experimental choices and a self-validating framework for spectroscopic analysis.

Introduction: The Molecular Architecture of this compound

This compound is a saturated fatty acid derivative characterized by a terminal hydroxyl group and a carboxylic acid function at the opposite end of its eleven-carbon aliphatic chain. This unique ω-hydroxy acid structure imparts both hydrophilic and hydrophobic properties, making it a valuable building block in materials science and medicinal chemistry. Understanding its precise molecular structure is paramount for its application, and spectroscopic techniques like NMR and IR are indispensable tools for this purpose.

This guide will dissect the ¹H NMR, ¹³C NMR, and IR spectra of this compound, offering a detailed interpretation of the key spectral features. We will explore how the chemical environment of each proton and carbon atom is reflected in the NMR chemical shifts and how the vibrational modes of the functional groups give rise to characteristic absorption bands in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Skeletons

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are crucial for confirming the carbon framework and identifying the positions of the hydroxyl and carboxylic acid groups.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound reveals distinct signals for the protons in different chemical environments along the carbon chain. The interpretation of this spectrum allows for the unambiguous assignment of each proton.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
H-11 (-CH₂OH)3.64Triplet (t)2H
H-2 (-CH₂COOH)2.35Triplet (t)2H
H-3, H-101.55 - 1.65Multiplet (m)4H
H-4 to H-91.25 - 1.40Multiplet (m)12H
-COOHBroad Singlet1H
-OHBroad Singlet1H

Note: The chemical shifts of the acidic proton (-COOH) and the hydroxyl proton (-OH) can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In some cases, these signals may be broad and difficult to observe.

The downfield region of the spectrum is dominated by the signals from the protons adjacent to the electron-withdrawing oxygen atoms. The triplet at 3.64 ppm is characteristic of the methylene protons (H-11) directly attached to the terminal hydroxyl group. The triplet nature of this signal arises from the coupling with the adjacent methylene protons at the C-10 position.

Similarly, the triplet at 2.35 ppm corresponds to the methylene protons (H-2) in the α-position to the carboxylic acid group. The electron-withdrawing effect of the carbonyl group deshields these protons, causing them to resonate at a higher chemical shift compared to the other methylene groups in the chain.

The bulk of the aliphatic chain, from C-4 to C-9, gives rise to a complex multiplet in the upfield region (1.25 - 1.40 ppm). The signals for the methylene protons at C-3 and C-10 are typically observed as a multiplet between 1.55 and 1.65 ppm, slightly downfield from the main aliphatic envelope due to their proximity to the functional groups.

The protons of the carboxylic acid and hydroxyl groups are typically observed as broad singlets, and their chemical shifts are highly variable. Their broadness is a result of rapid chemical exchange with other protic species (including trace water) in the sample.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides a direct map of the carbon skeleton of this compound. With broadband proton decoupling, each unique carbon atom in the molecule gives rise to a single sharp signal.

Assignment Chemical Shift (δ, ppm)
C-1 (-COOH)179.0 - 180.0
C-11 (-CH₂OH)63.1
C-2 (-CH₂COOH)34.1
C-1032.8
C-4 to C-9 (bulk CH₂)29.1 - 29.5
C-325.7

The most downfield signal in the ¹³C NMR spectrum, typically appearing around 179-180 ppm, is assigned to the carbonyl carbon (C-1) of the carboxylic acid group. This large chemical shift is a hallmark of carbonyl carbons.

The carbon atom attached to the hydroxyl group (C-11) resonates at approximately 63.1 ppm. The electronegative oxygen atom deshields this carbon, causing its signal to appear significantly downfield from the other aliphatic carbons.

The carbons adjacent to the functional groups, C-2 and C-10, are found at 34.1 ppm and 32.8 ppm, respectively. The remaining methylene carbons in the central part of the chain (C-4 to C-9) produce a cluster of signals in the narrow range of 29.1 to 29.5 ppm. The carbon at the C-3 position is typically resolved at around 25.7 ppm.

Infrared (IR) Spectroscopy: Probing the Vibrational Modes of Functional Groups

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes the bonds to vibrate. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups.

IR Spectrum of this compound

The IR spectrum of this compound is dominated by the strong absorptions of the O-H and C=O bonds of the hydroxyl and carboxylic acid groups.

Wavenumber (cm⁻¹) Vibrational Mode Description
3300 - 2500 (broad)O-H stretch (carboxylic acid)Very broad and strong, characteristic of hydrogen-bonded carboxylic acid dimers.
~3300 (broad)O-H stretch (alcohol)Broad and strong, often overlaps with the carboxylic acid O-H stretch.
2920, 2850C-H stretch (aliphatic)Strong and sharp, characteristic of methylene groups.
~1710C=O stretch (carboxylic acid)Very strong and sharp, indicative of a saturated carboxylic acid.
~1465C-H bend (methylene scissoring)Medium intensity.
~1280C-O stretch (coupled with O-H bend)Medium to strong, part of the carboxylic acid fingerprint region.
~1060C-O stretch (alcohol)Medium to strong, characteristic of a primary alcohol.

The most prominent feature in the IR spectrum of this compound is the extremely broad absorption band extending from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. This is the characteristic O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. Superimposed on this broad band are the sharp C-H stretching vibrations of the aliphatic chain at around 2920 and 2850 cm⁻¹. A broad O-H stretching band for the terminal alcohol, also due to hydrogen bonding, is expected around 3300 cm⁻¹ and often merges with the carboxylic acid O-H signal.

The intense, sharp peak at approximately 1710 cm⁻¹ is the unmistakable signature of the C=O (carbonyl) stretching vibration of the carboxylic acid. The position of this band is consistent with a saturated aliphatic carboxylic acid.

The fingerprint region of the spectrum contains several important bands. A medium-intensity band around 1465 cm⁻¹ is due to the scissoring (bending) vibration of the CH₂ groups. The C-O stretching vibration of the carboxylic acid, coupled with O-H in-plane bending, gives rise to a medium to strong band around 1280 cm⁻¹. Finally, the C-O stretching vibration of the primary alcohol at the C-11 position is typically observed as a medium to strong band around 1060 cm⁻¹.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). Chloroform-d is a common choice for non-polar to moderately polar compounds.

    • Gently agitate the tube to ensure complete dissolution of the sample. A brief sonication may be necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

    • Tune and shim the instrument to achieve a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

ATR-IR Spectroscopy Protocol
  • Sample Preparation:

    • Place a small amount of solid this compound onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Use the pressure clamp to ensure good contact between the sample and the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR accessory is clean and the crystal is free from any residues.

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

  • Data Processing:

    • The instrument software will automatically perform the background subtraction and display the spectrum in either transmittance or absorbance mode.

    • Label the significant peaks with their corresponding wavenumbers.

Visualizing Molecular Structure and Spectroscopic Correlations

The following diagrams, generated using Graphviz, illustrate the molecular structure of this compound and the key correlations observed in the NMR and IR spectra.

molecular_structure cluster_chain cluster_functional_groups C1 C1 C2 C2 C1->C2 O1 O C1->O1 O2 O C1->O2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C11 C11 C10->C11 O3 O C11->O3 H_acid H O2->H_acid H_alcohol H O3->H_alcohol

Caption: Molecular structure of this compound.

nmr_correlations COOH C1: ~179-180 ppm -COOH: broad C2 C2: 34.1 ppm H2: 2.35 ppm (t) COOH->C2 α to carbonyl C3_10 C3, C10: 25.7, 32.8 ppm H3, H10: 1.55-1.65 ppm (m) C2->C3_10 CH2_bulk C4-C9: 29.1-29.5 ppm H4-H9: 1.25-1.40 ppm (m) C3_10->CH2_bulk C11_OH C11: 63.1 ppm H11: 3.64 ppm (t) -OH: broad CH2_bulk->C11_OH

Caption: Key ¹H and ¹³C NMR correlations in this compound.

ir_vibrations mol This compound OH_acid O-H stretch (acid) 3300-2500 cm⁻¹ mol->OH_acid OH_alcohol O-H stretch (alcohol) ~3300 cm⁻¹ mol->OH_alcohol CH_stretch C-H stretch 2920, 2850 cm⁻¹ mol->CH_stretch CO_stretch C=O stretch ~1710 cm⁻¹ mol->CO_stretch CO_alcohol C-O stretch (alcohol) ~1060 cm⁻¹ mol->CO_alcohol

Caption: Characteristic IR vibrational modes of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the 11-carbon aliphatic chain with terminal hydroxyl and carboxylic acid functionalities, while the IR spectrum provides clear evidence for the presence of these key functional groups. The detailed interpretation and standardized protocols outlined herein serve as a valuable resource for researchers and scientists, enabling confident identification and quality assessment of this versatile molecule in various research and development settings.

11-Hydroxyundecanoic Acid: A Comprehensive Technical Guide to a Bio-Based Monomer for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Sustainable Advanced Materials

In the relentless pursuit of scientific advancement, particularly within the realms of drug development and biomedical engineering, the materials we choose are as critical as the concepts we explore. For decades, our reliance on petroleum-based polymers has been a cornerstone of innovation. However, the escalating environmental cost and the finitude of these resources compel us to seek sustainable alternatives that do not compromise on performance. This guide delves into the heart of one such alternative: 11-hydroxyundecanoic acid (11-HUA), a bio-based monomer of immense potential. Derived from castor oil, a non-edible and renewable feedstock, 11-HUA stands as a testament to the elegant synergy between nature's building blocks and cutting-edge polymer science. This document is crafted for the discerning researcher, scientist, and drug development professional, offering not just a recitation of facts, but a deep, causal understanding of the synthesis, polymerization, and application of this remarkable monomer.

The Genesis of a Bio-Monomer: From Castor Bean to this compound

The journey of this compound begins with the humble castor bean, the seed of Ricinus communis. The oil extracted from these beans is a rich source of ricinoleic acid, a unique 18-carbon fatty acid distinguished by a hydroxyl group at the 12th carbon and a double bond. This inherent functionality is the key to its transformation into a portfolio of valuable chemicals, including the C11 monomer, 11-HUA.[1]

Pyrolytic Cleavage: The Gateway to C11 Chemistry

The industrial production of the C11 backbone for 11-HUA commences with the high-temperature pyrolysis of castor oil or its primary component, ricinoleic acid. This thermal cracking process, typically conducted at temperatures between 400-700°C under reduced pressure, cleaves the ricinoleic acid molecule.[2] The primary products of this reaction are heptaldehyde and undecylenic acid (10-undecenoic acid), a terminal alkene carboxylic acid that serves as the immediate precursor to 11-HUA.[1][2] The yield of undecylenic acid can be optimized by controlling process parameters such as temperature, pressure, and the presence of catalysts.[2]

Functional Group Transformation: Synthesizing this compound

The conversion of undecylenic acid to this compound is a pivotal step that introduces the hydroxyl functionality at the terminal position, creating the A-B type monomer required for polycondensation. This transformation is most effectively achieved through a two-step process involving anti-Markovnikov hydrobromination followed by nucleophilic substitution.

The regioselective addition of hydrogen bromide (HBr) across the terminal double bond of undecylenic acid is crucial. To achieve the desired terminal bromide (11-bromoundecanoic acid), the reaction must proceed via an anti-Markovnikov mechanism. This is typically accomplished through a free-radical addition, initiated by peroxides (e.g., benzoyl peroxide) or UV radiation.[3][4] The presence of radicals directs the bromine atom to add to the less substituted carbon of the alkene, yielding the terminal bromide with high selectivity.[3]

Experimental Protocol: Anti-Markovnikov Hydrobromination of 10-Undecenoic Acid

Objective: To synthesize 11-bromoundecanoic acid from 10-undecenoic acid via a peroxide-initiated radical addition of HBr.

Materials:

  • 10-Undecenoic acid

  • Hydrobromic acid (48% aqueous solution)

  • Benzoyl peroxide (or other suitable radical initiator)

  • Anhydrous solvent (e.g., heptane or toluene)

  • Sodium bicarbonate (aqueous solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10-undecenoic acid in a suitable anhydrous solvent.

  • Add a catalytic amount of benzoyl peroxide to the solution.

  • Slowly add hydrobromic acid to the reaction mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or GC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 11-bromoundecanoic acid.

  • The crude product can be further purified by recrystallization or column chromatography.

The terminal bromide of 11-bromoundecanoic acid is then converted to the desired hydroxyl group through a nucleophilic substitution reaction. This is typically achieved by reacting the bromo-acid with a hydroxide source, such as an aqueous solution of sodium hydroxide or potassium hydroxide. The hydroxide ion displaces the bromide ion to form this compound.

Experimental Protocol: Hydrolysis of 11-Bromoundecanoic Acid

Objective: To synthesize this compound by the hydrolysis of 11-bromoundecanoic acid.

Materials:

  • 11-Bromoundecanoic acid

  • Sodium hydroxide (or potassium hydroxide)

  • Water

  • Hydrochloric acid (for acidification)

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 11-bromoundecanoic acid in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC until the starting material is no longer detectable.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with hydrochloric acid until the pH is acidic, which will precipitate the this compound.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the purified this compound under vacuum.

Diagram: Synthesis Pathway of this compound from Castor Oil

G castor_oil Castor Oil (Ricinoleic Acid Triglycerides) pyrolysis Pyrolysis (400-700 °C) castor_oil->pyrolysis undecylenic_acid Undecylenic Acid (10-Undecenoic Acid) pyrolysis->undecylenic_acid hydrobromination Anti-Markovnikov Hydrobromination (+ HBr, Peroxides) undecylenic_acid->hydrobromination bromo_acid 11-Bromoundecanoic Acid hydrobromination->bromo_acid hydrolysis Hydrolysis (+ NaOH, then H+) bromo_acid->hydrolysis hua This compound (11-HUA) hydrolysis->hua

Caption: Synthetic route from castor oil to 11-HUA.

Polymerization of this compound: Crafting High-Performance Biopolyesters

The bifunctional nature of 11-HUA, possessing both a carboxylic acid and a hydroxyl group, makes it an ideal monomer for the synthesis of aliphatic polyesters through step-growth polymerization. The resulting polymer, poly(11-hydroxyundecanoate), is a semi-crystalline thermoplastic with properties that can be tailored for a range of applications. Two primary methods are employed for the polymerization of 11-HUA: melt polycondensation and ring-opening polymerization of its corresponding lactone.

Melt Polycondensation: A Direct and Scalable Approach

Melt polycondensation is a direct and industrially scalable method for the synthesis of high molecular weight polyesters from ω-hydroxy acids.[5] The process involves heating the monomer above its melting point in the presence of a catalyst, driving the esterification reaction forward by the continuous removal of the condensation byproduct, water.[5]

The choice of catalyst is critical to achieving high molecular weights and minimizing side reactions. Common catalysts for this process include tin compounds (e.g., tin(II) 2-ethylhexanoate), titanium alkoxides (e.g., tetrabutyl titanate), and antimony compounds.[6] The reaction is typically carried out in a two-stage process: an initial esterification at a lower temperature under an inert atmosphere, followed by a higher temperature, high vacuum stage to facilitate the removal of water and drive the polymerization to completion.[7]

Experimental Protocol: Melt Polycondensation of this compound

Objective: To synthesize high molecular weight poly(11-hydroxyundecanoate) via a two-stage melt polycondensation.

Materials:

  • This compound (highly purified)

  • Polycondensation catalyst (e.g., tin(II) 2-ethylhexanoate)

  • High-vacuum reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

Procedure:

  • First Stage (Esterification):

    • Charge the reaction vessel with this compound and the catalyst.

    • Purge the reactor with dry nitrogen to create an inert atmosphere.

    • Heat the mixture to a temperature of approximately 180-200°C with continuous stirring.

    • Maintain these conditions for 2-4 hours, allowing the water produced during esterification to distill off.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a high vacuum (typically <1 mbar) to the reactor.

    • Continue the reaction under these conditions for several hours (4-8 hours or more), monitoring the viscosity of the molten polymer. The reaction is complete when the desired viscosity (indicative of high molecular weight) is achieved.

  • Polymer Recovery:

    • Cool the reactor under a nitrogen atmosphere.

    • The resulting solid polymer can be extruded or dissolved in a suitable solvent and precipitated for further purification.

Ring-Opening Polymerization: A Controlled Polymerization Route

An alternative route to poly(11-hydroxyundecanoate) is through the ring-opening polymerization (ROP) of its corresponding macrolactone, ω-undecalactone. This method often allows for better control over the polymer's molecular weight and architecture. The lactone can be synthesized from 11-HUA through an intramolecular esterification reaction.

ROP can be initiated by a variety of catalysts, including anionic, cationic, and coordination-insertion catalysts. For biomedical applications, organocatalysts and enzymatic catalysts are of particular interest as they avoid the potential for heavy metal contamination of the final polymer.

Diagram: Polymerization Pathways of this compound

G cluster_0 Polymerization Routes hua This compound (11-HUA) polycondensation Melt Polycondensation (Catalyst, Heat, Vacuum) hua->polycondensation cyclization Intramolecular Cyclization hua->cyclization polymer Poly(11-hydroxyundecanoate) polycondensation->polymer lactone ω-Undecalactone cyclization->lactone rop Ring-Opening Polymerization (Catalyst) lactone->rop rop->polymer

Caption: Two main routes to poly(11-hydroxyundecanoate).

Properties of Poly(11-hydroxyundecanoate): A Material Profile

Poly(11-hydroxyundecanoate) is a semi-crystalline aliphatic polyester with a unique combination of properties that make it attractive for a variety of advanced applications. Its properties are influenced by its molecular weight, crystallinity, and processing conditions.

Physicochemical and Thermal Properties

The long aliphatic chain of the 11-HUA monomer imparts a degree of flexibility and hydrophobicity to the polymer. As a semi-crystalline material, it exhibits both a glass transition temperature (Tg) and a melting temperature (Tm).

PropertyTypical Value RangeAnalytical Method
Melting Temperature (Tm)65 - 75 °CDifferential Scanning Calorimetry (DSC)[8]
Glass Transition Temperature (Tg)-30 to -20 °CDifferential Scanning Calorimetry (DSC)[9]
Decomposition Temperature> 220 °CThermogravimetric Analysis (TGA)[8]

Note: These values can vary depending on the molecular weight and crystallinity of the polymer.

Mechanical Properties

The mechanical properties of poly(11-hydroxyundecanoate) are a key determinant of its suitability for various applications. While specific data for the homopolymer can be limited, comparisons with other polyhydroxyalkanoates (PHAs) and aliphatic polyesters provide valuable insights.

PropertyEstimated Value RangeTest Standard
Tensile Strength20 - 40 MPaASTM D638 / ISO 527
Young's Modulus200 - 500 MPaASTM D638 / ISO 527
Elongation at Break100 - 500 %ASTM D638 / ISO 527

Note: These are estimated values based on data for similar aliphatic polyesters. Actual values will depend on molecular weight, crystallinity, and processing.

Biocompatibility and Biodegradability

As a member of the polyhydroxyalkanoate family, poly(11-hydroxyundecanoate) is generally considered to be biocompatible and biodegradable. The degradation of PHAs in vivo typically occurs through surface erosion via hydrolysis of the ester linkages, leading to the formation of the monomer, this compound, which can be metabolized by the body.[10] The rate of degradation can be tailored by altering the polymer's crystallinity and molecular weight.[10]

Applications in Drug Delivery and Tissue Engineering

The favorable properties of poly(11-hydroxyundecanoate), particularly its biocompatibility, biodegradability, and processability, make it a promising candidate for various biomedical applications.

Drug Delivery Systems

Poly(11-hydroxyundecanoate) can be formulated into various drug delivery systems, including microparticles, nanoparticles, and implants, to provide controlled and sustained release of therapeutic agents.[11][12] The hydrophobic nature of the polymer makes it particularly suitable for the encapsulation of poorly water-soluble drugs.

Experimental Protocol: Preparation of Poly(11-hydroxyundecanoate) Microparticles by Emulsion-Solvent Evaporation

Objective: To formulate drug-loaded poly(11-hydroxyundecanoate) microparticles for controlled release applications.

Materials:

  • Poly(11-hydroxyundecanoate)

  • Hydrophobic drug

  • Dichloromethane (or other suitable volatile organic solvent)

  • Poly(vinyl alcohol) (PVA) aqueous solution (as a surfactant)

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of poly(11-hydroxyundecanoate) and the hydrophobic drug in dichloromethane.

  • Emulsification: Add the organic phase to an aqueous solution of PVA. Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion. The size of the resulting microparticles can be controlled by adjusting the homogenization speed and time.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid microparticles.

  • Microparticle Collection and Washing: Collect the microparticles by centrifugation. Wash the collected particles several times with deionized water to remove any residual PVA.

  • Drying: Lyophilize the washed microparticles to obtain a dry powder.

Tissue Engineering Scaffolds

The thermoplastic nature of poly(11-hydroxyundecanoate) allows it to be processed into porous scaffolds for tissue engineering applications using techniques such as solvent casting/particulate leaching, and electrospinning.[13][14] These scaffolds can provide a temporary template for cell adhesion, proliferation, and differentiation, eventually degrading as new tissue is formed.

Experimental Protocol: Fabrication of Electrospun Poly(11-hydroxyundecanoate) Scaffolds

Objective: To fabricate nanofibrous scaffolds from poly(11-hydroxyundecanoate) for tissue engineering applications.

Materials:

  • Poly(11-hydroxyundecanoate)

  • A suitable solvent system (e.g., a mixture of chloroform and dimethylformamide)

  • Electrospinning apparatus (including a high-voltage power supply, a syringe pump, a spinneret, and a collector)

Procedure:

  • Polymer Solution Preparation: Dissolve poly(11-hydroxyundecanoate) in the chosen solvent system to achieve the desired concentration and viscosity.

  • Electrospinning Setup: Load the polymer solution into a syringe and place it in the syringe pump. Position the spinneret a fixed distance from the collector.

  • Electrospinning Process: Apply a high voltage between the spinneret and the collector. As the polymer solution is ejected from the spinneret, the solvent evaporates, and a continuous fiber is deposited on the collector, forming a non-woven mat. The fiber diameter and scaffold morphology can be controlled by adjusting the solution concentration, flow rate, applied voltage, and collector distance.[15]

  • Scaffold Collection and Drying: Carefully remove the electrospun scaffold from the collector and dry it under vacuum to remove any residual solvent.

Diagram: Application Workflow for Poly(11-hydroxyundecanoate)

G polymer Poly(11-hydroxyundecanoate) drug_delivery Drug Delivery Systems polymer->drug_delivery tissue_engineering Tissue Engineering Scaffolds polymer->tissue_engineering microparticles Micro/Nanoparticles (Emulsion-Solvent Evaporation) drug_delivery->microparticles implants Implants (Melt Extrusion) drug_delivery->implants scaffolds Porous Scaffolds (Electrospinning, Solvent Casting) tissue_engineering->scaffolds

Caption: Biomedical applications of poly(11-hydroxyundecanoate).

Future Perspectives and Conclusion

This compound represents a compelling example of a sustainable, high-performance monomer that can bridge the gap between our current reliance on fossil fuels and a future built on renewable resources. Its journey from the castor bean to advanced polymeric materials for drug delivery and tissue engineering underscores the vast potential of bio-based chemistry. As research continues to refine the synthesis and polymerization of 11-HUA and to explore the full spectrum of its polymer's capabilities, we can anticipate the emergence of a new generation of biocompatible and biodegradable materials that will drive innovation in medicine and beyond. The principles of green chemistry and sustainable engineering are not merely academic exercises; they are the essential pillars upon which the next wave of scientific breakthroughs will be built. This compound is, without a doubt, a key player in this transformative narrative.

References

Foreword: Unveiling the Potential of Nature's Hydroxylated Lipids

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Natural Sources of Omega-Hydroxy Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Omega-hydroxy fatty acids (ω-HFAs), a unique class of lipids characterized by a hydroxyl group at the terminal carbon of their aliphatic chain, are emerging from the periphery of lipidomics to the forefront of biochemical and therapeutic research. Their distinctive bifunctional nature imparts unique chemical properties that make them valuable precursors for polymers and, more compellingly, active players in physiological and pathophysiological processes. This guide provides a comprehensive technical overview of the natural sources of ω-HFAs, delving into their biosynthesis, extraction, and analysis, with a keen focus on their potential for drug development. As we explore the intricate world of these fascinating molecules, from the protective layers of plants to the complex enzymatic systems in microbes and animals, we aim to equip researchers with the foundational knowledge required to harness their full potential.

PART 1: The Natural Reservoir of Omega-Hydroxy Fatty Acids

Omega-hydroxy fatty acids are ubiquitously distributed in the biological world, serving diverse functions from structural components to signaling molecules. Understanding their natural origins is paramount for their sustainable exploitation and for inspiring bio-engineered production systems.

1.1. Plant Kingdom: The Fortresses of Cutin and Suberin

The primary and most abundant sources of ω-HFAs in the plant kingdom are the biopolyesters cutin and suberin. These complex, cross-linked macromolecules form protective barriers on the surfaces of plants, playing crucial roles in preventing water loss and defending against pathogens.

  • Cutin: This polymer is the main structural component of the plant cuticle, the waxy layer covering the epidermis of leaves, fruits, and stems. The composition of cutin is predominantly C16 and C18 fatty acid derivatives. Key ω-hydroxy fatty acid monomers found in cutin include:

    • 16-hydroxyhexadecanoic acid (16-hydroxypalmitic acid)

    • 18-hydroxyoctadec-9-enoic acid

    • 10,16-dihydroxyhexadecanoic acid The specific monomeric composition of cutin can vary significantly between plant species and even different organs of the same plant. For example, the cutin of Arabidopsis thaliana flowers is rich in 10,16-dihydroxypalmitic acid.

  • Suberin: Found in the cell walls of various tissues, including the periderm (cork) of bark, root endodermis (as Casparian strips), and wound-healing tissues, suberin is another significant source of ω-HFAs. While sharing some monomers with cutin, suberin is typically characterized by a higher proportion of very-long-chain (C20-C24) ω-hydroxy fatty acids and α,ω-dicarboxylic acids. The aliphatic portion of suberin from Arabidopsis roots, for instance, contains ω-hydroxy acids ranging from C16 to C24.

Table 1: Common Omega-Hydroxy Fatty Acid Monomers in Plant Polyesters

Omega-Hydroxy Fatty AcidTypical Chain LengthPredominant Natural Source
16-Hydroxyhexadecanoic acidC16Cutin
18-Hydroxyoctadec-9-enoic acidC18Cutin, Suberin
9,10,18-Trihydroxyoctadecanoic acidC18Cutin
20-Hydroxyeicosanoic acidC20Suberin
22-Hydroxydocosanoic acidC22Suberin
24-Hydroxytetracosanoic acidC24Suberin
1.2. Microbial Factories: A New Frontier for Omega-Hydroxy Fatty Acid Production

Microorganisms, with their vast metabolic diversity and amenability to genetic engineering, represent a highly promising and sustainable platform for the production of ω-HFAs.

  • Bacterial Systems: Certain bacteria, particularly species of Pseudomonas and Bacillus, possess enzymatic machinery capable of terminal hydroxylation of fatty acids. For instance, the AlkBGT hydroxylation system from Pseudomonas putida GPo1 has been successfully used in engineered Escherichia coli to produce medium-chain ω-HFAs.

  • Yeast and Fungi: Oleaginous yeasts and fungi are also emerging as powerful cell factories for ω-HFA synthesis. Engineered Saccharomyces cerevisiae expressing cytochrome P450 monooxygenases have been shown to produce long-chain ω-HFAs. For example, introducing the CYP52M1 monooxygenase from Starmerella bombicola into an engineered S. cerevisiae strain resulted in the production of C16 and C18 ω-HFAs.

The microbial production of ω-HFAs offers several advantages over plant-based extraction, including faster production cycles, independence from geographical and climatic constraints, and the potential for producing ω-HFAs with specific chain lengths and functionalities through metabolic engineering.

1.3. Animal Kingdom: Endogenous Synthesis and Physiological Roles

In animals, including humans, ω-HFAs are synthesized endogenously and play critical roles in various physiological processes. The primary enzymes responsible for this are members of the cytochrome P450 (CYP) superfamily, specifically the CYP4 family.

These enzymes catalyze the ω-hydroxylation of a wide range of fatty acids, from medium-chain to very-long-chain fatty acids. A prominent example is the conversion of arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE), a potent signaling molecule involved in the regulation of blood pressure and inflammation. The ω-hydroxylation of other bioactive lipids, such as leukotriene B4, often leads to their inactivation, representing a crucial mechanism for resolving inflammation.

PART 2: The Molecular Machinery of Biosynthesis

A deep understanding of the biosynthetic pathways of ω-HFAs is essential for both optimizing their production in engineered systems and for elucidating their physiological roles.

2.1. Plant Biosynthesis: A Symphony of Enzymes

The biosynthesis of cutin and suberin monomers, including ω-HFAs, is a multi-step process primarily occurring in the endoplasmic reticulum of epidermal and endodermal cells.

The key enzymatic players in this pathway are cytochrome P450 monooxygenases belonging to the CYP86 and CYP94 families. These enzymes catalyze the ω-hydroxylation of fatty acids, a critical step in the formation of cutin and suberin monomers. For instance, members of the CYP86A subfamily are known to be fatty acid ω-hydroxylases involved in the synthesis of these protective polymers.

plant_biosynthesis Fatty Acyl-CoA Fatty Acyl-CoA Omega-Hydroxy Fatty Acyl-CoA Omega-Hydroxy Fatty Acyl-CoA Fatty Acyl-CoA->Omega-Hydroxy Fatty Acyl-CoA CYP86A (Omega-Hydroxylase) Omega-Hydroxy Fatty Acid Omega-Hydroxy Fatty Acid Omega-Hydroxy Fatty Acyl-CoA->Omega-Hydroxy Fatty Acid Acyl-CoA Thioesterase Cutin/Suberin Polymer Cutin/Suberin Polymer Omega-Hydroxy Fatty Acid->Cutin/Suberin Polymer Glycerol-3-Phosphate Acyltransferase (GPAT) Cutin Synthase

Caption: Simplified workflow of ω-HFA biosynthesis in plants.

2.2. Microbial Biosynthesis: Harnessing Natural and Engineered Pathways

In microorganisms, ω-HFA production can be achieved through both native and heterologously expressed enzyme systems.

  • Alkane Hydroxylase Systems: The AlkBGT system from Pseudomonas putida is a well-characterized example. This system comprises an alkane monooxygenase (AlkB), and two rubredoxins (AlkG and AlkT), which together catalyze the terminal hydroxylation of alkanes and fatty acids.

  • Cytochrome P450 Systems: As in plants and animals, CYP enzymes are central to microbial ω-HFA synthesis. The expression of plant or animal CYP ω-hydroxylases in microbial hosts like E. coli or S. cerevisiae is a common strategy for producing specific ω-HFAs.

microbial_biosynthesis cluster_engineered_host Engineered Microorganism (e.g., E. coli, S. cerevisiae) Fatty Acid Substrate Fatty Acid Substrate Heterologous Expression Expression of Omega-Hydroxylase (e.g., CYP, AlkB) Fatty Acid Substrate->Heterologous Expression Uptake Omega-Hydroxy Fatty Acid Product Omega-Hydroxy Fatty Acid Product Heterologous Expression->Omega-Hydroxy Fatty Acid Product Biotransformation

Caption: Microbial production of ω-HFAs via heterologous expression.

PART 3: From Source to Substance: Extraction and Purification Protocols

The effective isolation and purification of ω-HFAs from their natural matrices is a critical step for their characterization and subsequent application.

3.1. Extraction from Plant Material (Cutin and Suberin)

The extraction of ω-HFAs from plant polyesters involves a depolymerization step to release the monomeric units.

Protocol 1: Alkaline Hydrolysis for Cutin Monomer Extraction

  • Dewaxing: Thoroughly extract the dried and ground plant material (e.g., leaves, fruit peels) with a series of organic solvents (e.g., chloroform, methanol) to remove soluble lipids and waxes.

  • Depolymerization: Reflux the dewaxed material in a solution of 1% (w/v) sodium methoxide in methanol for 2 hours. This transesterification reaction cleaves the ester bonds of the cutin polymer, releasing the constituent monomers as methyl esters.

  • Hydrolysis (Optional): To obtain free fatty acids, the methyl esters can be saponified by refluxing with aqueous or alcoholic potassium hydroxide (e.g., 5% KOH in 80% ethanol) for 2 hours.

  • Extraction: Acidify the reaction mixture to pH 2-3 with HCl and extract the liberated fatty acids with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: The crude extract can be further purified using techniques like column chromatography on silica gel or preparative thin-layer chromatography (TLC).

3.2. Extraction from Microbial Cultures

For microbial production systems, the extraction protocol depends on whether the ω-HFAs are intracellular or secreted into the culture medium.

Protocol 2: Extraction of Intracellular ω-HFAs from Yeast

  • Cell Harvesting: Centrifuge the yeast culture to pellet the cells. Wash the cell pellet with distilled water.

  • Cell Lysis: Disrupt the cells using methods such as bead beating, sonication, or enzymatic digestion (e.g., with zymolyase).

  • Lipid Extraction: Extract the total lipids from the cell lysate using a modified Bligh-Dyer method. This involves a one-phase extraction with a mixture of chloroform, methanol, and water, followed by phase separation to recover the lipid-containing chloroform layer.

  • Saponification and Extraction: Evaporate the chloroform and saponify the lipid residue with alcoholic KOH as described in Protocol 1. Acidify and extract the ω-HFAs.

PART 4: Analytical Characterization of Omega-Hydroxy Fatty Acids

Accurate identification and quantification of ω-HFAs are crucial for both research and quality control purposes.

4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used technique for the analysis of fatty acids, including ω-HFAs.

Protocol 3: GC-MS Analysis of ω-HFAs

  • Derivatization: Due to their low volatility, ω-HFAs must be derivatized prior to GC analysis. Common derivatization methods include:

    • Methylation: To form fatty acid methyl esters (FAMEs).

    • Silylation: To convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers/esters. This is particularly useful for hydroxylated fatty acids.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up, allowing for the separation of different fatty acid derivatives based on their boiling points and interactions with the stationary phase.

  • MS Detection and Identification: The separated compounds are then introduced into a mass spectrometer. The resulting mass spectra, which show the fragmentation patterns of the molecules, are compared to spectral libraries for identification. Quantification is typically performed using an internal standard.

4.2. High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative to GC, particularly for the analysis of underivatized fatty acids, thereby avoiding potential degradation of heat-sensitive compounds.

  • Reversed-Phase HPLC: This is the most common HPLC mode for fatty acid analysis. A nonpolar stationary phase (e.g., C18 or C30) is used with a polar mobile phase.

  • Detection: Since fatty acids lack a strong chromophore, UV detection at low wavelengths can be challenging due to solvent interference. More universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often preferred. HPLC coupled with mass spectrometry (LC-MS) provides high sensitivity and specificity.

PART 5: Applications in Drug Development and Beyond

The unique structures of ω-HFAs make them attractive molecules for a range of applications, with their therapeutic potential being an area of intense research.

5.1. Pharmacological Activities and Therapeutic Potential
  • Anti-inflammatory Effects: As mentioned earlier, the ω-hydroxylation of pro-inflammatory eicosanoids like leukotriene B4 leads to their inactivation. This suggests that enhancing the activity of ω-hydroxylating enzymes could be a therapeutic strategy for inflammatory diseases.

  • Metabolic Regulation: ω-HFAs and their downstream metabolites, dicarboxylic acids, are involved in energy metabolism. Dysregulation of ω-oxidation has been linked to metabolic disorders.

  • Skin Barrier Function: Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of lipids with anti-diabetic and anti-inflammatory properties. ω-HFAs are precursors to some of these molecules, and their role in maintaining a healthy skin barrier is also being investigated.

  • Cardiovascular Health: Omega-3 derived ω-hydroxy fatty acids, such as 20-HEPE and 22-HDoHE, are being explored for their potential roles in cardiovascular health and pain modulation.

5.2. Biopolymers and Fine Chemicals

The bifunctional nature of ω-HFAs (a terminal carboxyl group and a terminal hydroxyl group) makes them ideal monomers for the synthesis of polyesters, polyamides, and other polymers. These bio-based polymers have potential applications in biodegradable plastics, coatings, and adhesives.

Conclusion: A Bright Future for Omega-Hydroxy Fatty Acids

The study of natural ω-hydroxy fatty acids is a rapidly evolving field with significant implications for science and industry. From their fundamental roles in plant and animal biology to their potential as therapeutic agents and building blocks for sustainable materials, these molecules hold immense promise. Continued research into their natural sources, biosynthesis, and bioactivities will undoubtedly unlock new opportunities for innovation in drug development, biotechnology, and green chemistry.

References

  • Hardwick, J. P. (2008). Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases. PubMed.
  • Wikipedia. (n.d.). Cytochrome P450 omega hydroxylase. Wikipedia.
  • The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health. PMC - NIH. (2025).
  • Rose, J. K. C., et al. (2020). Cutin and suberin: assembly and origins of specialized lipidic cell wall scaffolds. Current Opinion in Plant Biology.
  • The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease. MDPI. (n.d.).
  • Cytochrome P450-dependent fatty acid hydroxylases in plants. Request PDF. (2025).
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  • Cutin and Suberin. Biocyclopedia. (n.d.).
  • The Biopolymers Cutin and Suberin. PMC - NIH. (n.d.).
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  • He, W., et al. (2019).
  • Wikipedia. (n.d.). Omega hydroxy acid. Wikipedia.
  • Extracellular lipids of Camelina sativa: Characterization of cutin and suberin reveals typical polyester monomers and novel functionalized dicarboxylic f
  • Biosynthesis of Plant Lipid Polyesters. AOCS - American Oil Chemists' Society. (2022).
  • The biological significance of ω-oxidation of f
  • The biosynthesis of cutin and suberin as an alternative source of enzymes for the production of bio-based chemicals and materials.
  • Metabolic engineering of hydroxy fatty acid production in plants: RcDGAT2 drives dramatic increases in ricinoleate levels in seed oil. PMC - PubMed Central. (n.d.).
  • Park, Y. C., et al. (2018). Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli. PubMed.
  • Extraction, Refining and Purification of ω-3 PUFA through Different Techniques-A Review.
  • Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated F
  • Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. (n.d.).
  • Biotechnological production and applications of the omega-3 polyunsaturated fatty acid docosahexaenoic acid. Wageningen University & Research. (n.d.).
  • Biotechnological production of omega-3 fatty acids: current status and future perspectives. Frontiers. (n.d.).
  • Biosynthesis of Long-Chain ω-Hydroxy Fatty Acids by Engineered Saccharomyces cerevisiae. Journal of Agricultural and Food Chemistry - ACS Publications - American Chemical Society. (2019).
  • Quantitation of Omega Fatty Acids by HPLC and Charged Aerosol Detection. Thermo Fisher Scientific. (n.d.).
  • (PDF) Biosynthesis of fatty oils in higher plants.
  • Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs)
  • Producing Omega-3 Polyunsaturated Fatty Acids: A Review of Sustainable Sources and Future Trends for the EPA and DHA Market. MDPI. (n.d.).
  • Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers. PMC - NIH. (2015).
  • Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-rel
  • Omega-3 Fatty Acids, Furan Fatty Acids, and Hydroxy Fatty Acid Esters: Dietary Bioactive Lipids with Potential Benefits for MAFLD and Liver Health. PMC - PubMed Central. (n.d.).
  • Qin, Y., et al. (2023).

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 11-Hydroxyundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 11-hydroxyundecanoic acid (11-HUDA), a versatile ω-hydroxy fatty acid with significant applications in the polymer and specialty chemical industries. The document details both the traditional chemical synthesis pathways originating from castor oil and modern chemo-enzymatic methods, offering insights into the rationale behind experimental choices. Detailed protocols for synthesis, purification via crystallization, and in-depth characterization using spectroscopic and chromatographic techniques are provided. Furthermore, this guide explores the subsequent polymerization of 11-HUDA to poly(this compound), a biodegradable polyester, and discusses the characterization of its material properties. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this valuable bio-based monomer.

Introduction

This compound (11-HUDA) is a C11 linear chain ω-hydroxy fatty acid.[1] Its bifunctional nature, possessing both a terminal hydroxyl and a terminal carboxylic acid group, makes it an ideal A-B type monomer for self-condensation polymerization.[2] The resulting polyester, poly(this compound), is a biodegradable thermoplastic with properties that make it a sustainable alternative to petroleum-based polymers. The primary renewable feedstock for 11-HUDA is castor oil, which is rich in ricinoleic acid.[3] This guide will elucidate the journey from this natural resource to a valuable polymer precursor.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₁H₂₂O₃[4]
Molecular Weight 202.29 g/mol [4]
CAS Number 3669-80-5[4]
Appearance White to beige crystalline solid[5]
Melting Point 45-48 °C[5]
Boiling Point 173-174 °C at 2 mmHg[5]
IUPAC Name This compound[6]

Synthesis of this compound

There are two primary routes for the synthesis of 11-HUDA: a traditional chemical pathway starting from the pyrolysis of castor oil and a more recent chemo-enzymatic approach.

Chemical Synthesis from Castor Oil

This multi-step synthesis begins with the thermal cracking of ricinoleic acid, the main component of castor oil, to produce undecylenic acid.

A Castor Oil (Ricinoleic Acid) B Pyrolysis (~500-600°C) A->B Heat C Undecylenic Acid & Heptanal B->C Thermal Cleavage D Anti-Markovnikov Hydrobromination C->D HBr, Peroxide/UV E 11-Bromoundecanoic Acid D->E F Nucleophilic Substitution (Hydrolysis) E->F Aqueous Base G This compound F->G

Figure 1: Chemical synthesis pathway from castor oil to 11-HUDA.

Step 1: Pyrolysis of Ricinoleic Acid to Undecylenic Acid

The pyrolysis of ricinoleic acid proceeds via a McLafferty-type rearrangement, yielding undecylenic acid and heptanal.[3][7] This reaction is typically carried out at high temperatures.

  • Materials: Purified ricinoleic acid, high-temperature tubular reactor (quartz or stainless steel), tube furnace, high-pressure liquid pump, steam generator, condenser system.[8]

  • Procedure:

    • Set the tube furnace to the desired reaction temperature (e.g., 530-600°C).[8][9]

    • Generate superheated steam and introduce it into the reactor at a controlled rate.[8]

    • Pump the ricinoleic acid into a mixing zone with the superheated steam before it enters the reactor. The feed rate should be controlled to achieve the desired residence time.[8]

    • The reaction products exit the reactor and are immediately passed through a condenser system to liquefy the products.[8]

    • Collect the condensate, which will separate into an organic and an aqueous layer. Separate the organic layer containing undecylenic acid and heptanal using a separatory funnel.[8]

    • The undecylenic acid can be further purified by distillation.[2]

Step 2: Anti-Markovnikov Hydrobromination of Undecylenic Acid

To functionalize the terminal carbon, an anti-Markovnikov addition of hydrogen bromide across the double bond of undecylenic acid is performed. This is a radical-mediated reaction, typically initiated by peroxides or UV light.[10][11]

  • Materials: Undecylenic acid, hydrogen bromide (HBr), radical initiator (e.g., benzoyl peroxide), suitable solvent (e.g., a non-polar solvent like hexane).

  • Procedure:

    • Dissolve undecylenic acid in the chosen solvent in a reaction vessel.

    • Add the radical initiator.

    • Bubble hydrogen bromide gas through the solution or add a solution of HBr in a suitable solvent. The reaction is exothermic and may require cooling.[12]

    • Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the undecylenic acid is consumed.

    • Upon completion, wash the reaction mixture to remove excess HBr and initiator. The product, 11-bromoundecanoic acid, can be purified by crystallization.[12]

Step 3: Synthesis of this compound from 11-Bromoundecanoic Acid

The final step is a nucleophilic substitution reaction where the bromide is displaced by a hydroxyl group.

  • Materials: 11-Bromoundecanoic acid, aqueous base (e.g., sodium hydroxide or potassium carbonate), solvent (e.g., dimethyl sulfoxide).[13]

  • Procedure:

    • Dissolve 11-bromoundecanoic acid in a suitable solvent.

    • Add an aqueous solution of the base.

    • Heat the mixture with stirring to facilitate the hydrolysis reaction.

    • Monitor the reaction for the disappearance of the starting material.

    • After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to protonate the carboxylate and any excess base.

    • The this compound can then be extracted with an organic solvent and purified.

Chemo-enzymatic Synthesis from Ricinoleic Acid

This approach utilizes enzymes for specific transformations, offering milder reaction conditions and potentially higher selectivity.[3][8]

A Ricinoleic Acid B Alcohol Dehydrogenase A->B C 12-Ketooleic Acid B->C D Baeyer-Villiger Monooxygenase C->D E Ester Intermediate D->E F Chemical Reduction (Hydrogenation) E->F H₂, Catalyst G Saturated Ester F->G H Hydrolysis G->H Base or Acid I This compound & n-Heptanoic Acid H->I

Figure 2: Chemo-enzymatic pathway for 11-HUDA synthesis.

This process is often carried out using whole-cell biotransformation with genetically engineered microorganisms, such as E. coli, expressing the required enzymes.[3][8]

  • Enzymes: Alcohol dehydrogenase and Baeyer-Villiger monooxygenase.[3][8]

  • Procedure:

    • Biotransformation: Recombinant E. coli cells expressing alcohol dehydrogenase and Baeyer-Villiger monooxygenase are cultured. Ricinoleic acid is added to the culture. The cells convert ricinoleic acid into an ester intermediate via a 12-ketooleic acid intermediate.[3][8]

    • Chemical Reduction: The unsaturated ester intermediate is extracted from the reaction mixture. The carbon-carbon double bond is then chemically reduced through catalytic hydrogenation.[3][8]

    • Hydrolysis: The saturated ester is hydrolyzed, typically under basic conditions, to yield this compound and n-heptanoic acid.[3][8]

    • Purification: The this compound is then separated from the n-heptanoic acid and other reaction components and purified.

Isolation and Purification

Crystallization is the primary method for purifying this compound. The choice of solvent is crucial for obtaining high purity crystals.

Experimental Protocol for Crystallization:
  • Solvent Selection: A suitable solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For carboxylic acids like 11-HUDA, polar solvents or mixtures including water, ethanol, or ethyl acetate can be effective.[14]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a suitable hot solvent to create a saturated solution.

    • If insoluble impurities are present, perform a hot filtration to remove them.

    • Allow the solution to cool slowly and undisturbed. Crystals of this compound will form as the solubility decreases. Seeding with a small crystal of pure product can induce crystallization if necessary.

    • Once crystallization is complete, collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

    • Dry the crystals, preferably under vacuum, to remove residual solvent.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is used to confirm the structure and purity of the synthesized 11-HUDA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule. Key expected signals include a triplet around 3.6 ppm for the methylene group adjacent to the hydroxyl group (-CH₂OH), a triplet around 2.3 ppm for the methylene group adjacent to the carboxylic acid (-CH₂COOH), and a broad multiplet for the central methylene groups. The hydroxyl and carboxylic acid protons will appear as broad singlets, the positions of which can vary depending on the solvent and concentration.[15]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. Key expected signals include a peak around 179 ppm for the carboxylic acid carbon, a peak around 63 ppm for the carbon attached to the hydroxyl group, and a series of peaks in the 24-34 ppm range for the methylene carbons in the alkyl chain.[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity and confirm the molecular weight of 11-HUDA. Due to the low volatility of the carboxylic acid, it is typically derivatized to its more volatile methyl ester (FAME) before analysis.[1][16]

  • Derivatization (Methylation):

    • React the this compound sample with a methylating agent, such as methanol with an acid catalyst (e.g., sulfuric acid or gaseous HCl), or with diazomethane.[17]

    • The reaction converts the carboxylic acid to a methyl ester.

    • Extract the resulting fatty acid methyl ester (FAME) with a non-polar solvent like hexane.[17]

  • GC-MS Analysis:

    • Inject the FAME sample into the GC-MS system.

    • The GC separates the components of the sample based on their boiling points and interaction with the column stationary phase.

    • The MS detector fragments the eluted molecules and records their mass-to-charge ratio, providing a mass spectrum that serves as a molecular fingerprint.

    • The mass spectrum of the this compound methyl ester will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Application: Synthesis of Poly(this compound)

11-HUDA is a valuable monomer for the production of the biodegradable polyester, poly(this compound), through direct polycondensation.[2]

Workflow for Polycondensation of 11-HUDA

A n HO-(CH₂)₁₀-COOH (this compound) B Direct Polycondensation A->B Heat, Catalyst, Vacuum C H-[O-(CH₂)₁₀-CO]ₙ-OH + (n-1) H₂O (Poly(this compound)) B->C

Figure 3: Direct polycondensation of 11-HUDA.
Experimental Protocol for Direct Polycondensation:
  • Materials: Purified this compound, polycondensation catalyst (e.g., tin(II) 2-ethylhexanoate or propylphosphonic anhydride), reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and vacuum connection.[18][19]

  • Procedure:

    • Charge the reaction vessel with this compound and the catalyst.

    • Heat the mixture under a nitrogen atmosphere with stirring to melt the monomer and initiate the polymerization. The temperature is typically raised gradually, for instance, to around 120-200°C.[19]

    • As the reaction proceeds, water is formed as a byproduct. To drive the equilibrium towards polymer formation, the water needs to be removed. This is achieved by applying a vacuum to the system while maintaining the high temperature.[19]

    • The reaction is continued for several hours until the desired molecular weight is achieved, which can be monitored by the increase in the viscosity of the melt.

    • The resulting polymer is then cooled and can be processed further.

Characterization of Poly(this compound)

The properties of the synthesized polymer are crucial for its intended applications.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers.[20][21]

  • Principle: GPC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller molecules.[21]

  • Procedure:

    • Dissolve the poly(this compound) sample in a suitable solvent (e.g., tetrahydrofuran or chloroform).

    • Inject the polymer solution into the GPC system.

    • The system separates the polymer chains by size.

    • A detector (typically a refractive index detector) measures the concentration of the polymer as it elutes.

    • By calibrating the system with polymer standards of known molecular weights, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample can be determined.[20]

Thermal Properties Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal behavior of the polymer.[22][23]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[24]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides information about the thermal stability and decomposition temperature of the polymer.[24]

Table 2: Typical Thermal Properties of Aliphatic Polyesters

PropertyTypical Value Range
Melting Temperature (Tm) 60 - 100 °C
Glass Transition Temperature (Tg) -60 to -20 °C
Decomposition Temperature > 200 °C

Note: Specific values for poly(this compound) can vary depending on the molecular weight and crystallinity.

Mechanical Properties

The mechanical properties, such as tensile strength and Young's modulus, determine the suitability of the polymer for various applications. These are typically measured using a universal testing machine on standardized samples (e.g., films or molded bars).

Conclusion

This compound is a key bio-based platform chemical with a clear pathway from renewable resources to high-performance biodegradable polymers. This guide has provided a detailed technical overview of its synthesis, purification, and characterization, as well as its subsequent polymerization and polymer characterization. The choice between chemical and chemo-enzymatic synthesis routes will depend on factors such as desired purity, scalability, and environmental considerations. The methodologies outlined herein provide a solid foundation for researchers and professionals working with this versatile ω-hydroxy fatty acid.

References

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  • BenchChem. (2025).
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  • Weaver, K., & Evans, K. L. (2017). Optimizing the reaction conditions for the anti-Markovnikov hydrobromination of alkenes. Proceedings of the West Virginia Academy of Science, 89(1).
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  • Google Patents. (n.d.). CN101289383A - Process for preparing undecylenic acid by scission of castor oil.
  • Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid.
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  • Ueda, M., et al. (1996). Synthesis of polyamides by direct polycondensation with propylphosphonic anhydride as an activating agent. Polymer Journal, 28(9), 785-790.
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Sources

An In-depth Technical Guide to the Physical Properties of 11-Hydroxyundecanoic Acid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the core physical properties of 11-hydroxyundecanoic acid (11-HUDA) crystals, designed for researchers, scientists, and professionals in drug development and materials science. 11-HUDA is a bifunctional ω-hydroxy fatty acid with significant potential as a monomer for biodegradable polyesters and as a building block in pharmaceutical synthesis.[1][2] A thorough understanding of its solid-state properties is critical for controlling crystallization, formulation, and material performance. This document synthesizes available data on its crystallographic, thermal, spectroscopic, and solubility characteristics, offering both established values and field-proven insights into their experimental determination.

Introduction: The Significance of this compound

This compound is a C11 straight-chain fatty acid featuring a carboxylic acid at one terminus and a primary alcohol at the other.[3] This dual functionality makes it an exceptionally versatile molecule. The hydroxyl and carboxyl groups can participate in esterification reactions, leading to the formation of linear polyesters (polyhydroxyalkanoates) or macrocyclic lactones. Its production can be achieved through chemo-enzymatic methods from renewable resources like ricinoleic acid, highlighting its role in green chemistry.[4] In the context of materials science and pharmaceuticals, the precise arrangement of molecules in the solid state dictates crucial bulk properties such as melting point, dissolution rate, and mechanical strength. This guide elucidates these fundamental physical properties.

Molecular and Physicochemical Properties

The foundational properties of 11-HUDA are summarized below. These values are essential for any quantitative work, from preparing solutions to interpreting thermal analysis data.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₂O₃[3][5]
Molecular Weight 202.29 g/mol [3]
CAS Number 3669-80-5[5]
Appearance White solid[1]
Melting Point 65-69 °C[1]
Water Solubility ~400 mg/L[6] (from Parchem)
Enthalpy of Sublimation (ΔsubH) 105 kJ/mol (at 307-321 K)[5][7]

Crystallography and Supramolecular Architecture

A definitive single-crystal X-ray diffraction structure for this compound is not publicly available in crystallographic databases as of the writing of this guide. However, based on the well-established principles of supramolecular chemistry for hydroxy carboxylic acids, we can construct a highly reliable model of its crystal packing. The molecular arrangement is dictated by the strong and directional nature of hydrogen bonds, for which both the carboxylic acid and alcohol moieties are donors and acceptors.

The Duality of Hydrogen-Bonding Motifs

The crystal structure of 11-HUDA is governed by the energetic interplay between two primary hydrogen-bonding interactions:

  • Carboxylic Acid Dimerization: Carboxylic acids almost universally form centrosymmetric dimers via a pair of O-H···O=C hydrogen bonds. This creates a robust eight-membered ring motif denoted by the graph set descriptor R²₂(8).[6][8] This "head-to-head" interaction is the most energetically favorable synthon for this functional group and dictates the initial pairing of molecules.

  • Alcohol Chain Formation: The terminal primary alcohol groups will engage in cooperative hydrogen bonding, where each hydroxyl group acts as both a donor and an acceptor, forming "head-to-tail" chains (C(2) graph set).[9]

The result is a supramolecular architecture that is highly anisotropic. The long aliphatic chains (-(CH₂)₉-) will tend to align due to van der Waals forces, while the termini of the molecules are organized into distinct layers or "sheets" defined by the different hydrogen-bonding patterns. This leads to a layered structure where planes of hydrogen-bonded carboxylic acid dimers are separated from planes of hydrogen-bonded alcohol chains by the interdigitated alkyl chains.

G cluster_0 Carboxylic Acid Dimer (R2_2(8) Synthon) cluster_1 Alkyl Chain Alignment (van der Waals) cluster_2 Alcohol Chain (C(2) Synthon) a1 R-COOH a2 HOOC-R a1->a2 O-H···O r1 ~~~~~ a2->a1 O-H···O r2 ~~~~~ b1 R-OH b2 H-O-R b1->b2 O-H···O b3 H-O-R b2->b3 O-H···O

Caption: Conceptual model of hydrogen-bonding synthons in 11-HUDA crystals.

Polymorphism

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical consideration in pharmaceutical development and materials science. While no specific polymorphs of 11-HUDA have been reported, it is a latent possibility. The balance between the carboxylic acid and alcohol hydrogen-bonding networks, coupled with different possible alkyl chain packing arrangements (e.g., tilting), could give rise to different polymorphic forms under varying crystallization conditions (solvent, temperature, cooling rate). Any serious development work on solid forms of 11-HUDA should include a thorough polymorph screen.

Thermal Behavior

The thermal properties of 11-HUDA were investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques provide critical data on phase transitions, thermal stability, and decomposition profiles.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10] For a crystalline material like 11-HUDA, the primary thermal event observed upon heating is melting.

A typical DSC thermogram for 11-HUDA will show a sharp endothermic peak corresponding to its melting transition. The onset of this peak is generally taken as the melting point, while the area under the peak is proportional to the enthalpy of fusion (ΔHfus). The sharpness of the peak is a qualitative indicator of crystalline purity; impurities typically lead to a broader melting range at a lower temperature. Based on available data, the melting onset is expected between 65-69 °C.[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] This analysis is crucial for determining the thermal stability and decomposition pathway of a material. For 11-HUDA, a non-solvated, anhydrous crystalline form is expected to be thermally stable with no mass loss until the onset of thermal decomposition at significantly higher temperatures (typically >200 °C). The TGA curve would show a flat baseline up to the decomposition temperature, followed by a sharp, single-step mass loss corresponding to the complete volatilization of the molecule.

G cluster_workflow Thermal Analysis Workflow start Crystalline 11-HUDA Sample dsc Run DSC (e.g., 10 °C/min, N2 atm) start->dsc tga Run TGA (e.g., 10 °C/min, N2 atm) start->tga data_dsc Obtain Thermogram: - Melting Point (Tm) - Enthalpy of Fusion (ΔHfus) dsc->data_dsc data_tga Obtain Thermogram: - Onset of Decomposition (Td) - Mass Loss Profile tga->data_tga

Caption: A typical experimental workflow for thermal analysis of 11-HUDA.

Spectroscopic Profile

Spectroscopic techniques are indispensable for confirming molecular structure and probing the chemical environment in the solid state.

Fourier-Transform Infrared (FTIR) Spectroscopy

An ATR-FTIR spectrum of solid 11-HUDA is expected to show several characteristic absorption bands that confirm its bifunctional nature.[3]

  • O-H Stretch (Carboxylic Acid): A very broad absorption band centered around 3000 cm⁻¹, resulting from the strong hydrogen bonding of the acid dimer.

  • O-H Stretch (Alcohol): A sharper, distinct peak typically appearing around 3300-3400 cm⁻¹, corresponding to the hydrogen-bonded terminal alcohol groups.

  • C-H Stretches (Alkyl): A series of sharp peaks between 2850 and 2960 cm⁻¹.

  • C=O Stretch (Carbonyl): A very strong, sharp absorption band around 1700 cm⁻¹, characteristic of a saturated carboxylic acid dimer.

  • C-O Stretch / O-H Bend: A complex fingerprint region between 1450 cm⁻¹ and 900 cm⁻¹, containing C-O stretching and O-H bending vibrations from both the acid and alcohol groups.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information.[3] Key expected peaks include:

  • C-H Stretches: Strong signals between 2800-3000 cm⁻¹.

  • C=O Stretch: A moderately intense peak around 1640-1680 cm⁻¹, often weaker than in the IR spectrum.

  • C-C Stretches: A series of peaks in the 800-1200 cm⁻¹ region, providing information about the conformation of the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While an NMR spectrum is a solution-state property, it is the definitive method for structural confirmation of the molecule prior to solid-state characterization. Both ¹H and ¹³C NMR spectra are available in the literature.[11] The key diagnostic signals in the ¹³C NMR spectrum (in CDCl₃) would be the carboxyl carbon (~179-180 ppm), the carbon bearing the hydroxyl group (~63 ppm), and the series of alkyl carbons (~25-34 ppm).

Solubility Characteristics

The solubility of 11-HUDA is dictated by its amphiphilic character. The long, nonpolar C11 alkyl chain renders it poorly soluble in water, while the polar carboxyl and hydroxyl groups allow for solubility in various organic solvents.

SolventSolubilityRationale
Water Sparingly soluble (~0.4 g/L)[6]The hydrophobic alkyl chain dominates, limiting interaction with water despite the two polar end groups.
Methanol SolubleThe solvent is polar and can form hydrogen bonds with both the acid and alcohol groups.
Chloroform, Dichloromethane SolubleThese moderately polar solvents effectively solvate the alkyl chain and can interact with the polar groups.
Ethyl Acetate SolubleThe ester functionality of the solvent can act as a hydrogen bond acceptor for the acid and alcohol protons.
Hexane, Toluene Poorly solubleThese nonpolar solvents cannot effectively solvate the highly polar carboxylic acid and alcohol groups.

Appendices: Experimental Protocols

A1: Protocol for Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHfus) of crystalline 11-HUDA.

  • Instrumentation: A calibrated heat-flux or power-compensation DSC instrument.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the 11-HUDA crystal sample into a standard aluminum DSC pan.

    • Record the exact mass.

    • Crimp the pan with a lid to ensure good thermal contact. Prepare an identical empty pan to serve as the reference.

  • Instrument Parameters:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp temperature from 25 °C to 100 °C at a rate of 10 °C/min.

      • Hold at 100 °C for 1 minute to ensure complete melting.

      • Cool from 100 °C to 25 °C at 10 °C/min (optional, to study recrystallization).

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Determine the melting point from the extrapolated onset temperature of the endothermic melting peak.

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (J/g).

A2: Protocol for Thermogravimetric Analysis (TGA)
  • Objective: To assess the thermal stability and decomposition profile of 11-HUDA.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 11-HUDA crystal sample into a ceramic or platinum TGA pan.

    • Record the exact mass.

  • Instrument Parameters:

    • Purge Gas: Nitrogen at a flow rate of 50-100 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp temperature from 30 °C to 500 °C at a rate of 10 °C/min.

  • Data Analysis:

    • Plot the percent mass loss versus temperature (°C).

    • Determine the onset of decomposition (Td) as the temperature at which significant mass loss begins (e.g., 5% mass loss).

    • Analyze the derivative of the mass loss curve (DTG) to identify the temperature of maximum decomposition rate.

References

An In-depth Technical Guide to the Toxicological Profile of 11-Hydroxyundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for 11-hydroxyundecanoic acid (CAS No. 3669-80-5). As a naturally occurring omega-hydroxy fatty acid, this molecule is of increasing interest in various industrial and biomedical applications. A thorough understanding of its toxicological profile is paramount for ensuring safe handling and for predicting its biological effects in novel applications. This document synthesizes the current, albeit limited, toxicological information, outlines the established hazard classifications, and details the standard experimental protocols for toxicological evaluation. The guide also highlights the existing data gaps to direct future research and development efforts.

Introduction and Physicochemical Properties

This compound is a straight-chain, saturated omega-hydroxy fatty acid with the chemical formula C₁₁H₂₂O₃.[1][2][3][4][5] Its structure, featuring a terminal hydroxyl group and a carboxylic acid function, imparts unique physicochemical properties that influence its biological interactions and toxicological profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3669-80-5[1][2][3]
Molecular Formula C₁₁H₂₂O₃[1][2][3][5]
Molecular Weight 202.29 g/mol [1][3]
Appearance Solid
Synonyms 11-Hydroxyundecylic acid[1][4]

The presence of both a hydrophilic carboxyl group and a hydroxyl group, along with a lipophilic eleven-carbon chain, suggests that this compound may exhibit surface-active properties, which can be a contributing factor to its potential for irritation.

Hazard Identification and Classification

Based on notifications to the European Chemicals Agency (ECHA), this compound has been assigned the following harmonized hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Table 2: GHS Hazard Classification of this compound

Hazard ClassHazard StatementPictogramSignal Word
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationWarning

It is crucial to note that while these classifications are officially recognized, the detailed study reports underlying these classifications are not publicly available. This guide will delve into the available data for each endpoint and discuss the implications of these classifications.

Toxicological Endpoints

This section details the available toxicological data for this compound for key endpoints. Where specific data is lacking, the standard methodologies for assessing these endpoints are described to provide a framework for future studies.

Acute Toxicity

There is currently no publicly available data on the acute oral, dermal, or inhalation toxicity of this compound. Therefore, no LD50 (median lethal dose) or LC50 (median lethal concentration) values can be reported.

For context , structurally related long-chain fatty acids generally exhibit low acute toxicity. However, the presence of the terminal hydroxyl group in this compound could potentially influence its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its acute toxicity.

The causality behind this experimental choice is to minimize animal usage while still obtaining a statistically robust estimate of the LD50.

Step-by-Step Methodology:

  • Animal Selection: Healthy, young adult female rats are typically used. The use of a single sex is justified as literature suggests little difference in acute toxicity between sexes for this class of compounds.

  • Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light cycle) and acclimatized for at least 5 days before dosing.

  • Dosing: A single animal is dosed with the test substance at a starting dose level selected based on available information. The substance is typically administered by gavage.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: If the animal survives, the next animal is dosed at a higher dose. If the animal dies, the next animal is dosed at a lower dose. This sequential process continues until the criteria for stopping the test are met.

  • Data Analysis: The LD50 is calculated from the results of the sequential dosing using a maximum likelihood method.

Skin Irritation/Corrosion

The GHS classification of this compound as a skin irritant (Category 2) is based on ECHA notifications.[1] However, a publicly available study summary on a substance believed to be this compound reported no skin irritation in an acute dermal irritation/corrosion study in rabbits, with a mean score of 0.0 for both erythema and edema. This discrepancy highlights the need for a thorough review of the original study data to ascertain the basis for the GHS classification.

The rationale for this in vivo test is to assess the potential of a substance to cause reversible or irreversible local inflammatory reactions on the skin.

Step-by-Step Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Preparation of the Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.

  • Application of the Test Substance: A 0.5 g dose of the solid test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

  • Exposure Duration: The test substance is applied for a period of 4 hours.

  • Removal and Observation: After the exposure period, the dressing and any residual test substance are removed. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after removal.

  • Scoring: The reactions are scored according to a standardized scale (Draize scale). The mean scores for each animal are calculated.

Diagram 1: Workflow for In Vivo Skin Irritation Testing (OECD 404)

G cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Scoring animal_selection Animal Selection (Albino Rabbits) skin_prep Skin Preparation (Clipping) animal_selection->skin_prep application Application of Test Substance (0.5g) skin_prep->application exposure 4-hour Exposure (Semi-occlusive) application->exposure removal Removal of Substance exposure->removal observation Observation at 1, 24, 48, 72 hours removal->observation scoring Scoring of Erythema and Edema (Draize) observation->scoring

Caption: Workflow of the OECD 404 in vivo skin irritation test.

Serious Eye Damage/Eye Irritation

This compound is classified as causing serious eye irritation (Category 2).[1] This classification indicates that the substance is presumed to cause reversible eye irritation. As with skin irritation, the detailed study data supporting this classification are not publicly available.

The purpose of this in vivo test is to evaluate the potential of a substance to produce irritation or damage to the eye.

Step-by-Step Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Initial Examination: Both eyes of each animal are examined for any pre-existing irritation or defects.

  • Instillation of the Test Substance: A single dose (0.1 g for solids) of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The observation period may be extended up to 21 days to assess the reversibility of any effects.

  • Scoring: The reactions of the cornea, iris, and conjunctiva are scored according to a standardized scale.

Diagram 2: Decision-Making Process for Eye Irritation Testing

G start Assess Existing Data (Physicochemical, SAR) in_vitro In Vitro Eye Irritation Test (e.g., OECD 492) start->in_vitro Insufficient Data in_vivo In Vivo Eye Irritation Test (OECD 405) in_vitro->in_vivo Inconclusive or Positive Result classify Classify Hazard in_vitro->classify Sufficient for Classification in_vivo->classify

Caption: Tiered approach to eye irritation hazard assessment.

Respiratory Irritation

The classification of this compound as a substance that may cause respiratory irritation (STOT SE 3) suggests that it has the potential to cause local, reversible irritation of the respiratory tract following a single exposure.[1] This is often a concern for powdered or volatile substances that can be inhaled.

Mutagenicity

There is no publicly available data on the mutagenic potential of this compound.

This in vitro test is a widely used screening assay to assess the potential of a substance to cause gene mutations.[6][7][8][9][10]

Step-by-Step Methodology:

  • Tester Strains: A set of at least five strains of Salmonella typhimurium and Escherichia coli with different mutations in the histidine or tryptophan operon are used.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: The tester strains are exposed to various concentrations of the test substance in a minimal medium.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Repeated Dose Toxicity, Reproductive and Developmental Toxicity, and Carcinogenicity

There is a complete lack of publicly available data for this compound regarding repeated dose toxicity, reproductive and developmental toxicity, and carcinogenicity.

Data Gaps and Future Directions

The current toxicological profile of this compound is largely based on GHS classifications, with a notable absence of detailed, publicly accessible study reports. The conflicting information regarding skin irritation further underscores the need for robust, transparent data.

Key data gaps that need to be addressed include:

  • Acute Toxicity: Determination of LD50/LC50 values for oral, dermal, and inhalation routes.

  • Skin and Eye Irritation: Access to the full study reports that form the basis of the current GHS classifications to understand the severity and reversibility of the observed effects.

  • Skin Sensitization: Evaluation of the potential to cause allergic contact dermatitis.

  • Mutagenicity: A comprehensive assessment of genotoxic potential, starting with an Ames test.

  • Repeated Dose Toxicity: Studies to identify potential target organs and no-observed-adverse-effect levels (NOAELs) following repeated exposure.

  • Reproductive and Developmental Toxicity: Assessment of potential effects on fertility and embryonic development.

  • Carcinogenicity: Long-term studies to evaluate the carcinogenic potential, if warranted by other toxicological findings or intended use.

Conclusion

This compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[1] However, there is a significant lack of publicly available, detailed toxicological data to support a comprehensive risk assessment. The conflicting evidence for skin irritation highlights the importance of accessing and critically evaluating the primary study data. For drug development professionals and researchers, it is imperative to proceed with caution, adhering to the recommended personal protective equipment and handling procedures. Further toxicological testing is strongly recommended to fill the existing data gaps and to fully characterize the safety profile of this promising molecule.

References

Methodological & Application

Comprehensive NMR Characterization of 11-Hydroxyundecanoic Acid: A Guide to ¹H and ¹³C Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

11-Hydroxyundecanoic acid is an omega-hydroxy fatty acid with a bifunctional structure, making it a valuable monomer for polyester synthesis and a versatile building block in pharmaceutical and materials science.[1][2] Accurate structural verification and purity assessment are critical for its application. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules.[3][4] This application note provides a detailed, field-proven guide to the ¹H and ¹³C NMR characterization of this compound. We present optimized protocols for sample preparation and data acquisition, followed by a comprehensive analysis of the resulting spectra, including assignments validated by Distortionless Enhancement by Polarization Transfer (DEPT) experiments.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). The information derived from an NMR experiment—chemical shift, signal integration, multiplicity (splitting), and coupling constants—allows for a detailed mapping of the chemical environment of each atom within a molecule.[3] For a molecule like this compound, with its long aliphatic chain and two distinct functional groups (a carboxylic acid and a primary alcohol), NMR is the definitive method for confirming its identity and isomeric purity. This guide explains the causality behind experimental choices to ensure the acquisition of high-quality, interpretable data.

Molecular Structure and Atom Numbering

To facilitate a clear and systematic assignment of NMR signals, the atoms of this compound are numbered according to IUPAC nomenclature, starting from the carboxylic acid carbon (C1).

Figure 1: Structure of this compound with IUPAC numbering.

Experimental Protocols: A Self-Validating System

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly set acquisition parameters.

Protocol for NMR Sample Preparation

The goal of this protocol is to create a homogeneous, particle-free solution at an optimal concentration for NMR analysis.

  • Weigh the Analyte: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[5] Higher concentrations are necessary for the less sensitive ¹³C nucleus.

  • Select a Deuterated Solvent: Chloroform-d (CDCl₃) is an excellent choice as it effectively dissolves the molecule and has a minimal residual solvent signal that does not interfere with key analyte peaks.[6] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative, particularly for observing exchangeable protons (OH).

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5] Gently swirl or vortex the vial to ensure complete dissolution. The final solution must be transparent and free of any solid particles.

  • Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[7] Solid impurities will degrade spectral quality by disrupting the magnetic field homogeneity.

  • Internal Standard: Add a minimal amount of Tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to 0.00 ppm.[5][6]

  • Labeling and Cleaning: Cap the NMR tube securely and label it clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.[7]

G cluster_prep NMR Sample Preparation Workflow start Start weigh Weigh Analyte (5-50 mg) start->weigh dissolve Dissolve in Deuterated Solvent (0.6 mL CDCl3) weigh->dissolve filter Filter if Needed dissolve->filter transfer Transfer to NMR Tube filter->transfer standard Add TMS Standard transfer->standard ready Sample Ready for Analysis standard->ready

Figure 2: Workflow for preparing the this compound NMR sample.

Protocol for NMR Data Acquisition

These parameters are provided for a standard 400 MHz spectrometer and can be adapted for other field strengths.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton experiment.

    • Number of Scans (NS): 16 (adjust for concentration).

    • Relaxation Delay (D1): 2 seconds. A sufficient delay ensures accurate signal integration.

    • Acquisition Time (AQ): ~4 seconds.

    • Spectral Width (SW): 16 ppm.

  • ¹³C{¹H} NMR Acquisition:

    • Experiment: Standard 1D carbon with proton broadband decoupling.

    • Number of Scans (NS): 1024 or more, depending on concentration.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): 240 ppm.

  • DEPT-135 and DEPT-90 Acquisition:

    • Rationale: These experiments are crucial for differentiating carbon types. DEPT-90 shows only CH signals. DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C1) are absent in both.[8][9]

    • Run standard DEPT-90 and DEPT-135 pulse programs, typically requiring 256-512 scans each.

Spectral Analysis and Data Interpretation

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a proton census of the molecule. Each unique proton environment produces a distinct signal, and the signal's area (integration) is proportional to the number of protons it represents.

  • -COOH Proton (H1): The carboxylic acid proton is highly deshielded and typically appears as a broad singlet between δ 10.0-12.0 ppm .[10] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon shaking the sample with a drop of D₂O.

  • -CH₂OH Proton (H11'): The alcohol proton signal is also a broad singlet, typically found around δ 1.5-2.5 ppm . Its position is highly dependent on concentration and solvent.

  • -CH₂-OH (H11): The two protons on the carbon bearing the hydroxyl group (C11) are deshielded by the electronegative oxygen, appearing as a triplet around δ 3.64 ppm with a coupling constant (J) of ~6.6 Hz.

  • -CH₂-COOH (H2): The two protons on the carbon adjacent to the carbonyl group (C2) are deshielded, resonating as a triplet around δ 2.35 ppm (J ≈ 7.5 Hz).

  • Aliphatic Chain Protons (H3-H10): The protons along the long methylene chain produce a series of overlapping signals.

    • The protons at H3 and H10 are adjacent to the more functionalized carbons and appear as multiplets around δ 1.63 ppm and δ 1.56 ppm , respectively.

    • The remaining 12 protons (H4 through H9) are in very similar chemical environments, resulting in a large, complex multiplet centered around δ 1.2-1.4 ppm .

Table 1: Summary of Predicted ¹H NMR Data for this compound (in CDCl₃)

Assigned ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H1 (-COOH )10.0 - 12.0broad singlet1H
H11 (-CH₂ OH)~3.64triplet2H
H2 (-CH₂ COOH)~2.35triplet2H
H11' (-CH₂OH )1.5 - 2.5broad singlet1H
H3, H10~1.56 - 1.63multiplet4H
H4 - H9~1.20 - 1.40multiplet12H
Analysis of the ¹³C NMR and DEPT Spectra

The broadband-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The DEPT experiments provide definitive validation for the assignments of protonated carbons.

  • C1 (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield around δ 180.2 ppm .[10][11] This signal is absent in both DEPT-90 and DEPT-135 spectra, confirming it is a quaternary carbon.

  • C11 (-CH₂OH): The carbon attached to the hydroxyl group is significantly deshielded relative to other aliphatic carbons, resonating at approximately δ 63.1 ppm . This signal appears as a negative peak in the DEPT-135 spectrum, confirming it is a CH₂ group.

  • C2 (-CH₂COOH): The carbon alpha to the carboxylic acid appears around δ 34.1 ppm .[11] This is also a CH₂ group and will show a negative peak in the DEPT-135 spectrum.

  • C10 (-CH₂CH₂OH): The carbon beta to the hydroxyl group is found at δ 32.8 ppm . It presents as a negative peak in the DEPT-135 spectrum.

  • C3-C9 (Aliphatic Chain): The remaining seven methylene carbons of the long alkyl chain resonate in a clustered region between δ 24.7 - 29.5 ppm .[11] Distinguishing between these central carbons often requires advanced 2D NMR techniques (like HSQC/HMBC), but their identity as CH₂ groups is unequivocally confirmed by their negative signals in the DEPT-135 spectrum. The DEPT-90 spectrum will be empty, confirming the absence of any CH (methine) groups in the molecule.

Table 2: Summary of Predicted ¹³C NMR and DEPT Data (in CDCl₃)

Assigned CarbonChemical Shift (δ, ppm)DEPT-90 SignalDEPT-135 SignalCarbon Type
C1~180.2AbsentAbsentC (Quaternary)
C11~63.1AbsentNegativeCH₂
C2~34.1AbsentNegativeCH₂
C10~32.8AbsentNegativeCH₂
C4, C5, C6, C7, C8~29.1 - 29.5AbsentNegativeCH₂
C3~25.7AbsentNegativeCH₂
C9~24.7AbsentNegativeCH₂

Conclusion

This application note provides a robust and comprehensive framework for the ¹H and ¹³C NMR characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-fidelity spectra. The subsequent analytical guide, integrating standard 1D techniques with DEPT experiments, enables a confident and accurate assignment of all proton and carbon signals, thereby confirming the molecular structure and purity of the analyte. This self-validating methodology ensures the scientific integrity required in research, quality control, and drug development environments.

References

  • This compound | C11H22O3 | CID 77237 . PubChem, National Institutes of Health. [Link]

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  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy . Geochimica et Cosmochimica Acta. [Link]

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  • Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives . ResearchGate. [Link]

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Application Note: Quantitative Analysis of 11-Hydroxyundecanoic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the sensitive and selective quantification of 11-hydroxyundecanoic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound is an omega-hydroxy fatty acid with applications in polymer synthesis and potential roles as a biological metabolite.[1][2][3] Accurate measurement in complex matrices is critical for both industrial process monitoring and biomedical research. This guide details a complete workflow, including sample preparation, optional derivatization strategies, optimized LC-MS/MS parameters, and data interpretation, designed for researchers, scientists, and drug development professionals.

Introduction and Analytical Principle

This compound (11-HUA) is a C11 straight-chain fatty acid featuring a hydroxyl group at the terminal (omega) position.[1] Its bifunctional nature makes it a valuable monomer for the production of polyesters and polyamides.[3][4] In biological systems, hydroxy fatty acids are important signaling molecules and intermediates in metabolic pathways.[5][6] Therefore, a robust and validated analytical method is essential for its accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technology of choice for this application due to its superior sensitivity, selectivity, and specificity. The technique separates 11-HUA from other matrix components via high-performance liquid chromatography (HPLC) and subsequently uses tandem mass spectrometry to specifically detect the target analyte. The analysis relies on the unique mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions generated through collision-induced dissociation (CID).

For 11-HUA, which contains a carboxylic acid group, Electrospray Ionization (ESI) in negative ion mode is highly effective. The acidic proton is readily lost, forming a stable deprotonated molecule [M-H]⁻, which serves as the precursor ion for MS/MS analysis.[7] This approach avoids the often complex and inefficient ionization seen in positive mode for underivatized fatty acids.

Comprehensive Experimental Workflow

The analytical process follows a systematic progression from sample receipt to final data reporting. Each stage is optimized to ensure maximum recovery, accuracy, and precision. The causality behind this workflow is to systematically remove interferences and prepare the analyte in a state suitable for sensitive LC-MS/MS detection.

G cluster_prep Sample Preparation cluster_derivatization Optional Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Serum) Spike Spike Internal Standard (e.g., D4-11-HUA) Sample->Spike PPT Protein Precipitation (e.g., Acetonitrile) Spike->PPT LLE Liquid-Liquid Extraction (e.g., MTBE/Hexane) PPT->LLE Dry Evaporation & Reconstitution LLE->Dry Deriv Chemical Derivatization (For improved sensitivity in positive ion mode) Dry->Deriv Optional Step LC Reversed-Phase HPLC (C18 Column) Dry->LC Deriv->LC MS ESI-MS/MS Detection (Negative Ion Mode, MRM) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Reporting Quant->Report

Caption: Overall workflow for the LC-MS/MS analysis of 11-HUA.

Detailed Methodologies and Protocols

Sample Preparation: Extraction from Human Plasma

This protocol is designed to extract free hydroxy fatty acids from a complex biological matrix like plasma by first removing proteins and then selectively extracting lipids.

Rationale: Proteins are highly abundant in plasma and can interfere with analysis by precipitating in the LC system or suppressing analyte ionization. A protein precipitation step using a solvent like acetonitrile is a common and effective first step.[5] Following this, a liquid-liquid extraction (LLE) is employed to partition the non-polar/semi-polar lipids (including 11-HUA) into an organic phase, leaving polar contaminants in the aqueous phase.[8] The use of a deuterated internal standard (IS) is critical for trustworthy quantification, as it corrects for analyte loss during sample preparation and for variations in instrument response.

Protocol:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

  • Add 10 µL of the internal standard working solution (e.g., D4-11-hydroxyundecanoic acid at 1 µg/mL). Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins. The acid helps to keep the fatty acid protonated and improves extraction efficiency.[5]

  • Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Add 500 µL of an extraction solvent (e.g., methyl tert-butyl ether or a 1:1 hexane/ethyl acetate mixture).

  • Vortex for 2 minutes, then centrifuge at 5,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile/water) for LC-MS/MS analysis.

Optional Derivatization for Enhanced Detection

Rationale: While negative mode ESI is recommended, some applications may require positive mode analysis, or sensitivity may need to be enhanced. Chemical derivatization can be employed to introduce a permanently charged or easily ionizable group onto the 11-HUA molecule, significantly improving its ionization efficiency in positive mode.[9][10][11] This is a strategic choice to overcome matrix effects or achieve lower detection limits. Reagents targeting the carboxylic acid moiety are commonly used.[12][13]

Example Protocol (using a charge-tagging reagent like 2-picolylamine):

  • To the dried extract from the sample preparation step, add 50 µL of a solution containing 2-picolylamine and a coupling agent (e.g., EDC/NHS) in anhydrous acetonitrile.

  • Incubate the reaction at 60°C for 30 minutes.

  • After incubation, evaporate the solvent and reconstitute in the mobile phase for LC-MS/MS analysis in positive ion mode.

Liquid Chromatography (LC) Parameters

Rationale: A reversed-phase C18 column is chosen for its excellent ability to retain and separate medium-chain fatty acids based on their hydrophobicity.[5] A gradient elution starting with a higher aqueous component allows for the focusing of the analyte at the head of the column, while a gradual increase in the organic mobile phase elutes the analyte with good peak shape. The addition of a small amount of formic acid to the mobile phases helps to control the protonation state of the carboxylic acid, leading to more consistent retention times.[6]

ParameterRecommended Setting
LC System High-Performance or Ultra-High-Performance LC System
Column C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (80:20, v/v)
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
LC Gradient See Table 2 below

Table 2: Suggested LC Elution Gradient

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
1.0 70 30
8.0 5 95
10.0 5 95
10.1 70 30

| 13.0 | 70 | 30 |

Mass Spectrometry (MS) Parameters

Rationale: As previously discussed, ESI in negative mode is optimal for detecting the [M-H]⁻ precursor ion. Multiple Reaction Monitoring (MRM) is used for quantification. In MRM mode, the mass spectrometer is set to isolate the precursor ion (Q1), fragment it in the collision cell (Q2), and then detect a specific, high-abundance fragment ion (Q3).[14] This highly specific process filters out chemical noise, providing excellent sensitivity and trustworthiness in the data. At least two transitions (one for quantification, one for confirmation) should be monitored.

Table 3: MS/MS Parameters for this compound

Analyte Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
11-HUA ESI Negative 201.15 183.14 15 Quantifier
11-HUA ESI Negative 201.15 157.16 25 Qualifier

| D4-11-HUA (IS) | ESI Negative | 205.18 | 187.16 | 15 | Internal Standard |

Note: Collision energies are instrument-dependent and must be optimized empirically.

Data Interpretation and Expected Fragmentation

The molecular weight of this compound (C₁₁H₂₂O₃) is 202.29 g/mol , with a monoisotopic mass of 202.1569 Da.[1][15] The precursor ion in negative mode is [M-H]⁻ at m/z 201.15. Understanding the fragmentation is key to developing a robust MRM method.

Fragmentation Causality: Upon collisional activation, the precursor ion fragments in predictable ways based on its structure. The most common losses for a hydroxy-carboxylic acid are water (H₂O) from the hydroxyl end and carbon dioxide (CO₂) from the carboxyl end.[16] These neutral losses produce the major product ions used for quantification and confirmation.

G cluster_frag Proposed Fragmentation of this compound [M-H]⁻ Parent [C₁₁H₂₁O₃]⁻ m/z 201.15 Frag1 [C₁₁H₁₉O₂]⁻ m/z 183.14 Parent->Frag1 - H₂O Frag2 [C₁₀H₂₁O]⁻ m/z 157.16 Parent->Frag2 - CO₂

Caption: Proposed ESI negative mode fragmentation pathway for 11-HUA.

Method Validation and Quantification

For the method to be trustworthy, it must be validated according to established guidelines. A calibration curve is constructed by analyzing standards at known concentrations (e.g., 1-1000 ng/mL) and plotting the peak area ratio (Analyte/Internal Standard) against concentration.

Table 4: Typical Method Performance Characteristics

Parameter Typical Value Description
Linearity (r²) > 0.995 Demonstrates a proportional response across the concentration range.
Limit of Detection (LOD) 0.1 - 0.9 ng/mL The lowest concentration that can be reliably detected.[6]
Limit of Quantification (LOQ) 0.5 - 2.5 ng/mL The lowest concentration that can be accurately quantified.[6][14]
Intra-day Precision (%CV) < 15% Measures the reproducibility of results within the same day.[14]
Inter-day Precision (%CV) < 15% Measures the reproducibility of results across different days.[14]

| Accuracy (% Recovery) | 85 - 115% | Measures how close the measured value is to the true value. |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound in biological matrices. By leveraging a robust sample preparation strategy and the inherent selectivity of LC-MS/MS in MRM mode, this method offers the high degree of accuracy, sensitivity, and reliability required by researchers and drug development professionals. The causal explanations behind each step provide the user with the necessary expertise to implement, adapt, and troubleshoot the workflow effectively.

References

  • Yore, M. M., et al. (2014). A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols. [Link]

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  • Zarogiannis, A., et al. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. Molecules. [Link]

  • Lag-Megias, C., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. [Link]

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  • NIST. (n.d.). This compound (calorie-based units). NIST Chemistry WebBook. [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia. [Link]

  • Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biomedical Chromatography. [Link]

  • Sparkman, O. D. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]

  • Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

  • Jang, H. Y., et al. (2016). Chemo-enzymatic synthesis of this compound and 1,11-undecanedioic acid from ricinoleic acid. Green Chemistry. [Link]

  • Pap-Ordasi, J., et al. (2023). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Methods in Enzymology. [Link]

  • Ewha Womans University. (2016). Chemo-enzymatic synthesis of this compound and 1,11-undecanedioic acid from ricinoleic acid. Ewha Womans University Research Output. [Link]

  • Míguez, A., et al. (2023). Cerebrospinal fluid metabolomic signatures in paediatric MOGAD and POMS. Frontiers in Immunology. [Link]

  • Petersson, G. (1972). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. Organic Mass Spectrometry. [Link]

  • Kulyk, T., et al. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics. [Link]

  • Rosado, T., et al. (2012). Qualitative and quantitative analysis of THC, 11-hydroxy-THC and 11-nor-9-carboxy-THC in whole blood by ultra-performance liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Honarvar, E., & Venter, A. R. (2021). Introducing Helium Assisted Desorption and Ionization (HADI) and Helium Assisted Spray Ionization (HASI). International Journal of Mass Spectrometry. [Link]

  • Gviñdner, T., et al. (2021). A quantitative analysis of total and free 11-oxygenated androgens and its application to human serum and plasma specimens using liquid-chromatography tandem mass spectrometry. ResearchGate. [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for 11-Hydroxyundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Purifying 11-Hydroxyundecanoic Acid

This compound is a bifunctional molecule featuring a terminal hydroxyl group and a carboxylic acid moiety.[1] This unique structure makes it a valuable building block in the synthesis of polymers, such as polyesters and polyamides, as well as in the formulation of lubricants, coatings, and cosmetic ingredients.[1] In the realm of pharmaceutical research, its derivatives are explored for various therapeutic applications. The purity of this compound is paramount, as impurities can significantly impact the physicochemical properties of resulting polymers and the efficacy and safety of pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the purification of various compounds, including fatty acids.[2] This application note provides a detailed, field-proven protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC). The methodology is designed to be a self-validating system, ensuring high purity and recovery of the target compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful purification strategy.

PropertyValueSource
Molecular FormulaC11H22O3[3]
Molecular Weight202.29 g/mol [3]
AppearanceWhite solid[1]
Melting Point65.5 °C[4]
Water Solubility400 mg/L[4]
pKa (estimated)~4.95[5]

The long alkyl chain imparts significant hydrophobicity, making it well-suited for reversed-phase chromatography. The carboxylic acid's pKa of approximately 4.95 is a critical parameter for mobile phase optimization. To ensure maximum retention on a non-polar stationary phase, the mobile phase pH should be maintained below the pKa to keep the carboxylic acid group protonated and less polar.

Principle of Reversed-Phase HPLC Purification

Reversed-phase chromatography separates molecules based on their hydrophobicity.[6][7] The stationary phase is non-polar (e.g., C18-bonded silica), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[4][6] In this setup, hydrophobic molecules in the mobile phase interact with and adsorb to the hydrophobic stationary phase.[7] By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the polarity of the mobile phase is decreased, which in turn weakens the hydrophobic interactions and allows the bound molecules to elute from the column.[6] Less hydrophobic impurities will elute earlier, while more hydrophobic impurities will elute later than this compound, enabling its isolation.

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification sample_prep Dissolve Crude Sample filtration Filter through 0.45 µm PTFE filter sample_prep->filtration injection Inject Sample onto C18 Column filtration->injection gradient Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) injection->gradient detection Detection (ELSD/UV) gradient->detection fraction_collection Collect Fractions detection->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal final_product final_product solvent_removal->final_product Obtain Purified This compound

Caption: Workflow for the HPLC Purification of this compound.

Materials and Reagents

ItemSpecification
This compoundCrude or synthesized product
WaterHPLC grade or Milli-Q
Acetonitrile (ACN)HPLC grade, gradient grade
Methanol (MeOH)HPLC grade
Formic Acid (FA)HPLC grade, >98% purity
HPLC SystemPreparative HPLC with gradient capability
HPLC ColumnPreparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
DetectorEvaporative Light Scattering Detector (ELSD) or UV Detector
Sample Filtration0.45 µm PTFE syringe filters
GlasswareVolumetric flasks, beakers, vials

Detailed Protocol

Sample Preparation

The goal of this step is to dissolve the crude this compound in a solvent that is compatible with the initial mobile phase conditions and to remove any particulate matter.

  • Solvent Selection: Prepare a solvent mixture that mirrors the initial mobile phase conditions (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).

  • Dissolution: Weigh an appropriate amount of the crude this compound and dissolve it in the prepared solvent. The concentration should be optimized to avoid overloading the column, typically in the range of 10-50 mg/mL, depending on the column dimensions and loading capacity. Sonication may be used to aid dissolution.

  • Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any insoluble impurities that could clog the HPLC system or column.[8]

HPLC Purification

This section details the instrumental parameters for the purification.

HPLC System Parameters:

ParameterRecommended SettingRationale
Column Preparative C18, 250 x 21.2 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity for retaining the fatty acid. The larger dimensions are for preparative scale purification.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous component of the mobile phase. Formic acid is added to acidify the mobile phase (pH < pKa), ensuring the carboxylic acid is protonated for optimal retention.[2]
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic modifier used to elute the compound. Acetonitrile is often preferred for its lower viscosity and UV transparency at low wavelengths.[2]
Flow Rate 15-25 mL/minAdjusted based on the column dimensions and system pressure limits.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity, lowering backpressure.
Injection Volume 1-5 mLDependent on the sample concentration and column loading capacity.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
03070
53070
250100
350100
363070
453070

Detector Settings:

  • ELSD:

    • Nebulizer Temperature: 30-40 °C

    • Evaporator Temperature: 40-50 °C

    • Gas Flow (Nitrogen): 1.5-2.5 L/min

    • Rationale: ELSD is a universal detector for non-volatile compounds and is ideal for fatty acids which lack a strong UV chromophore.[8] The settings should be optimized to ensure complete solvent evaporation without losing the analyte.

  • UV Detector:

    • Wavelength: 205-210 nm

    • Rationale: If an ELSD is not available, the carboxylic acid group exhibits some absorbance at low UV wavelengths.[2] However, this method is less sensitive and more prone to baseline noise from the mobile phase.

Fraction Collection and Post-Purification
  • Fraction Collection: Collect fractions corresponding to the main peak of this compound. The collection window should be set to capture the peak from its rise to its fall to maximize recovery.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method (using a smaller dimension C18 column and a faster gradient) to determine the purity of each fraction.

  • Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions using a rotary evaporator. Gentle heating may be applied, but care should be taken to avoid degradation of the product.

  • Final Product: The remaining solid is the purified this compound. It can be further dried under high vacuum to remove any residual solvent.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase; Column overload.Ensure mobile phase pH is sufficiently low (add 0.1% formic or acetic acid).[2] Reduce sample concentration/injection volume.
Low Recovery Analyte precipitation on the column; Incomplete elution.Increase the final percentage of organic solvent in the gradient; Increase column temperature.
Poor Resolution Inappropriate gradient; Column aging.Optimize the gradient slope (make it shallower for better separation). Replace the column.
High Backpressure Clogged frit or column; Particulate matter in the sample.Filter the sample and mobile phases. Flush the system and column.

Conclusion

This application note provides a comprehensive and robust protocol for the purification of this compound using preparative reversed-phase HPLC. By carefully controlling the sample preparation, HPLC parameters, and post-purification steps, researchers can obtain a high-purity product suitable for a wide range of applications. The principles and techniques described herein can also be adapted for the purification of other long-chain hydroxy fatty acids.

References

  • Human Metabolome Database. (n.d.). Undecanoic acid (HMDB0000947). Retrieved from [Link]

  • Cyberlipid. (n.d.). HPLC analysis. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Reversed-phase chromatography. Retrieved from [Link]

  • AZoLifeSciences. (2023, January 12). Reversed-Phase Chromatography: An Overview. Retrieved from [Link]

  • Hawach Scientific. (2023, March 3). Reversed Phase Chromatography Principle. Retrieved from [Link]

  • PubChem. (n.d.). Undecanoic Acid. Retrieved from [Link]

  • The Wolfson Centre for Applied Structural Biology. (n.d.). Reversed Phase Chromatography; Principles and methods handbook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Analusis. (1996). High performance liquid chromatography of fatty acids as naphthacyl derivatives. Retrieved from [Link]

  • ResearchGate. (2002). Analysis of fatty acids by column liquid chromatography. Retrieved from [Link]

  • AOCS. (2019, July 23). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Google Patents. (n.d.). CN102928542A - High-performance liquid chromatography (HPLC) separation method for mixed fatty acid and application thereof.
  • Obrnuta faza. (n.d.). Analysis of Free Trans Fatty Acids in Oil and Fat by HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Undecylic acid. Retrieved from [Link]

  • Rowe, R. C., Sheskey, P. J., & Owen, S. C. (Eds.). (2006). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.

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Application Note & Protocol: Synthesis of Poly(11-hydroxyundecanoic Acid) via Melt Polycondensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Background

Poly(11-hydroxyundecanoic acid) (PHUA) is a biodegradable and biocompatible aliphatic polyester attracting significant interest for biomedical applications, including drug delivery matrices, surgical sutures, and tissue engineering scaffolds. Its structure, derived from the renewable resource castor oil, provides a desirable combination of flexibility and hydrophobicity.

The most direct route to synthesizing high molecular weight PHUA is the self-condensation of its A-B type monomer, this compound (11-HUA). This polymerization is a step-growth process where the hydroxyl (-OH) group of one monomer reacts with the carboxylic acid (-COOH) group of another, forming an ester linkage and eliminating a water molecule.[1][2] The reaction equilibrium must be continuously shifted toward the polymer by the efficient removal of the water byproduct, typically by employing high temperatures and vacuum.

The choice of catalyst is critical in achieving a high degree of polymerization within a reasonable timeframe.[3] While the reaction can proceed without a catalyst (thermal self-condensation), it is often slow and requires very high temperatures that can lead to polymer degradation and discoloration. Organometallic compounds, particularly those based on tin or titanium, are highly effective at accelerating the esterification reaction.[4] This guide provides a detailed protocol for the synthesis of PHUA using stannous octoate (Sn(Oct)₂) as a catalyst, a widely used and efficient catalyst for polyesterification.

Reaction Mechanism and Synthesis Overview

The polycondensation of 11-HUA is a classic example of step-growth polymerization. The process begins with the dimerization of the monomer, followed by the gradual addition of monomers and oligomers to form longer polymer chains.

Polycondensation_Mechanism Fig. 1: Polycondensation of 11-HUA Monomer n HO-(CH₂)₁₀-COOH (this compound) Polymer H-[O-(CH₂)₁₀-CO]ₙ-OH (Poly(this compound)) Monomer->Polymer - (n-1) H₂O Water (n-1) H₂O Catalyst Catalyst (e.g., Sn(Oct)₂) Heat Heat (~180-220°C) Vacuum Vacuum Workflow_Diagram Fig. 2: Experimental Workflow for PHUA Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification Monomer 11-HUA Monomer PurifyMonomer Recrystallization (Toluene) Monomer->PurifyMonomer Stage1 Stage 1: Melt (180°C, N₂ atm, 2-3h) PurifyMonomer->Stage1 AddCat Add Sn(Oct)₂ Catalyst Stage1->AddCat Stage2 Stage 2: High Vacuum (220°C, <1 mbar, 4-8h) AddCat->Stage2 CrudePolymer Crude PHUA Solid Stage2->CrudePolymer Dissolve Dissolve in Chloroform CrudePolymer->Dissolve Precipitate Precipitate in Methanol Dissolve->Precipitate FilterWash Filter & Wash Precipitate->FilterWash Dry Vacuum Oven Drying FilterWash->Dry FinalPolymer Pure PHUA Dry->FinalPolymer

Caption: Fig. 2: Experimental Workflow for PHUA Synthesis.

Characterization of Poly(this compound)

Proper characterization is essential to confirm the identity, purity, and physical properties of the synthesized polymer.

Technique Purpose Expected Results for PHUA
¹H NMR Structural confirmation and end-group analysis.δ 4.05 ppm (-CH₂-O-CO-), δ 3.64 ppm (-CH₂-OH, end-group), δ 2.28 ppm (-CO-CH₂-), δ 1.62 ppm (-CH₂-CH₂-O-), δ 1.2-1.4 ppm (-(CH₂)₇-)
FTIR Identification of key functional groups.Strong C=O stretch (ester) at ~1735 cm⁻¹, C-O stretch at ~1170 cm⁻¹, broad O-H stretch (end-groups) at ~3450 cm⁻¹
GPC/SEC Determination of molecular weight (Mn, Mw) and polydispersity index (PDI).Mn > 10,000 g/mol , PDI ≈ 1.8 - 2.2 (typical for polycondensation) [5][6]
DSC Analysis of thermal transitions (melting point, glass transition).Melting Temperature (Tm) ≈ 85-95°C, Glass Transition (Tg) ≈ -30 to -20°C

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Molecular Weight (Low Viscosity) 1. Impure monomer. 2. Inefficient water removal (vacuum leak). 3. Insufficient reaction time or temperature. 4. Incorrect catalyst concentration.1. Purify monomer via recrystallization. 2. Check all seals and connections for vacuum integrity. 3. Optimize reaction time and temperature. 4. Verify catalyst amount; too little is inefficient, too much can cause side reactions.
Polymer Discoloration (Yellow/Brown) 1. Presence of oxygen in the reactor. 2. Reaction temperature is too high. 3. Catalyst-induced degradation.1. Ensure a thorough and continuous inert gas purge before applying vacuum. 2. Lower the polymerization temperature (e.g., to 200°C). 3. Reduce catalyst concentration or consider an alternative catalyst. [4]
Incomplete Dissolution for Purification 1. Very high molecular weight. 2. Cross-linking due to side reactions.1. Use a larger volume of solvent and allow more time for dissolution, possibly with gentle warming. 2. If cross-linking is suspected, re-evaluate reaction temperature and inert atmosphere conditions.

References

  • Catalyst systems for polycondensation reactions. (n.d.). Google Patents.
  • Purification and Criteria of Purity. (n.d.). NCERT. Retrieved from [Link]

  • Jang, H.-Y., et al. (2016). Chemo-enzymatic synthesis of this compound and 1,11-undecanedioic acid from ricinoleic acid. Green Chemistry, 18(4), 1089-1095. Retrieved from [Link]

  • Ibid.
  • GPC-NMR Analysis for Polymer Characterisation. (n.d.). Intertek. Retrieved from [Link]

  • Polyester polycondensation with catalyst and a catalyst enhancer. (n.d.). Google Patents.
  • Papadopoulos, L., et al. (2018). Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. Polymer Chemistry, 9(15), 1943-1953. Retrieved from [Link]

  • Catalysis in Polycondensation Reactions. (2019). ResearchGate. Retrieved from [Link]

  • Polymers characterization by 1H NMR, DSC and GPC. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of poly(α-hydroxy acid)s via (a) polycondensation... (n.d.). ResearchGate. Retrieved from [Link]

  • Summary of FTIR, 1 H NMR, TGA, DSC and GPC analysis... (n.d.). ResearchGate. Retrieved from [Link]

  • Gabirondo, E., et al. (2020). Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options. Polymer Chemistry, 11(30), 4861-4874. Retrieved from [Link]

  • Methods of purification of raw polyphenol extract for chromatographic analysis. (n.d.). Biblioteka Nauki. Retrieved from [Link]

  • Triple-detector GPC characterization and processing behavior of long-chain-branched polyethylene... (n.d.). ResearchGate. Retrieved from [Link]

  • Ibid.
  • Chemo-Enzymatic Synthesis of this compound and 1,11-Undecanedioic Acid from Ricinoleic Acid. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

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Application Notes and Protocols for the Ring-Opening Polymerization of ω-Undecalactone from 11-Hydroxyundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of high-molecular-weight polyesters from macrolactones, such as ω-undecalactone (UDL), presents a compelling avenue for the development of advanced biomaterials. These polymers, characterized by long methylene sequences, exhibit properties akin to polyethylene, including excellent thermal stability and mechanical strength, while retaining the crucial feature of biodegradability.[1][2] Poly(ω-undecalactone) (PUDL) is of particular interest to researchers, scientists, and drug development professionals due to its biocompatibility and potential applications in medical devices, drug delivery systems, and tissue engineering.[3][4][5]

This comprehensive guide provides a detailed exploration of the synthesis of ω-undecalactone from its precursor, 11-hydroxyundecanoic acid, and its subsequent ring-opening polymerization (ROP). We will delve into both metal-catalyzed and enzymatic polymerization strategies, offering insights into the underlying mechanisms and practical, step-by-step protocols. The objective is to equip researchers with the foundational knowledge and methodologies to successfully synthesize and characterize PUDL for their specific applications.

Part 1: Monomer Synthesis - From this compound to ω-Undecalactone

The journey to poly(ω-undecalactone) begins with the synthesis of the monomer, ω-undecalactone. A common and effective precursor for this macrolactone is this compound. The transformation involves an intramolecular esterification, or lactonization, to form the cyclic ester.

Rationale for Monomer Synthesis

While ω-undecalactone is commercially available, in-house synthesis from this compound offers several advantages for research and development:

  • Purity Control: Synthesis allows for rigorous purification of the monomer, which is critical for achieving high molecular weight polymers and reproducible polymerization kinetics.

  • Cost-Effectiveness: For larger-scale polymer synthesis, producing the monomer in the laboratory can be more economical than purchasing it.

  • Isotopic Labeling: Custom synthesis facilitates the incorporation of isotopic labels for specialized analytical studies, such as mechanistic investigations or degradation tracking.

A practical chemoenzymatic method for producing this compound from ricinoleic acid has been reported, providing a sustainable route to the precursor.[6][7][8]

Protocol for the Lactonization of this compound

This protocol outlines a general procedure for the synthesis of ω-undecalactone. Optimization of reaction conditions may be necessary depending on the scale and desired purity.

Materials:

  • This compound

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Charging the Reactor: To the round-bottom flask, add this compound and a suitable volume of anhydrous toluene to create a dilute solution (e.g., 0.1 M). Add a catalytic amount of p-TSA (e.g., 1-2 mol%).

  • Azeotropic Distillation: Heat the mixture to reflux. The water formed during the intramolecular esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene using a rotary evaporator.

    • Purify the crude ω-undecalactone by vacuum distillation to obtain a colorless to pale yellow liquid.[9]

Characterization of ω-Undecalactone:

The purity and identity of the synthesized ω-undecalactone should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the characteristic ester carbonyl peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Part 2: Ring-Opening Polymerization of ω-Undecalactone

The ROP of ω-undecalactone can be achieved through various catalytic systems. Here, we focus on two prominent and effective methods: metal-catalyzed polymerization and enzymatic polymerization.

Metal-Catalyzed Ring-Opening Polymerization

A variety of metal-based catalysts, including those based on tin, aluminum, and zinc, have been shown to be effective for the ROP of macrolactones.[10][11] Tin(II) 2-ethylhexanoate (Sn(Oct)₂), in particular, is a widely used and commercially available catalyst for the ROP of cyclic esters.[12][13]

Mechanism of Sn(Oct)₂-Catalyzed ROP:

The polymerization is generally believed to proceed via a coordination-insertion mechanism.[12] An alcohol initiator is often required to start the polymerization.

G SnOR SnOR UDL UDL

Protocol for Sn(Oct)₂-Catalyzed Bulk Polymerization:

Materials:

  • ω-Undecalactone (purified)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) solution in toluene (e.g., 0.5 M)

  • Benzyl alcohol (BnOH) or other suitable initiator (dried)

  • Schlenk flask or reaction tube

  • Vacuum line and inert gas (e.g., argon or nitrogen) supply

  • Thermostatically controlled oil bath

  • Magnetic stirrer and stir bar

  • Dichloromethane (DCM)

  • Methanol (cold)

Procedure:

  • Preparation: Dry all glassware in an oven at >120 °C overnight and cool under vacuum.

  • Monomer and Initiator Addition: In a Schlenk flask under an inert atmosphere, add the desired amount of ω-undecalactone. Add the initiator (e.g., benzyl alcohol) via syringe. The monomer-to-initiator ratio will determine the target molecular weight.

  • Catalyst Addition: Add the Sn(Oct)₂ solution via syringe. The monomer-to-catalyst ratio will influence the polymerization rate.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100-140 °C) and stir. The viscosity of the mixture will increase as the polymerization progresses.

  • Termination and Precipitation:

    • After the desired reaction time, cool the flask to room temperature.

    • Dissolve the viscous polymer in a minimal amount of dichloromethane.

    • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

  • Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

Table 1: Example Conditions for Metal-Catalyzed ROP of Macrolactones

CatalystMonomer:Catalyst:InitiatorTemperature (°C)Time (h)Mₙ ( g/mol )PDIReference
Al-salen complex50:1:11004>150,000~1.5[1]
Bis(pyrrolidene) Al complex500:1:11001up to 379,200~1.2[14]
Sn(Oct)₂100:1:112024VariesVaries[13]

Note: Mₙ (number-average molecular weight) and PDI (polydispersity index) are indicative and will vary with specific conditions.

Enzymatic Ring-Opening Polymerization (e-ROP)

Enzymatic ROP offers a green and highly selective alternative to metal-based catalysts, often proceeding under milder reaction conditions. Lipases, particularly immobilized Candida antarctica lipase B (CALB), commercially available as Novozym 435, are highly effective for the polymerization of macrolactones.[15][16][17]

Mechanism of Lipase-Catalyzed ROP:

The mechanism involves the formation of an acyl-enzyme intermediate. The lipase's active site (typically a serine residue) attacks the carbonyl carbon of the lactone, leading to ring opening. The resulting acyl-enzyme intermediate then reacts with an alcohol (initiator or the hydroxyl end of a growing polymer chain) to elongate the polymer.

G AcylEnzyme AcylEnzyme GrowingChainOH GrowingChainOH

Protocol for Novozym 435-Catalyzed Bulk Polymerization:

Materials:

  • ω-Undecalactone (purified)

  • Novozym 435 (immobilized CALB)

  • Reaction vial with a screw cap

  • Thermostatically controlled oven or heating block

  • Dichloromethane (DCM)

  • Methanol (cold)

Procedure:

  • Enzyme Preparation: Dry the Novozym 435 under vacuum for several hours to remove residual water, which can affect the polymerization.

  • Reaction Setup: In a reaction vial, add the ω-undecalactone and the dried Novozym 435 (typically 5-10% by weight of the monomer).

  • Polymerization: Place the sealed vial in an oven or heating block at the desired temperature (e.g., 70-100 °C). The reaction can be performed with or without stirring.

  • Termination and Purification:

    • After the desired reaction time, cool the vial to room temperature.

    • Dissolve the polymer in a minimal amount of dichloromethane.

    • Filter to remove the immobilized enzyme. The enzyme can be washed, dried, and potentially reused.[18]

    • Precipitate the polymer in cold methanol.

    • Collect the polymer by filtration.

  • Drying: Dry the polymer under vacuum at 40 °C to a constant weight.

Table 2: Influence of Reaction Conditions on Lipase-Catalyzed Polymerization of Macrolactones

LipaseTemperature (°C)Time (h)Conversion (%)Mₙ ( g/mol )Reference
Novozym 435802480-10015,000-34,400[15]
Immobilized PS-30708>98up to 62,000[15]
Novozym 4357024>99~1,500 (Oligomers)[18]

Note: Results are highly dependent on substrate, water content, and other reaction parameters.

Part 3: Characterization of Poly(ω-undecalactone)

Thorough characterization of the synthesized PUDL is essential to understand its properties and suitability for various applications.

Molecular Weight Determination

Gel Permeation Chromatography (GPC):

GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of polymers.[19][20]

  • Protocol:

    • Prepare polymer solutions in a suitable solvent (e.g., tetrahydrofuran or chloroform) at a known concentration (e.g., 1-2 mg/mL).

    • Filter the solutions through a 0.22 or 0.45 µm filter.

    • Inject the samples into the GPC system.

    • Calibrate the system using polystyrene or other appropriate standards.

    • Analyze the resulting chromatograms to determine Mₙ, Mₙ, and PDI.

Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the polymer structure and, in some cases, determining the Mₙ by end-group analysis.

  • Key Signals for PUDL in ¹H NMR (in CDCl₃):

    • Triplet around 4.05 ppm corresponding to the methylene protons adjacent to the ester oxygen (-CH₂-O-CO-).

    • Triplet around 2.30 ppm corresponding to the methylene protons adjacent to the carbonyl group (-CO-CH₂-).

    • A broad multiplet between 1.20 and 1.70 ppm for the other methylene protons in the repeating unit.

Thermal Properties

Differential Scanning Calorimetry (DSC):

DSC is used to determine the thermal properties of the polymer, including the glass transition temperature (T₉), melting temperature (Tₘ), and crystallinity.[21][22]

  • Protocol:

    • Accurately weigh a small amount of the polymer (5-10 mg) into a DSC pan.

    • Heat the sample to a temperature above its melting point to erase its thermal history.

    • Cool the sample at a controlled rate.

    • Heat the sample again at a controlled rate to obtain the T₉ and Tₘ.

Conclusion

The ring-opening polymerization of ω-undecalactone derived from this compound provides a versatile platform for the synthesis of biocompatible and biodegradable polyesters. Both metal-catalyzed and enzymatic approaches offer distinct advantages, with the choice of method depending on the desired polymer properties, purity requirements, and process constraints. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively produce and characterize poly(ω-undecalactone) for a wide range of applications in the biomedical field and beyond.

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  • da Silva, D. D. (2021). In vivo biocompatibility and biodegradability of poly(lactic acid)/poly(ε-caprolactone) blend compatibilized with poly(ε-caprolactone-b-tetrahydrofuran) in Wistar rats. PubMed. [Link]

  • Unknown. (n.d.). Polymers characterization by 1H NMR, DSC and GPC. ResearchGate. [Link]

  • Unknown. (n.d.). Study of the Composition of Polycaprolactone/Poly (Ethylene Glycol)/Polycaprolactone Copolymer and Drug-to-Polymer Ratio on Drug Loading Efficiency of Curcumin to Nanoparticles. Brieflands. [Link]

Sources

Application Note: Enzymatic Polymerization of 11-Hydroxyundecanoic Acid for the Synthesis of High Molecular Weight Biopolyesters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Greener Route to Advanced Polyesters

The synthesis of polyesters is a cornerstone of the polymer industry, with applications ranging from everyday packaging to advanced biomedical devices. Traditional chemical polymerization methods often necessitate high temperatures, harsh catalysts, and generate undesirable byproducts, posing environmental and biocompatibility concerns.[1] Enzymatic polymerization has emerged as a powerful "green" alternative, utilizing enzymes like lipases to catalyze polymerization under mild conditions.[2] This approach offers numerous advantages, including high selectivity, reduced energy consumption, elimination of toxic metal catalyst residues, and enhanced biocompatibility of the final product.[1][3]

This application note provides a detailed guide for the enzymatic polymerization of 11-hydroxyundecanoic acid, an AB-type monomer, to produce the biodegradable and biocompatible polyester, poly(this compound). We will focus on the use of immobilized Candida antarctica lipase B (CALB), commercially available as Novozym® 435, a robust and highly efficient biocatalyst for this transformation.[3][4] The protocols outlined herein are designed for researchers in materials science, polymer chemistry, and drug development seeking to synthesize well-defined biopolyesters for a variety of applications.

The Causality Behind Enzymatic Polymerization: Mechanism and Key Parameters

The enzymatic polymerization of this compound is a polycondensation reaction. The lipase catalyst facilitates the formation of ester bonds between the hydroxyl (-OH) group of one monomer and the carboxylic acid (-COOH) group of another, with the concomitant removal of a water molecule.

The catalytic cycle of lipase in this non-aqueous environment involves a "ping-pong" mechanism. The serine residue in the lipase's active site attacks the carbonyl carbon of the carboxylic acid, forming an acyl-enzyme intermediate and releasing the hydroxyl group of the incoming monomer. This activated monomer is then attacked by the hydroxyl group of another monomer or a growing polymer chain, forming an ester linkage and regenerating the enzyme for the next catalytic cycle.

Several factors are critical to the success of this polymerization:

  • Enzyme Choice: Immobilized lipases, such as Novozym® 435, are preferred due to their high stability in organic solvents and at elevated temperatures, as well as their ease of recovery and reuse.[3][5]

  • Solvent System: The choice of solvent is crucial. Nonpolar organic solvents like hexane or toluene are often used to solubilize the monomer and the growing polymer chains while maintaining the enzyme's activity.[1] Solvent-free (bulk) polymerization is also an option, particularly at temperatures above the monomer's melting point, which can simplify downstream processing.[6]

  • Water Removal: As a condensation polymerization, the removal of the water byproduct is essential to drive the reaction equilibrium towards the formation of high molecular weight polymer. This is typically achieved by conducting the reaction under vacuum or by using dehydrating agents like molecular sieves.[1][6]

  • Temperature: The reaction temperature influences both the enzyme's activity and the reaction kinetics. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. A typical temperature range for Novozym® 435 is 60-90°C.[3]

Experimental Protocols

PART 1: Materials and Reagents
Material/ReagentSupplierGradeNotes
This compoundMajor Chemical Supplier≥98%Monomer
Novozym® 435 (Immobilized Candida antarctica lipase B)Major Chemical Supplier---Biocatalyst
Hexane (or Toluene)Major Chemical SupplierAnhydrous, ≥99%Solvent
Molecular SievesMajor Chemical Supplier3 Å, activatedDehydrating agent
ChloroformMajor Chemical SupplierACS GradeFor polymer dissolution
MethanolMajor Chemical SupplierACS GradeFor polymer precipitation
PART 2: Enzymatic Polymerization of this compound

This protocol describes a lab-scale synthesis in an organic solvent.

  • Preparation:

    • Dry this compound under vacuum at 40°C for 24 hours to remove any residual moisture.

    • Activate molecular sieves by heating at 300°C for at least 3 hours under a nitrogen stream or in a vacuum oven. Allow to cool in a desiccator before use.

  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (e.g., 2.0 g, 9.9 mmol).

    • Add anhydrous hexane (or toluene) to achieve a monomer concentration of approximately 0.5 M (in this example, ~20 mL).

    • Add activated molecular sieves (3 Å, ~10% w/w of the monomer, e.g., 0.2 g).

    • Add Novozym® 435 (typically 10% w/w of the monomer, e.g., 0.2 g).

  • Polymerization:

    • Immerse the reaction flask in a preheated oil bath at 70°C.

    • Stir the reaction mixture at a moderate speed (e.g., 200 rpm).

    • Monitor the progress of the polymerization over time (e.g., 24, 48, 72 hours) by taking small aliquots of the reaction mixture for analysis (e.g., GPC).

  • Termination and Polymer Isolation:

    • After the desired reaction time, cool the flask to room temperature.

    • Add chloroform (~20 mL) to dissolve the polymer and dilute the mixture.

    • Filter the mixture to remove the immobilized enzyme (Novozym® 435) and the molecular sieves. The enzyme can be washed with chloroform, dried under vacuum, and stored for reuse.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Precipitate the polymer by slowly adding the concentrated solution to a beaker of cold methanol (at least 10 times the volume of the concentrate) with vigorous stirring.

    • Collect the white, fibrous polymer precipitate by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and low molecular weight oligomers.

    • Dry the purified poly(this compound) in a vacuum oven at 40°C to a constant weight.

PART 3: Characterization of Poly(this compound)

1. Molecular Weight Determination (Gel Permeation Chromatography - GPC)

  • System: GPC system equipped with a refractive index (RI) detector.

  • Columns: Polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.

  • Mobile Phase: Tetrahydrofuran (THF) or chloroform at a flow rate of 1.0 mL/min.

  • Calibration: Use polystyrene standards for calibration.

  • Sample Preparation: Dissolve a small amount of the dried polymer in the mobile phase (e.g., 1-2 mg/mL) and filter through a 0.45 µm syringe filter before injection.

Expected Results:

ParameterExpected ValueReference
Weight-Average Molecular Weight (Mw)20,000 - 35,000 g/mol [1]
Polydispersity Index (PDI)1.2 - 2.0[1]

2. Structural Confirmation (Nuclear Magnetic Resonance - NMR)

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire a standard proton NMR spectrum. Expected chemical shifts:

    • ~4.05 ppm (triplet, -CH₂-O-CO-), corresponding to the ester linkage.

    • ~2.28 ppm (triplet, -CO-CH₂-), adjacent to the carbonyl group.

    • ~1.62 ppm (multiplet, protons on carbons β to the ester and carbonyl groups).

    • ~1.2-1.4 ppm (broad multiplet, internal methylene protons of the polymer backbone).

  • ¹³C NMR: Acquire a standard carbon NMR spectrum to confirm the polymer structure.

3. Thermal Properties (Differential Scanning Calorimetry - DSC)

  • Instrument: A calibrated DSC instrument.

  • Procedure:

    • Heat the sample (5-10 mg in a sealed aluminum pan) from room temperature to 120°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Hold at 120°C for 5 minutes to erase the thermal history.

    • Cool to -20°C at a rate of 10°C/min.

    • Heat again to 120°C at a rate of 10°C/min. The melting temperature (Tm) and glass transition temperature (Tg) are determined from the second heating scan.

Expected Results:

ParameterExpected ValueReference
Melting Temperature (Tm)~85°C[6]

Visualizing the Workflow and Mechanism

Enzymatic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization Monomer 11-Hydroxyundecanoic Acid (Dry) Reactor Reaction Flask (Hexane, 70°C) Monomer->Reactor Enzyme Novozym® 435 Enzyme->Reactor Sieves Molecular Sieves (Activated) Sieves->Reactor Dissolve Dissolve in Chloroform Reactor->Dissolve Polymer Mixture Filter Filter (Remove Enzyme) Dissolve->Filter Precipitate Precipitate in Methanol Filter->Precipitate Polymer Solution Dry Dry Polymer Precipitate->Dry GPC GPC (Mw, PDI) Dry->GPC Final Product NMR NMR (Structure) Dry->NMR DSC DSC (Tm) Dry->DSC Lipase_Mechanism cluster_enzyme Lipase Active Site Enzyme_SerOH Enzyme-Ser-OH AcylEnzyme Enzyme-Ser-O-CO-R (Acyl-Enzyme Intermediate) Enzyme_SerOH->AcylEnzyme Monomer1 R-COOH (Monomer/Polymer Chain) Monomer1->AcylEnzyme Acylation Water H₂O AcylEnzyme->Water Polymer R-CO-O-R' (Ester Linkage) AcylEnzyme->Polymer Nucleophilic Attack Monomer2 R'-OH (Monomer/Polymer Chain) Monomer2->Polymer Polymer->Enzyme_SerOH Deacylation

Caption: Simplified "ping-pong" mechanism of lipase-catalyzed polycondensation.

Conclusion and Field-Proven Insights

The enzymatic polymerization of this compound presents a reliable and sustainable method for producing high-quality, biocompatible polyesters. The use of immobilized Candida antarctica lipase B (Novozym® 435) under optimized conditions consistently yields polymers with weight-average molecular weights in the range of 20,000-35,000 g/mol . [1]This molecular weight is suitable for various applications, including drug delivery matrices, biodegradable sutures, and tissue engineering scaffolds.

Key Insights for Success:

  • Monomer Purity is Paramount: Trace impurities, especially dicarboxylic acids, can act as chain terminators and significantly limit the achievable molecular weight. [1]Ensure high purity of the this compound monomer.

  • Anhydrous Conditions are Crucial: The presence of water will inhibit the polymerization by favoring the hydrolytic back-reaction. Thorough drying of the monomer, solvent, and glassware, along with the use of activated molecular sieves, is essential.

  • Enzyme Reusability: A major advantage of using an immobilized enzyme is its potential for reuse. After filtration, the Novozym® 435 can be washed with an appropriate solvent (e.g., hexane or isopropanol), dried, and reused in subsequent batches, which significantly improves the process economy. [5] By following the detailed protocols and understanding the underlying scientific principles outlined in this application note, researchers can confidently synthesize and characterize poly(this compound) for their specific research and development needs.

References

  • O'Hagan, D. (1993). Enzyme-catalysed condensation polymerization of this compound with lipase from Candida cylindracea. Journal of the Chemical Society, Chemical Communications, (7), 639-640. [Link]

  • Gamerith, C., et al. (2021). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. Polymers, 13(22), 3959. [Link]

  • Ren, Q., et al. (2021). Post-Synthetic Enzymatic and Chemical Modifications for Novel Sustainable Polyesters. Frontiers in Bioengineering and Biotechnology, 9, 706935. [Link]

  • Toshima, K., et al. (2007). Preparation of aliphatic poly(thioester) by the lipase-catalyzed direct polycondensation of 11-mercaptoundecanoic acid. Journal of Polymer Science Part A: Polymer Chemistry, 45(23), 5649-5655. [Link]

  • Jiang, Y., & Loos, K. (2016). Enzymatic Synthesis of Biobased Polyesters and Polyamides. Polymers, 8(7), 243. [Link]

  • Jang, H. Y., et al. (2016). Chemo-enzymatic synthesis of this compound and 1,11-undecanedioic acid from ricinoleic acid. Green Chemistry, 18(4), 1089-1095. [Link]

  • Todea, A., et al. (2023). Special Issue on “Enzymatic Synthesis and Characterization of Polymers”. Processes, 11(2), 504. [Link]

  • Pellissetti, D., et al. (2018). Rational Guidelines for the Two-Step Scalability of Enzymatic Polycondensation: Experimental and Computational Optimization of the Enzymatic Synthesis of Poly(glycerolazelate). Advanced Synthesis & Catalysis, 360(15), 2874-2884. [Link]

  • Dreavă, C. G., et al. (2021). Biocatalytic Approach for Novel Functional Oligoesters of ε-Caprolactone and Malic Acid. Polymers, 13(2), 232. [Link]

Sources

Application Notes and Protocols for the Synthesis of 11-Hydroxyundecanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a reliable and scalable two-step protocol for the synthesis of 11-hydroxyundecanoic acid methyl ester, a valuable long-chain functionalized molecule. The synthesis commences with the readily available 11-bromoundecanoic acid, which first undergoes a Fischer esterification to yield the intermediate, methyl 11-bromoundecanoate. The subsequent and critical step involves a nucleophilic substitution reaction to convert the terminal bromide to a hydroxyl group. This document provides in-depth, step-by-step experimental procedures, explains the chemical principles underpinning the methodology, and offers insights into process optimization and characterization, ensuring scientific integrity and reproducibility for researchers in organic synthesis and drug development.

Introduction

This compound and its esters are important chemical intermediates with applications in the synthesis of polymers, fragrances, and biologically active molecules. The presence of a terminal hydroxyl group and a methyl ester on a long aliphatic C11 chain provides a versatile bifunctional scaffold for further chemical elaboration. This protocol outlines a robust and accessible synthetic route, prioritizing high yields and straightforward purification procedures.

Overall Synthetic Scheme

The synthesis is performed in two distinct chemical transformations starting from 11-bromoundecanoic acid.

Step 1: Fischer Esterification The carboxylic acid is converted to its corresponding methyl ester using methanol in the presence of a strong acid catalyst.

Step 2: Nucleophilic Substitution (Hydrolysis) The terminal bromine atom of the methyl ester intermediate is displaced by a hydroxide ion to yield the final product, this compound methyl ester.

Synthetic_Scheme start 11-Bromoundecanoic Acid intermediate Methyl 11-bromoundecanoate start->intermediate CH₃OH, H₂SO₄ (cat.) Reflux final Methyl 11-hydroxyundecanoate intermediate->final 1. NaOH (aq) 2. H₃O⁺ workup Experimental_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrolysis s1_start Mix 11-Bromoundecanoic Acid, Methanol, and H₂SO₄ s1_reflux Reflux for 4 hours s1_start->s1_reflux s1_evap Evaporate Methanol s1_reflux->s1_evap s1_extract Dissolve in Ether & Wash s1_evap->s1_extract s1_dry Dry & Concentrate s1_extract->s1_dry s1_product Product: Methyl 11-bromoundecanoate s1_dry->s1_product s2_start Dissolve Bromo-ester in Dioxane Add aqueous NaOH s1_product->s2_start Use in next step s2_heat Heat at 80-90°C for 6-8 hours s2_start->s2_heat s2_evap Evaporate Dioxane s2_heat->s2_evap s2_acidify Acidify with HCl s2_evap->s2_acidify s2_extract Extract with Ether s2_acidify->s2_extract s2_purify Dry, Concentrate & Purify s2_extract->s2_purify s2_product Final Product: Methyl 11-hydroxyundecanoate s2_purify->s2_product

Applications of Poly(11-hydroxyundecanoic acid) in Biomedicine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: A Biobased Polyester for Advanced Biomedical Applications

Poly(11-hydroxyundecanoic acid), or PHUA, is a biodegradable and biocompatible aliphatic polyester belonging to the polyhydroxyalkanoate (PHA) family. Synthesized from its monomer, this compound—which can be derived from renewable resources like castor oil—PHUA is emerging as a compelling biomaterial.[1][2] Its properties, including non-toxicity, controlled degradation, and favorable mechanical characteristics, position it as a versatile alternative to widely-used synthetic polymers such as poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL).[3][4][5]

This guide provides a technical overview and detailed protocols for leveraging PHUA in key biomedical fields. It is designed for researchers, scientists, and drug development professionals seeking to explore this polymer's potential in creating next-generation drug delivery systems and tissue engineering scaffolds.

Section 1: Synthesis and Physicochemical Properties of PHUA

The utility of any polymer in a biomedical context is dictated by its fundamental properties. PHUA is typically synthesized via the melt polycondensation of this compound. This process involves heating the monomer above its melting point under a vacuum to facilitate the removal of the water byproduct, driving the polymerization reaction forward to achieve a high molecular weight.[6] The resulting polymer's characteristics are tunable and critical for its performance.

Table 1: Typical Physicochemical Properties of PHUA
PropertyTypical Value RangeSignificance in Biomedical Applications
Molecular Weight (Mw)20,000 - 100,000 DaInfluences mechanical strength, degradation rate, and viscosity for processing (e.g., electrospinning).
Polydispersity Index (PDI)1.5 - 2.5A measure of molecular weight distribution; lower PDI indicates more uniform polymer chains.
Melting Temperature (Tm)70 - 90 °CDefines the upper limit for processing and sterilization without loss of structural integrity.
Glass Transition (Tg)-30 to -20 °CIndicates the transition from a rigid to a more flexible state; crucial for mechanical performance.
Degradation TimeMonths to >1 YearTunable degradation allows for applications ranging from short-term drug release to long-term implants.

Note: Exact values can vary based on the synthesis method, catalyst used, and final polymer purity.

Section 2: Core Biomedical Applications

PHUA's unique combination of biodegradability and processability makes it suitable for two primary areas of biomedical research: drug delivery and tissue engineering.[3][7]

Drug Delivery Systems: PHUA Nanoparticles for Controlled Release

Application Note: The encapsulation of therapeutic agents within biodegradable nanoparticles offers a powerful strategy to improve drug solubility, prolong circulation time, and achieve controlled, sustained release.[8][9] PHUA is an excellent candidate for this application due to its biocompatibility and degradation profile, which proceeds via hydrolysis of its ester bonds into non-toxic byproducts.[10][11] The nanoprecipitation method described below is a straightforward and reproducible technique for formulating drug-loaded PHUA nanoparticles.[12][13]

This protocol details the single-emulsion solvent evaporation method, a robust technique for encapsulating hydrophobic drugs.

Rationale: This method relies on the rapid diffusion of a water-miscible organic solvent (in which the polymer and drug are dissolved) into an aqueous anti-solvent phase. This diffusion causes the polymer to precipitate, entrapping the drug into a solid nanoparticle matrix. The surfactant in the aqueous phase is critical for stabilizing the newly formed nanoparticles and preventing their aggregation.[14][15]

Materials:

  • Poly(this compound) (PHUA)

  • Hydrophobic drug (e.g., Curcumin, Paclitaxel)

  • Acetone (HPLC grade) or Tetrahydrofuran (THF)

  • Poly(vinyl alcohol) (PVA, 87-89% hydrolyzed) or Span 20 as a surfactant.[13][16]

  • Deionized (DI) water

  • Magnetic stirrer and stir bars

  • Ultrasonic bath or probe sonicator

  • Rotary evaporator

  • High-speed centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve 50 mg of PHUA and 5 mg of the hydrophobic drug in 5 mL of acetone.

    • Ensure complete dissolution by vortexing or brief sonication.

    • Scientist's Note: The polymer-to-drug ratio can be adjusted to control drug loading. A typical starting ratio is 10:1 (w/w).

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) PVA solution by dissolving 200 mg of PVA in 20 mL of DI water. Heat gently (to ~60°C) on a stir plate if necessary to aid dissolution.

    • Cool the solution to room temperature before use.

  • Nanoprecipitation:

    • Place the aqueous phase in a beaker on a magnetic stirrer set to a moderate speed (~600 rpm).

    • Using a glass pipette or syringe, add the organic phase dropwise to the center of the vortex of the stirring aqueous phase.

    • A milky-white suspension should form immediately, indicating nanoparticle formation.

  • Solvent Evaporation:

    • Leave the resulting nano-suspension stirring in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of acetone.

    • Alternatively, for faster removal, transfer the suspension to a rotary evaporator set at 40°C under reduced pressure.

  • Purification and Collection:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, which contains residual PVA and unencapsulated drug.

    • Resuspend the nanoparticle pellet in DI water using a brief sonication pulse.

    • Repeat the centrifugation and washing step two more times to ensure complete removal of the surfactant.

  • Lyophilization (Optional):

    • For long-term storage, resuspend the final pellet in a small amount of DI water containing a cryoprotectant (e.g., 5% trehalose).

    • Freeze the suspension at -80°C and then lyophilize (freeze-dry) for 48 hours to obtain a dry nanoparticle powder.

Workflow Diagram: Nanoparticle Fabrication & Analysis

G cluster_fab Fabrication A 1. Dissolve PHUA & Drug in Acetone C 3. Nanoprecipitation: Add Organic to Aqueous A->C B 2. Prepare Aqueous PVA Solution B->C D 4. Solvent Evaporation C->D E 5. Centrifugation & Washing (3x) D->E F 6. Lyophilization E->F G Size & Zeta Potential (DLS) F->G H Morphology (SEM/TEM) F->H I Encapsulation Efficiency (HPLC/UV-Vis) F->I J In Vitro Release (Dissolution Test) F->J

Caption: Workflow for PHUA nanoparticle fabrication and subsequent characterization.

A thorough characterization is essential to ensure the nanoparticles meet the required specifications for the intended application.[17]

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and Polydispersity Index (PDI). The zeta potential indicates surface charge and predicts colloidal stability.

    • Expected Result: Particle size between 100-300 nm with a PDI < 0.3. A zeta potential of < -15 mV or > +15 mV suggests good stability.

  • Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visualize the shape and surface of the nanoparticles.

    • Expected Result: Spherical particles with a smooth surface.[13]

  • Drug Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Dissolve a known mass of lyophilized nanoparticles in a suitable solvent (e.g., Dichloromethane) to break them apart.

    • Evaporate the solvent and redissolve the residue in a solvent suitable for drug analysis (e.g., mobile phase for HPLC).

    • Quantify the drug amount using UV-Vis Spectroscopy or HPLC.

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Mass of Drug in Nanoparticles / Initial Mass of Drug) * 100

      • DL (%) = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) * 100

This protocol simulates the release of the drug from the nanoparticles in a physiological environment.[18][19]

Materials:

  • Drug-loaded PHUA nanoparticles

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Incubator shaker set to 37°C

  • Microcentrifuge tubes

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Disperse a known amount (e.g., 10 mg) of drug-loaded nanoparticles into 10 mL of PBS (pH 7.4) in a sealed tube.

  • Place the tube in an incubator shaker at 37°C with gentle agitation (100 rpm).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours, etc.), withdraw a 1 mL aliquot of the sample.

  • Centrifuge the aliquot at 15,000 x g for 15 minutes to pellet the nanoparticles.

  • Collect the supernatant and analyze the drug concentration using HPLC or UV-Vis.

  • Replenish the sample tube with 1 mL of fresh PBS to maintain a constant volume.

  • Plot the cumulative percentage of drug released versus time.

    • Expected Result: A biphasic release profile is common: an initial "burst release" of surface-adsorbed drug followed by a sustained release phase as the polymer matrix degrades.[9]

Tissue Engineering Scaffolds: Electrospun PHUA Fibers

Application Note: Tissue engineering aims to repair or replace damaged tissues by combining cells, growth factors, and a supportive scaffold.[20][21] An ideal scaffold should mimic the architecture of the native extracellular matrix (ECM), which is a complex network of nanoscale fibers. Electrospinning is a powerful technique for fabricating polymer scaffolds with fiber diameters ranging from nanometers to micrometers, high porosity, and a large surface-area-to-volume ratio, making it highly suitable for this purpose.[22][23][24] PHUA's mechanical properties and biocompatibility make it an excellent material for creating such scaffolds.[25][26]

Rationale: Electrospinning uses a high-voltage electric field to draw a charged jet of polymer solution. As the jet travels towards a grounded collector, the solvent evaporates, and the jet undergoes a whipping instability, stretching it into a very fine, continuous fiber that deposits on the collector as a non-woven mat.[27]

Materials & Equipment:

  • Poly(this compound) (PHUA)

  • Solvent system: Chloroform/Methanol (e.g., 3:1 v/v)

  • High-voltage power supply

  • Syringe pump

  • Plastic syringe with a blunt-tipped metal needle (e.g., 22-gauge)

  • Grounded collector (e.g., a flat aluminum plate or a rotating mandrel)

Procedure:

  • Solution Preparation:

    • Prepare a 10-15% (w/v) PHUA solution by dissolving the polymer in the chloroform/methanol solvent system.

    • Allow the solution to stir overnight to ensure it is completely homogenous.

    • Scientist's Note: Solution viscosity is a critical parameter. If the concentration is too low, "beading" (electrospraying) will occur instead of fiber formation. If it's too high, the solution may not be spinnable.

  • Electrospinning Setup:

    • Load the polymer solution into the syringe and mount it on the syringe pump.

    • Attach the positive lead from the high-voltage power supply to the metal needle.

    • Position the collector 15-20 cm from the needle tip. Ensure the collector is grounded.

  • Spinning Process:

    • Set the syringe pump to a flow rate of 0.5 - 1.5 mL/hour.

    • Apply a voltage of 15-20 kV. A stable Taylor cone should form at the needle tip, from which a polymer jet emerges.

    • Allow the fibers to deposit onto the collector for the desired duration to achieve the required scaffold thickness.

  • Scaffold Post-Processing:

    • Carefully detach the fibrous mat from the collector.

    • Dry the scaffold under a vacuum for at least 24 hours to remove any residual solvent. Residual solvents can be cytotoxic.

Table 2: Influence of Electrospinning Parameters on Fiber Morphology

ParameterEffect of Increasing the Parameter ValueRationale
Polymer ConcentrationIncreases fiber diameter; reduces beadingHigher viscosity leads to a more stable jet that resists breaking into droplets.
Applied VoltageGenerally decreases fiber diameter (up to a point)Stronger electric field increases jet stretching.
Flow RateIncreases fiber diameterMore polymer is ejected per unit time, resulting in less time for stretching.
Tip-to-Collector DistanceGenerally decreases fiber diameterLonger flight time allows for more solvent evaporation and jet stretching.
  • Morphology and Fiber Diameter: Use SEM to visualize the scaffold's fibrous structure. Measure fiber diameters from multiple images using software like ImageJ.

    • Expected Result: A non-woven mat of interconnected, bead-free fibers with a uniform diameter distribution.

  • Porosity: Can be measured using the liquid displacement method.

    • Expected Result: High porosity (>80%) is desirable to allow for cell infiltration and nutrient transport.[25]

  • Mechanical Properties: Use a universal testing machine to perform tensile tests on scaffold strips to determine properties like Young's modulus and ultimate tensile strength.

    • Expected Result: Mechanical properties should ideally match the target tissue (e.g., skin, bone).

Rationale: To be useful in tissue engineering, the scaffold must support cell attachment, proliferation, and function. This protocol provides a basic method for assessing cytocompatibility.[28]

Materials:

  • Sterilized PHUA scaffolds (cut to fit well plates)

  • Relevant cell line (e.g., Human Dermal Fibroblasts, hFibs; or Saos-2 osteoblasts)

  • Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM/Ethidium Homodimer-1)

  • Fluorescence microscope

Procedure:

  • Sterilization: Sterilize the scaffolds using an appropriate method (see Section 3). Place one sterile scaffold into each well of a 24-well plate.

  • Pre-wetting: Pre-wet the scaffolds by soaking them in a complete cell culture medium for 2 hours in an incubator (37°C, 5% CO2).

  • Cell Seeding: Aspirate the medium and seed cells directly onto the scaffold surface at a density of ~5 x 10^4 cells per scaffold. Add just enough medium (~50 µL) to cover the scaffold to encourage cells to attach to the fibers rather than the well bottom.

  • Incubation: After 4 hours, add 1 mL of fresh medium to each well. Culture for 1, 3, and 7 days.

  • Viability Assessment (Live/Dead Assay):

    • At each time point, rinse the scaffolds with PBS.

    • Incubate with the Live/Dead staining solution according to the manufacturer's protocol.

    • Image the scaffolds using a fluorescence microscope.

    • Expected Result: A high proportion of live cells (green fluorescence) and very few dead cells (red fluorescence) indicates good biocompatibility. Cells should appear well-spread and attached to the fibers.

Section 3: Sterilization of PHUA-Based Medical Devices

Application Note: Any material intended for implantation must be sterile to prevent infection.[29][30] However, many standard sterilization techniques can damage biodegradable polymers. High-energy methods like gamma irradiation can cause chain scission, reducing the polymer's molecular weight and compromising its mechanical properties and degradation profile.[31][32] Heat-based methods like autoclaving are unsuitable for polymers like PHUA with a relatively low melting point.

Workflow Diagram: Sterilization Method Selection

Sources

Application Notes: The Use of 11-Hydroxyundecanoic Acid in Advanced Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

11-Hydroxyundecanoic acid (CAS: 3669-80-5) is an omega-hydroxy fatty acid emerging as a potent, multifunctional active ingredient in the cosmetic and dermatological sectors. Its unique bifunctional structure, possessing both a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, positions it as a compelling alternative to traditional alpha-hydroxy acids (AHAs).[1] This document provides a comprehensive technical guide for researchers, cosmetic chemists, and drug development professionals on the mechanisms, formulation strategies, and validation protocols for incorporating this compound into effective and stable skincare products. The focus is on leveraging its properties for anti-aging, skin smoothing, and texture refinement applications.

Physicochemical Profile and Synthesis Overview

This compound is a saturated omega-hydroxy acid characterized by an 11-carbon chain.[2][3] Understanding its fundamental properties is critical for successful formulation.

2.1 Key Properties A summary of the essential physicochemical data for this compound is presented below.

PropertyValueSource
CAS Number 3669-80-5[4]
Molecular Formula C₁₁H₂₂O₃[2][4]
Molecular Weight 202.29 g/mol [2]
Appearance White solid[1]
Melting Point ~65-69°C[1]
Solubility Slightly soluble in water; Soluble in alcohols and organic solvents[1]
INCI Name Hydroxyundecanoic Acid

2.2 Synthesis Pathways Commercially, this compound can be prepared through several synthetic routes. A notable and sustainable method involves the chemo-enzymatic synthesis from ricinoleic acid (12-hydroxyoleic acid), a primary component of castor oil.[3][5] This process typically involves biotransformation using recombinant E. coli cells, followed by chemical reduction and hydrolysis, highlighting a green chemistry approach to its production.[5]

Mechanism of Action in Skin

While direct studies on the cutaneous mechanism of this compound are emerging, its structural class as a hydroxy acid allows for scientifically-grounded inferences based on the well-documented activities of AHAs.[6][7] The proposed multi-level action targets both the epidermis and dermis for comprehensive skin rejuvenation.

3.1 Epidermal Renewal and Barrier Enhancement Similar to AHAs, this compound is believed to exert its primary effect by modulating corneocyte cohesion in the stratum corneum.[6][8]

  • Exfoliation: The acidic nature of the molecule reduces the pH of the epidermal environment, which can interfere with the ionic bonds within desmosomes (corneosomes).[6][8] This weakens the intercellular "glue," promoting the shedding of dead skin cells (desquamation). This action is targeted to the outermost layers, revealing a smoother, more radiant skin surface without compromising the deeper barrier structures.[8]

  • Hydration and Barrier Function: By accelerating cell turnover, hydroxy acids can lead to a more compact and organized stratum corneum.[8] Furthermore, they have been shown to increase the synthesis of glycosaminoglycans (GAGs), such as hyaluronic acid, which are crucial for skin hydration.[7]

3.2 Dermal Remodeling and Anti-Aging Effects The anti-aging benefits of hydroxy acids extend into the dermis, where they can influence the extracellular matrix (ECM).

  • Collagen Synthesis: A key mechanism for wrinkle reduction is the stimulation of collagen production by dermal fibroblasts.[6] It is proposed that this compound, like other hydroxy acids, can activate fibroblasts and upregulate the expression of genes related to collagen synthesis, leading to improved skin firmness and elasticity and a reduction in fine lines.[6][9]

  • Inhibition of Matrix Metalloproteinases (MMPs): UV radiation and other environmental stressors can increase the activity of MMPs, enzymes that degrade collagen and elastin.[9] Some cosmetic acids have been shown to inhibit MMP secretion, thereby protecting the existing dermal matrix from degradation.[9]

Diagram: Proposed Mechanism of this compound on Skin

G cluster_epidermis Epidermis (Stratum Corneum) cluster_dermis Dermis HUA This compound (Topical Application) Desmosomes Weakens Corneocyte Adhesion (Desmosomes) HUA->Desmosomes lowers pH Fibroblast Stimulates Dermal Fibroblasts HUA->Fibroblast penetrates Exfoliation Accelerated Desquamation (Exfoliation) Desmosomes->Exfoliation Turnover Increased Cell Turnover Exfoliation->Turnover Result1 Smoother Skin Texture Improved Radiance Turnover->Result1 Collagen Upregulates Type I Collagen Synthesis Fibroblast->Collagen MMP Inhibits MMP Secretion (Post-UV Exposure) Fibroblast->MMP Result2 Increased Firmness & Elasticity Reduced Wrinkles Collagen->Result2 MMP->Result2 prevents degradation

Caption: Proposed dual-action mechanism of 11-HUA on epidermal and dermal layers.

Formulation Guidelines and Protocols

The efficacy and safety of this compound are highly dependent on the formulation chassis. As a solid, crystalline material, its incorporation requires careful consideration of solubility, pH, and vehicle composition.

4.1 Core Formulation Principles

  • pH is Critical: The biological activity of a hydroxy acid is determined by the amount of "free acid" available, which is a function of the formulation's pH. A lower pH (typically 3.5-4.5) increases efficacy but also the potential for irritation.[6][10] For leave-on products, a pH above 3.5 is recommended to ensure consumer safety.[10]

  • Concentration: Typical use levels can range from 1-5% for daily leave-on products (creams, lotions) to higher concentrations (up to 10%) for rinse-off products or professional peels.[10]

  • Solubilization and Incorporation: Due to its melting point of ~65-69°C and solubility in organic solvents, this compound should be incorporated into the oil phase of an emulsion and heated until fully dissolved and homogenous before emulsification.[1]

  • Emulsion Stability: The acidic nature of 11-HUA can challenge emulsion stability. It is crucial to use non-ionic or acid-tolerant emulsifier systems and polymers to create a stable base that can withstand a low pH.[11]

4.2 Protocol 1: Preparation of an Anti-Aging Oil-in-Water (O/W) Cream

This protocol details the formulation of a stable and elegant O/W cream containing 3% this compound.

Table 2: Sample Formulation - Anti-Aging O/W Cream

PhaseIngredient (INCI Name)Function% w/w
A Deionized WaterVehicleq.s. to 100
GlycerinHumectant3.00
Xanthan GumStabilizer/Thickener0.30
B This compound Active Ingredient 3.00
Cetearyl AlcoholThickener, Emollient4.00
Glyceryl StearateEmulsifier (Low HLB)2.50
PEG-100 StearateEmulsifier (High HLB)2.50
Caprylic/Capric TriglycerideEmollient6.00
DimethiconeOcclusive, Emollient1.00
C Phenoxyethanol (and) EthylhexylglycerinPreservative1.00
Tocopherol (Vitamin E)Antioxidant0.50
Sodium Hydroxide (10% solution)pH Adjusterq.s. to pH 4.0

Step-by-Step Methodology:

  • Phase A (Water Phase) Preparation: In the main vessel, combine Deionized Water and Glycerin. Begin propeller mixing and slowly sprinkle in Xanthan Gum to create a vortex, avoiding clumping. Heat to 75°C.

    • Causality: Pre-dispersing the gum in glycerin prevents agglomeration. Heating the water phase to match the oil phase temperature is critical for successful emulsification.

  • Phase B (Oil Phase) Preparation: In a separate vessel, combine all Phase B ingredients. Heat to 75-80°C under gentle mixing until the this compound and all other solids are completely melted and the phase is clear and uniform.

    • Causality: Heating above the melting point of all components, especially the active, ensures homogenous distribution within the oil phase prior to emulsification.

  • Emulsification: Slowly add the hot Oil Phase (B) to the hot Water Phase (A) under vigorous homogenization (e.g., 5000 RPM). Maintain homogenization for 5-10 minutes to form a fine, uniform emulsion.

    • Causality: High shear reduces the oil droplet size, creating a stable and aesthetically pleasing emulsion.

  • Cooling: Switch from homogenization to gentle propeller mixing and begin cooling the batch.

    • Causality: Rapid cooling without mixing can cause phase separation or undesirable texture.

  • Phase C (Cooldown Phase) Addition: Once the emulsion has cooled to below 40°C, add the Phase C ingredients one by one, mixing well after each addition.

    • Causality: Heat-sensitive ingredients like preservatives and antioxidants must be added at lower temperatures to maintain their efficacy.

  • pH Adjustment & Finalization: Check the pH of the batch. Slowly add the Sodium Hydroxide solution dropwise until the target pH of 4.0 ± 0.2 is reached. Continue mixing for another 10 minutes to ensure uniformity.

    • Causality: The final pH dictates the product's efficacy and skin feel. Adjusting at the end prevents hydrolysis of other ingredients during the hot processing stage.

Diagram: O/W Cream Formulation Workflow

Caption: Step-by-step workflow for creating a stable O/W emulsion with 11-HUA.

Efficacy and Safety Validation Protocols

To substantiate product claims, a robust testing plan is essential. The following protocols outline key in vitro and clinical methods for validating the performance and safety of a formulation containing this compound.

5.1 Protocol 2: In Vitro Collagen Synthesis Assay

This assay validates the anti-aging potential by measuring the direct effect of the active on collagen production in relevant skin cells.

  • Objective: To quantify the increase in Type I pro-collagen synthesis by human dermal fibroblasts (HDFs) upon treatment with this compound.

  • Methodology:

    • Cell Culture: Culture primary HDFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

    • Treatment: Seed HDFs in 24-well plates. Once confluent, starve the cells in serum-free media for 24 hours. Treat cells with varying non-cytotoxic concentrations of this compound (e.g., 0.01%, 0.05%, 0.1%) for 48-72 hours. A positive control (e.g., Ascorbic Acid) and an untreated negative control should be included.

    • Quantification: Collect the cell culture supernatant. Use a commercially available Pro-Collagen Type I C-Peptide (PIP) ELISA kit to quantify the amount of newly synthesized pro-collagen.

    • Data Analysis: Compare the amount of pro-collagen in treated samples to the untreated control. A statistically significant increase indicates a positive effect on collagen synthesis.[9]

5.2 Protocol 3: Safety and Stability Testing

This ensures the final product is safe for consumer use and maintains its physical and chemical integrity over its shelf life.

Table 3: Recommended Efficacy and Safety Testing

Test TypeParameterMethodAcceptance Criteria
Stability Physical IntegrityCentrifugation (3000 RPM, 30 min); Freeze-Thaw Cycles (3 cycles, -10°C to 25°C); Accelerated Aging (45°C for 3 months)No phase separation, creaming, or significant change in appearance.
Chemical IntegritypH and Viscosity MonitoringpH remains within ±0.3 of the initial value. Viscosity remains within ±15% of the initial value.
Safety Irritation PotentialHuman Repeat Insult Patch Test (HRIPT) on 50-100 volunteersNo signs of significant erythema, edema, or irritation.
SensitizationHuman Repeat Insult Patch Test (HRIPT)No evidence of induced allergic contact dermatitis.
Efficacy Anti-WrinkleClinical study (e.g., 8-12 weeks) with expert grading and instrumental analysis (e.g., silicon replica analysis, fringe projection) on crow's feet wrinkles.[9][12]Statistically significant reduction in wrinkle depth, volume, and/or roughness compared to baseline and/or placebo.
Skin SmoothingInstrumental analysis using Visioscan® or similar devices.Statistically significant improvement in skin smoothness and texture parameters.

Conclusion

This compound represents a significant advancement in cosmetic science, offering a multifunctional approach to skin health that addresses key signs of aging. Its mechanism, rooted in promoting epidermal renewal and stimulating dermal collagen synthesis, provides a strong scientific basis for its use in anti-wrinkle, smoothing, and skin-refining formulations. By adhering to the detailed formulation and validation protocols outlined in this guide, researchers and developers can successfully harness the potential of this innovative ingredient to create safe, stable, and demonstrably effective skincare products.

References

  • Exploring the Chemical Properties and Uses of this compound. (2025). Google Cloud.
  • This compound 96 3669-80-5. Sigma-Aldrich.
  • This compound | C11H22O3 | CID 77237. PubChem - NIH.
  • This compound | 3669-80-5. ChemicalBook.
  • Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives. MDPI.
  • Chemo-enzymatic synthesis of this compound and 1,11-undecanedioic acid from ricinoleic acid. Green Chemistry (RSC Publishing).
  • This compound 96 3669-80-5. Sigma-Aldrich.
  • This compound | CAS 3669-80-5. SCBT.
  • Discovery of HY•1: A Novel Multifunctional Skincare Ingredient With Antiaging and Skin Repair Properties. NIH.
  • Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores. NIH.
  • Dual Effects of Alpha-Hydroxy Acids on the Skin. PMC - NIH.
  • Mode of action of glycolic acid on human stratum corneum: ultrastructural and functional evalu
  • The Use and Safety of Hydroxy Acids in Cosmetics. Scribd.
  • Anti-skin aging properties of protocatechuic acid in vitro and in vivo. PubMed.
  • Fast Formul

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Troubleshooting & Optimization

purification challenges of 11-hydroxyundecanoic acid from reaction byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 11-Hydroxyundecanoic Acid

Welcome to the technical support guide for the purification of this compound (11-HUA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable ω-hydroxy fatty acid. This guide provides in-depth, troubleshooting-focused answers and validated protocols to enhance your purification workflow, ensuring high purity and yield.

Section 1: Understanding the Core Purification Challenges

This compound is a bifunctional molecule with a terminal hydroxyl group and a carboxylic acid group, making it a key monomer for polyesters and a valuable intermediate in pharmaceutical synthesis.[1][2] Its synthesis, often originating from renewable sources like castor oil via ricinoleic acid, can introduce a variety of structurally similar byproducts.[2][3][4][5] The primary challenge in purifying 11-HUA lies in efficiently separating it from these closely related impurities.

Common Impurities and Byproducts:

  • Unreacted Starting Materials: Residual undecylenic acid or its derivatives.

  • Saturated and Unsaturated Fatty Acids: Other long-chain fatty acids from the feedstock.

  • Diacids: Such as 1,11-undecanedioic acid, which can be formed through oxidation of 11-HUA.[3][4]

  • Esters: Intermediate ester products from the synthesis process.[3][4][6]

  • Oligomers: Low molecular weight polyesters formed by self-esterification of 11-HUA, especially if the reaction or purification involves heat.

The similar polarities and molecular weights of these compounds make separation by simple techniques difficult.

Section 2: Troubleshooting and FAQ

This section is structured in a question-and-answer format to directly address common issues.

Recrystallization Issues

Question 1: My 11-HUA product is still impure after recrystallization. What am I doing wrong?

Answer: This is a common issue often related to solvent choice and the co-precipitation of impurities. 11-HUA's dual functionality (hydroxyl and carboxyl groups) allows it to be soluble in a range of polar solvents, but impurities with similar structures may have comparable solubilities.

  • Causality: If the cooling process is too rapid, impurities can be trapped within the crystal lattice of the forming 11-HUA. Furthermore, if the solvent is not selective enough, byproducts may co-crystallize.

  • Troubleshooting Steps:

    • Solvent System Optimization: A single solvent may not be sufficient. Experiment with a binary solvent system. For instance, dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, acetone) where both the product and impurities are soluble, and then slowly add a "poor" solvent (e.g., hexane, heptane) at an elevated temperature until turbidity is observed. This allows for more selective crystallization upon slow cooling.

    • Controlled Cooling: Rapid cooling, such as placing the flask in an ice bath, is a frequent cause of impurity inclusion. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow crystal growth is key to achieving high purity.[7]

    • Seeding: Introduce a small, pure crystal of 11-HUA to the supersaturated solution to initiate controlled crystallization.

    • Purity Check: Before recrystallization, analyze your crude product using TLC or HPLC to understand the impurity profile. This will help in selecting an appropriate solvent system.

Protocol: Optimized Recrystallization of this compound

  • Dissolution: In a flask, dissolve the crude 11-HUA in a minimal volume of a hot solvent (e.g., 90% acetonitrile/water or ethyl acetate). Aim for a concentration where the solution is just saturated at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature on a benchtop, undisturbed. For optimal crystal formation, this process can take several hours.

  • Further Cooling: Once at room temperature, place the flask in a refrigerator (4°C) for several hours, or overnight, to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Chromatographic Separation Challenges

Question 2: I'm struggling to separate 11-HUA from a byproduct with very similar polarity using column chromatography. How can I improve the resolution?

Answer: Standard silica gel chromatography can be challenging for separating long-chain fatty acids with minor structural differences.[8] Optimizing your stationary and mobile phases is critical for achieving the necessary resolution.

  • Causality: The long aliphatic chain of 11-HUA dominates its interaction with the stationary phase, often leading to poor separation from other long-chain molecules. The subtle differences in polarity from the hydroxyl and carboxyl groups need to be exploited.

  • Troubleshooting Steps:

    • Mobile Phase Gradient: A common mistake is using an isocratic (single solvent composition) elution. A shallow gradient elution will provide better separation. Start with a less polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate, perhaps with 0.1-1% acetic or formic acid). The acid helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more consistent elution.

    • Stationary Phase Selection: If standard silica gel is not providing adequate separation, consider alternatives. Reversed-phase chromatography (using a C18 stationary phase) separates compounds based on hydrophobicity and can be very effective for fatty acids.[8][9] In this case, you would use a polar mobile phase (e.g., acetonitrile/water or methanol/water).

    • Sample Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude product). The sample should be loaded onto the column in a minimal amount of the initial mobile phase.

    • High-Performance Liquid Chromatography (HPLC): For very challenging separations or for achieving very high purity, preparative HPLC is the method of choice.[8][9] It offers significantly higher resolving power than traditional column chromatography.

Visualizing the Purification Workflow

The following diagram illustrates a typical purification workflow for this compound, incorporating the troubleshooting strategies discussed.

PurificationWorkflow cluster_synthesis Synthesis cluster_primary_purification Primary Purification cluster_analysis Purity Assessment cluster_secondary_purification Secondary Purification (If Needed) cluster_final Final Product Crude Crude 11-HUA (with byproducts) Recrystallization Recrystallization Crude->Recrystallization Dissolve in hot solvent, cool slowly Analysis Purity Check (TLC, HPLC, NMR) Recrystallization->Analysis Isolate & Dry Crystals ColumnChrom Column Chromatography Analysis->ColumnChrom Purity Below Specs PureProduct Pure 11-HUA (>98%) Analysis->PureProduct Purity Meets Specs ColumnChrom->Analysis Collect & Combine Fractions

Caption: A typical workflow for the purification of this compound.

Purity Analysis and Characterization

Question 3: How can I accurately assess the purity of my final 11-HUA product?

Answer: A single analytical technique is often insufficient to confirm purity. A combination of methods is recommended to provide a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for purity assessment.[10]

    • Method: Reversed-phase HPLC is ideal. Since 11-HUA lacks a strong UV chromophore, detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (MS) are required for sensitive detection.[10]

    • Mobile Phase: A gradient of water (often with 0.1% formic or acetic acid) and acetonitrile or methanol is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural confirmation and can be used for purity assessment by identifying signals from impurities. The characteristic protons of 11-HUA (e.g., the CH₂ next to the hydroxyl group and the CH₂ alpha to the carbonyl group) should be clearly identifiable.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: The hydroxyl and carboxylic acid groups of 11-HUA make it non-volatile. Derivatization to form more volatile esters (e.g., methyl ester) and silyl ethers is necessary before GC analysis.[11] This method is excellent for identifying and quantifying volatile impurities.

  • Melting Point: A sharp melting point range close to the literature value (around 65-68°C) is a good indicator of high purity.[12] A broad or depressed melting point suggests the presence of impurities.

Section 3: Data Reference Table

The table below summarizes key physical properties of this compound and a common byproduct, which are crucial for developing purification strategies.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Water SolubilityKey Features for Separation
This compound C₁₁H₂₂O₃202.2965.5400 mg/LContains both a hydroxyl and a carboxylic acid group, making it more polar.
Undecanoic Acid C₁₁H₂₂O₂186.2928-31LowLacks the hydroxyl group, making it less polar than 11-HUA.
1,11-Undecanedioic Acid C₁₁H₂₀O₄216.27109-111Slightly SolubleContains two carboxylic acid groups, making it significantly more polar than 11-HUA.

References

  • Jang, H. Y., Singha, K., Kim, H. H., Kwon, Y. U., & Park, J. B. (2016). Chemo-enzymatic synthesis of this compound and 1,11-undecanedioic acid from ricinoleic acid. Green Chemistry, 18(4), 1089-1095. [Link]

  • Ewha Womans University. (2016). Chemo-enzymatic synthesis of this compound and 1,11-undecanedioic acid from ricinoleic acid. Ewha Womans University Research Repository.
  • Cyberlipid. (n.d.). Fatty Acid Purification. Cyberlipid Center. [Link]

  • Akula, M., & Kwon, Y. U. (2019). Synthesis of 11-aminoundecanoic acid from this compound. ResearchGate. [Link]

  • Yano, I., Imaizumi, S., & Tomiyasu, I. (1983). Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography. PubMed. [Link]

  • Jang, H. Y., Singha, K., Kim, H. H., Kwon, Y. U., & Park, J. B. (2016). Electronic Supplementary Information (ESI) for Chemo-Enzymatic Synthesis of this compound and 1,11-Undecanedioic Acid from Ricinoleic Acid. The Royal Society of Chemistry.
  • Dugan, M. E. R. (2014). How can I purify fatty acids by column chromatography? ResearchGate. [Link]

  • Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS. [Link]

  • JoVE. (2015). Purification of a Total Lipid Extract with Column Chromatography. Journal of Visualized Experiments. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Vanderbilt University. (n.d.). Recrystallization of SA CHCA DHB. Vanderbilt University Mass Spectrometry Research Center. [Link]

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Technical Support Center: Optimizing the Synthesis of 11-Hydroxyundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 11-hydroxyundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a strong focus on improving yield and purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success. The methodologies described herein are primarily centered on biotransformation, which offers superior selectivity and milder reaction conditions compared to traditional chemical routes.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses high-level questions to establish a foundational understanding of this compound synthesis.

Q1: What are the primary methods for synthesizing this compound?

There are two main routes: chemical synthesis and biocatalytic transformation. Chemical synthesis often starts from undecylenic acid (derived from castor oil) and involves multiple steps, such as hydroboration-oxidation or epoxidation followed by hydrolysis.[1] These methods can suffer from low regioselectivity and require harsh reagents. In contrast, biocatalytic transformation utilizes whole microbial cells (e.g., Candida tropicalis) or purified enzymes (e.g., cytochrome P450 monooxygenases) to perform selective ω-hydroxylation of undecanoic acid.[2] This biological route is often preferred for its high selectivity, milder conditions, and improved sustainability.[3]

Q2: Why is biotransformation the preferred method for high-yield synthesis?

Biocatalysis offers several distinct advantages that contribute to higher effective yields and purity:

  • High Regioselectivity: Enzymes like cytochrome P450 ω-hydroxylases can specifically target the terminal (ω) carbon of the fatty acid chain, minimizing the formation of other hydroxy-isomers.[4][5] This drastically reduces the complexity of downstream purification.

  • Mild Reaction Conditions: Biotransformations occur at or near physiological conditions (e.g., neutral pH, 25-37°C), which prevents thermal degradation of the substrate and product and reduces energy consumption.[6][7]

  • Reduced Byproduct Formation: The high specificity of enzymes leads to cleaner reaction profiles with fewer side products compared to chemical methods, simplifying purification and increasing the isolated yield.[8]

  • Sustainability: This approach utilizes renewable feedstocks and avoids the use of hazardous chemical reagents and heavy metals.[3]

Q3: What are the most critical factors influencing yield in a biotransformation process?

The overall yield is a multifactorial outcome. The key parameters to control are:

  • Biocatalyst Activity: The health and catalytic efficiency of the microbial cells or the specific activity of the enzyme are paramount.

  • Substrate Availability & Toxicity: Undecanoic acid has low aqueous solubility and can be toxic to microorganisms at high concentrations, which can inhibit the reaction.[9]

  • Oxygen Supply: Hydroxylation reactions catalyzed by cytochrome P450 monooxygenases are oxygen-dependent. Insufficient dissolved oxygen is a common rate-limiting factor.[10]

  • Reaction Conditions: pH, temperature, and medium composition must be optimized for the specific microbial strain or enzyme used.[6][7]

  • Product/Byproduct Inhibition: Accumulation of the product or byproducts (like α,ω-undecanedioic acid) can inhibit enzyme activity.[11]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a question-and-answer formatted guide to directly address specific problems encountered during experiments.

Problem 1: Low or No Product Formation

Q: My reaction shows very low conversion of undecanoic acid. What are the likely causes and how can I fix this?

A: Low or no product formation is the most common issue and typically points to one of three areas: the biocatalyst, the substrate, or the reaction conditions.

  • Possible Cause A: Inactive or Insufficient Biocatalyst

    • The "Why": The catalytic activity of your whole-cell or enzymatic system is the engine of the synthesis. If the cells are not viable or the enzyme is denatured, no reaction will occur. For whole-cell systems like Candida tropicalis or recombinant E. coli, the pre-culture and induction phases are critical for building sufficient, healthy biomass with high enzymatic expression.

    • Troubleshooting Steps:

      • Verify Cell Viability: Before starting the biotransformation, measure the optical density (e.g., OD600) and check cell morphology under a microscope. For cryopreserved stocks, ensure proper thawing and recovery in a non-selective medium first.

      • Confirm Enzyme Expression (for recombinant systems): Run an SDS-PAGE gel on a lysed cell sample post-induction to confirm the presence of your target enzyme (e.g., the P450 monooxygenase).

      • Optimize Inoculum Size: An inoculum size that is too small will result in a long lag phase, while one that is too large can lead to premature nutrient depletion. An inoculum size of 5-10% (v/v) is a good starting point.[6]

  • Possible Cause B: Substrate Toxicity and/or Low Bioavailability

    • The "Why": Undecanoic acid, like many medium-chain fatty acids, can disrupt microbial cell membranes, leading to toxicity and growth inhibition.[9] Furthermore, its low water solubility limits its availability to the intracellular enzymes.

    • Troubleshooting Steps:

      • Implement a Fed-Batch Strategy: This is the most effective solution. Instead of adding all the substrate at the beginning, a concentrated feed of undecanoic acid is added gradually over the course of the reaction. This maintains a low, non-toxic concentration in the bioreactor at all times.[9][12][13][14]

      • Use Co-solvents or Surfactants: Small amounts of a biocompatible co-solvent like DMSO or a non-ionic surfactant can help solubilize the substrate. However, these must be tested for their own toxicity to the biocatalyst.

      • Employ a Two-Phase System: An organic phase (e.g., dodecane) can be used as a reservoir for the undecanoic acid, from which it slowly partitions into the aqueous phase, creating a self-regulating low-concentration supply.

Substrate Delivery Method Principle Advantages Considerations
Batch All substrate added at t=0.Simple setup.High risk of substrate toxicity; often results in low yield.
Fed-Batch Substrate added gradually over time.Mitigates toxicity, allows for higher cell densities and product titers.[12][15]Requires a controlled feeding system (e.g., pump). The feed rate must be optimized.
Co-Solvent Addition of a solvent (e.g., DMSO) to increase solubility.Can improve substrate availability.Co-solvent may be toxic to the biocatalyst; requires optimization.
  • Possible Cause C: Suboptimal Reaction Conditions

    • The "Why": Every enzyme has an optimal range for pH and temperature. Deviations can lead to reduced activity or denaturation. For P450-catalyzed reactions, dissolved oxygen (DO) is a critical co-substrate.

    • Troubleshooting Steps:

      • Monitor and Control pH: The optimal pH for many yeast and bacterial systems is between 6.0 and 7.5.[6] Use a buffered medium or an automated pH control system in a bioreactor.

      • Maintain Optimal Temperature: For most mesophilic organisms like E. coli and Candida, the optimal temperature is between 30°C and 37°C.[6][12] Use a temperature-controlled incubator or bioreactor.

      • Ensure Adequate Aeration: In a shake flask, use baffled flasks and a high shaking speed (200-250 rpm) to maximize oxygen transfer. In a bioreactor, control the DO level by adjusting agitation and airflow. A DO setpoint of 30-50% air saturation is a common target.[12]

Problem 2: Significant Byproduct Formation

Q: I am forming the desired product, but I also see a significant amount of what I believe is α,ω-undecanedioic acid. How can I prevent this over-oxidation?

A: The formation of the corresponding dicarboxylic acid is a common issue, as the native metabolic pathways of many organisms can further oxidize the newly formed hydroxyl group.[11]

  • The "Why": The this compound product can be a substrate for alcohol and aldehyde dehydrogenases within the host cell, leading to its conversion first to an aldehyde and then to α,ω-undecanedioic acid.

  • Troubleshooting Steps:

    • Optimize Reaction Time: The conversion to dicarboxylic acid often increases after the primary substrate (undecanoic acid) has been depleted. Perform a time-course experiment and harvest the reaction when the concentration of this compound is at its maximum.

    • Use a Host Strain with Modified Metabolism: If using a recombinant system like E. coli, consider using a strain with knockouts in the genes responsible for fatty acid oxidation (e.g., fadD or fadE knockouts).

    • Control pH: The activity of the dehydrogenases responsible for over-oxidation can be pH-dependent. Experiment with slightly different pH values (e.g., 6.5 vs 7.5) to see if it disfavors the second oxidation step.

Problem 3: Difficulty in Product Extraction and Purification

Q: After the reaction, I have trouble efficiently extracting my product from the culture broth. I am getting low recovery and emulsions.

A: Downstream processing is as critical as the reaction itself for achieving a high final yield. Hydroxy fatty acids can be challenging to extract due to their amphipathic nature.

  • The "Why": The presence of both a polar hydroxyl group and a nonpolar alkyl chain, along with biomass, proteins, and other media components, can lead to the formation of stable emulsions during solvent extraction. The carboxylate form (at neutral pH) is also highly water-soluble, hindering extraction into an organic solvent.

  • Troubleshooting Steps:

    • Acidify Before Extraction: This is the most critical step. Before adding the organic solvent, lower the pH of the culture broth to ~2.0 using an acid like HCl. This protonates the carboxyl group (-COO⁻ to -COOH), making the this compound much less water-soluble and more readily extractable into solvents like ethyl acetate or diethyl ether.

    • Centrifuge to Break Emulsions: After acidification and solvent addition, centrifuge the entire mixture at high speed (e.g., 4000 x g for 10 min) to separate the biomass, aqueous phase, and organic phase.

    • Use Salting Out: Adding a salt like NaCl to the aqueous phase before extraction can decrease the solubility of your product and help break emulsions.

    • Consider Alternative Purification: For high purity, column chromatography on silica gel is effective. The hydroxy fatty acids can be separated from unreacted substrate and other lipids.[16] A solvent system of hexane/diethyl ether with a small amount of acetic acid is a good starting point.

Section 3: Visualization & Workflows

Visual aids can clarify complex processes. Below are diagrams for the general biotransformation workflow and a troubleshooting decision tree.

Biotransformation_Workflow cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing A Inoculum Preparation (e.g., Candida tropicalis) B Bioreactor Setup (Medium Sterilization) A->B C Fermentation / Cell Growth B->C D Fed-Batch Substrate Addition (Undecanoic Acid) C->D E Controlled ω-Hydroxylation (pH, Temp, DO Control) D->E F Harvest & Cell Separation (Centrifugation) E->F G Acidification of Supernatant (pH 2.0) F->G H Solvent Extraction (Ethyl Acetate) G->H I Purification (Crystallization / Chromatography) H->I J Final Product (this compound) I->J

Caption: General workflow for the biocatalytic synthesis of this compound.

Troubleshooting_Logic Start Low Yield Detected Q1 Is product detected at all? Start->Q1 A1_No Check Biocatalyst Activity (Viability, Expression) Q1->A1_No No A1_Yes Check Reaction Conditions (pH, Temp, DO) Q1->A1_Yes Yes Q2 Is unreacted substrate high? A1_Yes->Q2 A2_Yes Improve Substrate Delivery (Fed-Batch, Co-solvent) Q2->A2_Yes Yes A2_No Check for Over-oxidation (Time-course, Byproducts) Q2->A2_No No

Caption: Troubleshooting logic flow for diagnosing low product yield.

References

  • Steen, E. J., et al. (2010). Microbial production of fatty-acid-derived fuels and chemicals. Nature, 463(7280), 559–562. [Link]

  • Thein, Z. M., et al. (2007). Optimization of Candida tropicalis growth conditions on silicone elastomer material by response surface methodology. PubMed Central. [Link]

  • Isbell, T. A., & Lowery, B. A. (n.d.).
  • Thompson, M. R., et al. (2021). Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 636950. [Link]

  • Kim, T., & Park, J. (2015). Chemo-enzymatic synthesis of this compound and 1,11-undecanedioic acid from ricinoleic acid. Green Chemistry, 17(10), 4839-4845. [Link]

  • Wikipedia contributors. (2023). Cytochrome P450 omega hydroxylase. Wikipedia. [Link]

  • Ramsay, B. A., et al. (2016). Fed-batch production of poly-3-hydroxydecanoate from decanoic acid. Journal of Biotechnology, 219, 61-67. [Link]

  • Cyberlipid. (n.d.). FA purification. Cyberlipid. [Link]

  • Wörmer, L., et al. (2019). Substrate characteristic bacterial fatty acid production based on amino acid assimilation and transformation in marine sediments. FEMS Microbiology Ecology, 95(10), fiz131. [Link]

  • Almeida, D. G., et al. (2024). Production and Optimization of Biosurfactant Properties Using Candida mogii and Licuri Oil (Syagrus coronata). MDPI. [Link]

  • Kim, T., & Park, J. (2020). Construction of an engineered biocatalyst system for the production of medium‐chain α,ω‐dicarboxylic acids from medium‐chain ω‐hydroxycarboxylic acids. Biotechnology and Bioengineering, 117(9), 2764-2774. [Link]

  • Wang, Y., et al. (2021). The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. Frontiers in Pharmacology, 12, 769835. [Link]

  • Kunasundari, B., & Sudesh, K. (2024). Repeated Fed-Batch Culture Strategy for the Synthesis of Polyhydroxybutyrate (PHB) Biopolymers from Sugar Cane Juice Using Azotobacter vinelandii. MDPI. [Link]

  • Amenta, V., et al. (2021). Synthesis of α‐Hydroxy Fatty Acids from Fatty Acids by Intermediate α‐Chlorination with TCCA under Solvent‐Free Conditions and Subsequent Hydrolysis. European Journal of Organic Chemistry, 2021(45), 6271-6277. [Link]

  • Santos, D. K. F., et al. (2017). Response Surface Methodology for Optimizing the Production of Biosurfactant by Candida tropicalis on Industrial Waste Substrates. ScienceOpen. [Link]

  • Kim, T., & Park, J. (2015). Chemo-enzymatic synthesis of this compound and 1,11-undecanedioic acid from ricinoleic acid. Ewha Womans University. [Link]

  • Urlacher, V. B., & Girhard, M. (2019). Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s. Catalysis Letters, 149(4), 787-803. [Link]

  • Barati, B., & Zarinabadi, S. (2014). Fed-Batch Fermentation for Propionic, Acetic and Lactic Acid Production. ResearchGate. [Link]

  • Tan, K. W., et al. (2024). Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases. Microbial Cell Factories, 23(1), 22. [Link]

  • Ortiz de Montellano, P. R. (Ed.). (2015). Cytochrome P450: structure, mechanism, and biochemistry. Springer. [Link]

  • Dragicevic, D., et al. (2024). Advances in Biochar-Assisted Anaerobic Digestion: Effects on Process Stability, Methanogenic Pathways, and Digestate Properties. MDPI. [Link]

  • Carro, J., et al. (2021). Optimizing operational parameters for the enzymatic production of furandicarboxylic acid building block. Biotechnology for Biofuels, 14(1), 184. [Link]

  • Scheller, U., et al. (1998). The role of cytochrome P450 monooxygenases in microbial fatty acid metabolism. FEMS Microbiology Reviews, 22(5), 387-402. [Link]

  • Makula, R. A., & Finnerty, W. R. (1972). Effect of Substrate on the Fatty Acid Composition of Hydrocarbon-utilizing Microorganisms. Journal of Bacteriology, 112(2), 790-797. [Link]

  • Cyberlipid. (n.d.). Purification and HPLC. Cyberlipid. [Link]

  • Adanty, C., et al. (2024). Optimizing Scaled up Production and Purification of Recombinant Hydrophobin HFBI in Pichia pastoris. MDPI. [Link]

  • Srivastava, A. K. (2018). Fed-Batch Fermentation – Design Strategies. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Epoxyeicosatrienoic acid. Wikipedia. [Link]

  • Kim, T., & Park, J. (2021). Biotransformation of ω-hydroxyundecanoic acid into α,ω-undecanedioic acid and ω-amino dodecanoic acid. ResearchGate. [Link]

  • Kim, J. H., et al. (n.d.). A process to synthesize 11-aminoundecanoic acid or the ester derivative thereof.

Sources

Technical Support Center: Controlling Molecular Weight in Poly(11-hydroxyundecanoic acid) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of poly(11-hydroxyundecanoic acid) [P(11-HUA)]. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile biodegradable polyester. Precise control over molecular weight (MW) is critical as it directly influences the polymer's mechanical properties, degradation kinetics, and ultimately, its performance in applications such as drug delivery and tissue engineering.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve reproducible and targeted molecular weights in your P(11-HUA) synthesis.

The Critical Role of Molecular Weight in P(11-HUA) Applications

Poly(this compound) is a linear aliphatic polyester synthesized from the self-condensation of this compound, a monomer derivable from renewable resources like castor oil.[2][3] Its utility in the biomedical field stems from its biocompatibility and biodegradability.[1] The molecular weight of P(11-HUA) is not just a number; it is a primary determinant of the material's properties:

  • Degradation Rate: Higher molecular weight polymers generally have a more crystalline structure and lower chain-end concentration, leading to slower hydrolytic degradation. This is a crucial parameter for designing controlled drug release profiles.[4]

  • Mechanical Properties: Tensile strength, modulus, and toughness are all strongly correlated with molecular weight. Achieving a minimum threshold MW is often necessary to form viable films, fibers, or scaffolds for tissue engineering applications.

  • Processability: The melt viscosity of the polymer is highly dependent on its molecular weight, affecting its suitability for techniques like extrusion or molding.

This guide will help you navigate the complexities of the polycondensation reaction to achieve the desired material characteristics for your specific application.

Troubleshooting Guide: Common Issues in P(11-HUA) Synthesis

This section addresses specific problems encountered during polymerization in a question-and-answer format.

Issue 1: The final polymer has a low molecular weight (MW).

Question: My polycondensation reaction of this compound is consistently yielding a polymer with a number-average molecular weight (Mn) below my target (e.g., < 20 kDa). What are the common causes and how can I fix this?

Answer: Achieving a high molecular weight in polycondensation is challenging because it requires a very high degree of monomer conversion (>99%). Low MW is a frequent issue stemming from several potential factors. A systematic approach is key to identifying the root cause.[5]

Logical Troubleshooting Workflow for Low Molecular Weight Here is a flowchart to guide your troubleshooting process.

low_mw_troubleshooting start Low MW Observed purity 1. Assess Monomer Purity (NMR, Titration, DSC) start->purity water 2. Evaluate Water Removal (Vacuum level, N2 sparge) purity->water Pure purify_monomer Purify Monomer (Recrystallization) purity->purify_monomer Impure conditions 3. Review Reaction Conditions (Temp, Time, Stirring) water->conditions Efficient improve_removal Improve Water Removal: - Increase vacuum (<1 mbar) - Use efficient stirrer - Introduce N2 sweep water->improve_removal Inefficient catalyst 4. Check Catalyst (Activity, Concentration) conditions->catalyst Optimal optimize_cond Optimize Conditions: - Increase reaction time - Optimize temperature profile (see Table 1) conditions->optimize_cond Suboptimal optimize_cat Optimize Catalyst: - Use fresh catalyst - Titrate for optimal conc. catalyst->optimize_cat Suboptimal success Target MW Achieved catalyst->success Optimal purify_monomer->purity improve_removal->water optimize_cond->conditions optimize_cat->catalyst reaction_setup cluster_prep Preparation cluster_stage1 Stage 1: Water Removal cluster_stage2 Stage 2: Polycondensation cluster_end Termination charge_reactor 1. Charge Reactor (Purified 11-HUA, Catalyst) assemble 2. Assemble Glassware (Stirrer, N2 Inlet, Vacuum Outlet) charge_reactor->assemble purge 3. Purge with N2 assemble->purge heat1 4. Heat to 160-180°C (under N2 flow) purge->heat1 hold1 5. Hold for 2-3 hours (Bulk water removed) heat1->hold1 vacuum 6. Apply High Vacuum (< 1 mbar) hold1->vacuum heat2 7. Increase Temp to 180-200°C vacuum->heat2 hold2 8. Hold for 4-8 hours (Viscosity increases) heat2->hold2 cool 9. Cool to RT under N2 hold2->cool dissolve 10. Dissolve & Precipitate cool->dissolve

Sources

preventing side reactions during 11-hydroxyundecanoic acid polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of poly(11-hydroxyundecanoate). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and prevent undesirable side reactions during the polymerization of 11-hydroxyundecanoic acid. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in polymerizing this compound?

The polymerization of this compound is an A-B type self-condensation reaction.[1] While straightforward in principle, achieving high molecular weight, colorless polymer requires careful control over reaction conditions to mitigate competing side reactions. The primary challenges include:

  • Water Removal: The reaction generates water as a byproduct. Incomplete removal of water shifts the reaction equilibrium back towards the reactants, limiting chain growth and resulting in low molecular weight polymers.[2][3]

  • Intramolecular Cyclization: The monomer can react with itself to form a cyclic ester (a lactone), which terminates chain growth. This intramolecular reaction competes directly with the desired intermolecular polymerization.[4]

  • Thermal Degradation: The reaction is typically performed at high temperatures (often >180°C) to maintain a molten state and facilitate water removal.[5] However, prolonged exposure to high temperatures can cause the polymer chains to break down, leading to discoloration (yellowing or browning) and a reduction in molecular weight.[6][7]

  • Catalyst Selection: The choice of catalyst is critical as it not only affects the reaction rate but can also promote undesirable side reactions like etherification.[3][8]

Q2: How does intramolecular cyclization occur and how can it be minimized?

Intramolecular cyclization is a thermodynamically driven process where the hydroxyl group of an this compound molecule attacks its own carboxyl group, forming a stable cyclic ester and eliminating water. This reaction is particularly favored under conditions of high dilution, as the probability of a molecule's ends finding each other is higher than finding another monomer.[4]

To minimize cyclization:

  • Utilize Melt Polycondensation: Performing the reaction in the absence of a solvent (bulk or melt polymerization) maximizes the concentration of reactive end-groups, favoring intermolecular reactions over intramolecular ones.

  • Control Temperature: While high temperature is needed, an excessively high initial temperature can favor cyclization. A staged temperature approach is often recommended, starting lower and increasing as the molecular weight builds.

  • Choose an Appropriate Catalyst: Some catalysts can selectively promote linear chain growth. Enzymatic catalysts, such as lipases, have shown promise in producing high molecular weight polyesters under milder conditions, which can suppress high-temperature side reactions.[5][9]

G cluster_main Reaction Pathways for this compound cluster_desired Desired Reaction cluster_side Side Reaction Monomer n HO-(CH₂)₁₀-COOH (this compound) Polymer H-[O-(CH₂)₁₀-CO]n-OH (Linear Polymer) Monomer->Polymer  Intermolecular Polycondensation (High Concentration, Vacuum) Cyclic Cyclic Ester (Lactone) Monomer->Cyclic Intramolecular Cyclization (High Dilution) G cluster_workflow Workflow for High Molecular Weight Poly(11-hydroxyundecanoate) A 1. Monomer Preparation - Recrystallize this compound. - Dry thoroughly under vacuum. B 2. Reactor Setup - Assemble glass reactor with mechanical stirrer, N₂ inlet, and vacuum adapter. - Flame-dry all glassware under vacuum. A->B C 3. Charging the Reactor - Add monomer and catalyst (e.g., 0.1 mol% Sn(Oct)₂). - Purge system with N₂ for 15-30 min. B->C D 4. Stage 1: Oligomerization - Heat to 160-180°C under N₂ flow. - Stir for 2-4 hours until water evolution ceases. C->D E 5. Stage 2: Polymerization - Gradually increase temperature to 190-210°C. - Slowly apply vacuum (<1 Torr) over 30 min. D->E F 6. High Vacuum Stage - Maintain high temperature and vacuum. - Stir for 4-8 hours. Observe increase in melt viscosity. E->F G 7. Isolation & Purification - Cool reactor to RT under N₂. - Dissolve polymer in chloroform. - Precipitate in cold methanol. Filter and dry. F->G

Caption: Step-by-step experimental workflow for melt polycondensation.

Detailed Steps:

  • Monomer and Glassware Preparation:

    • Recrystallize this compound to ensure high purity. Dry the monomer in a vacuum oven at 40-50°C overnight.

    • Thoroughly clean and flame-dry all glassware (reactor, stirrer, etc.) to remove any adsorbed water. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reaction Setup:

    • Charge the reactor with the purified monomer and the chosen catalyst (e.g., 0.05-0.2 mol% Tin(II) 2-ethylhexanoate).

    • Seal the reactor and purge with an inert gas for at least 20 minutes to remove all oxygen.

  • Oligomerization Stage (Atmospheric Pressure):

    • Begin stirring and heat the reactor to 160-180°C. Maintain a gentle flow of inert gas to carry away the water that evolves.

    • Hold at this temperature for 2-4 hours. The initially opaque solid should become a clear, transparent melt. Most of the water is removed during this stage.

  • Polymerization Stage (Under Vacuum):

    • Increase the temperature to 190-210°C.

    • Gradually apply vacuum over 30-60 minutes to avoid vigorous bubbling of the molten oligomers.

    • Once full vacuum (<1 Torr) is achieved, continue stirring at this temperature for another 4-8 hours. A noticeable increase in the melt's viscosity is the primary indicator of successful high-molecular-weight polymer formation.

  • Product Isolation:

    • Discontinue heating and allow the reactor to cool to room temperature under a positive pressure of inert gas.

    • The solid polymer can be removed by carefully breaking the glass (if using a simple flask) or by dissolving it in a suitable solvent like chloroform or dichloromethane.

    • For further purification, precipitate the dissolved polymer into a non-solvent like cold methanol, filter the resulting white solid, and dry it thoroughly in a vacuum oven.

References

  • Chemistry For Everyone. (2025). What Are The Main Chemical Reactions In Polyester Synthesis?
  • Wikipedia. (n.d.). Transesterification.
  • Polymer Chemistry (RSC Publishing). Synthesis of telechelic polyesters by means of transesterification of an A2 + B2 polycondensation-derived cyclic polyester with a functionalized diester.
  • MDPI. (n.d.). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates.
  • Google Patents. A continuous transesterification method for preparing polyol polyesters.
  • PMC - NIH. (n.d.). Recent Advances in the Enzymatic Synthesis of Polyester.
  • ResearchGate. (2025). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates.
  • NIH. (n.d.). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst.
  • MDPI. (n.d.). Achievements and Trends in Biocatalytic Synthesis of Specialty Polymers from Biomass-Derived Monomers Using Lipases.
  • Science Info. (2023). Synthesis of Polyester: Important Polymerization Reaction.
  • Green Chemistry (RSC Publishing). (2015). Chemo-enzymatic synthesis of this compound and 1,11-undecanedioic acid from ricinoleic acid.
  • Ewha Womans University. (n.d.). Chemo-enzymatic synthesis of this compound and 1,11-undecanedioic acid from ricinoleic acid.
  • Google Patents. Process for preparation of poly-esters and co-polyesters.
  • MDPI. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities.
  • ResearchGate. (2025). Thermal degradation of polyethylene containing antioxidant and hydrophilic/hydrophobic silica.
  • Chemistry For Everyone. (2025). How Does Degradation Temperature Relate To Polymer Stability?
  • Polymer Chemistry (RSC Publishing). Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options.
  • MDPI. (n.d.). Synthesis of Bifunctional Molecules for the Production of Polymers Based on Unsaturated Fatty Acids as Bioderived Raw Materials.

Sources

Technical Support Center: Optimization of Catalysts for 11-Hydroxyundecanoic Acid Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the catalytic polymerization of 11-hydroxyundecanoic acid (11-HUA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization for producing high-quality poly(this compound) [P(11-HUA)], a biodegradable and biocompatible polyester. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for this compound polymerization?

The polymerization of 11-HUA, a hydroxy acid, is typically a polycondensation reaction. The choice of catalyst is critical as it influences reaction kinetics, polymer molecular weight, and side reactions.[1][2] Common classes of catalysts include:

  • Organometallic Catalysts: These are widely used due to their high activity. Examples include tin-based compounds like tin(II) 2-ethylhexanoate (TEH) and titanium-based catalysts like tetrabutyl titanate(IV) (TBT) and titanium(IV) isopropoxide (TIS).[3] These catalysts are effective but can lead to polymer coloration at high temperatures.[3]

  • Acid Catalysts: Brønsted acids (e.g., methanesulfonic acid) and Lewis acids (e.g., BF3-diethyl etherate) can catalyze the esterification process.[1][4] However, strong acids can sometimes promote side reactions, such as dehydration or ether formation, and may lead to gelation.[1]

  • Organocatalysts: Nitrogen-based catalysts like 4-dimethylaminopyridine (DMAP) have been explored for ring-opening polymerization of related cyclic monomers (O-carboxyanhydrides) and can be considered for polycondensation under milder conditions.[5]

  • Enzymatic Catalysts: Lipases are used for the enzymatic degradation of polyesters and can also be employed for their synthesis under specific conditions, offering high selectivity and milder reaction environments.[6]

Q2: What are the key parameters to consider when optimizing the polymerization reaction?

Optimizing the synthesis of P(11-HUA) involves a multi-parameter approach. Beyond the catalyst itself, several factors critically affect the outcome:

  • Catalyst Concentration: The amount of catalyst must be carefully tuned. While a higher concentration can increase the reaction rate, an excessive amount may lead to more side reactions and does not necessarily increase molecular weight indefinitely.[7] For many polyester systems, an optimal range is often found, beyond which diminishing returns or negative effects are observed.[7]

  • Reaction Temperature: Temperature significantly impacts the reaction kinetics. Higher temperatures accelerate the removal of the water byproduct, driving the equilibrium towards polymer formation.[7][8] However, excessively high temperatures can cause polymer degradation, discoloration, and unwanted side reactions.[3][9]

  • Reaction Time: Sufficient time is required to achieve high conversion and high molecular weight. The progress of the reaction is often monitored by measuring properties like the acid value or the intrinsic viscosity of the polymer.[3]

  • Vacuum Application: In melt polycondensation, applying a vacuum is crucial for effectively removing water, the condensation byproduct.[7] A gradual increase in vacuum is often preferred, as a high vacuum applied too early can remove low-molecular-weight oligomers.[7]

  • Monomer Purity: The purity of the 11-HUA monomer is paramount. Impurities can act as chain terminators or lead to cross-linking, preventing the formation of high-molecular-weight linear polymers.[10]

Troubleshooting Guide

This section addresses specific problems encountered during 11-HUA polymerization, providing potential causes and actionable solutions.

Problem 1: Low Polymer Molecular Weight or Low Conversion

Achieving a high degree of polymerization is a common challenge in step-growth polymerization.[10] If your Gel Permeation Chromatography (GPC) results consistently show low molecular weight (e.g., Mn < 10,000 g/mol ), consider the following.

Possible Cause Underlying Rationale & Explanation Recommended Solution & Protocol
1.1: Inefficient Removal of Water Polycondensation is an equilibrium reaction. The presence of the water byproduct shifts the equilibrium back towards the reactants (monomer and oligomers), preventing the formation of long polymer chains according to Le Chatelier's principle.Improve Vacuum System: Ensure your reaction setup is leak-proof and the vacuum pump is efficient. A gradual increase in vacuum (e.g., starting at atmospheric pressure and slowly reducing to <1 mbar) is recommended to avoid removing volatile monomers or oligomers.[7] Increase Surface Area: Use a reactor with efficient stirring to maximize the surface area of the molten polymer, facilitating water evaporation.
1.2: Sub-optimal Catalyst Concentration The catalyst concentration directly affects the reaction rate.[7] If the concentration is too low, the reaction will be slow, and high conversion may not be reached in a reasonable time.[7] Conversely, an excessively high concentration can sometimes promote side reactions that limit chain growth.[7]Perform a Concentration Screen: Systematically vary the catalyst concentration (e.g., 0.01%, 0.04%, 0.05%, 0.1% by weight of monomer) while keeping all other parameters constant.[7] Analyze the resulting polymer's molecular weight (by GPC) and acid value to determine the optimal concentration. Refer to Protocol 2 for a detailed workflow.
1.3: Incorrect Reaction Temperature The reaction temperature must be high enough to keep the polymer molten and facilitate the diffusion of water out of the reaction medium.[8] However, if the temperature is too high, thermal degradation of the polymer can occur, leading to chain scission and a decrease in molecular weight.[9][11]Optimize Temperature Profile: For 11-HUA, a common approach is a two-stage heating process. An initial stage at a lower temperature (e.g., 140-160 °C) under nitrogen flow allows for initial oligomerization, followed by a second stage at a higher temperature (e.g., 180-200 °C) under high vacuum to build molecular weight.[8]
1.4: Monomer Impurities Monofunctional impurities will cap the growing polymer chains, acting as chain terminators and severely limiting the final molecular weight. Purity of the starting 11-HUA is critical.[10]Purify the Monomer: Recrystallize the this compound monomer from a suitable solvent before use. Characterize the purified monomer using techniques like NMR and DSC to confirm its purity and melting point.
Problem 2: Polymer Discoloration (Yellowing or Browning)

The desired P(11-HUA) is typically a white or off-white solid. Discoloration indicates degradation or side reactions.

Possible Cause Underlying Rationale & Explanation Recommended Solution & Protocol
2.1: Catalyst-Induced Degradation Certain organometallic catalysts, particularly those based on titanium, can cause coloration, especially during prolonged reactions at high temperatures.[3] This is often due to the formation of colored coordination complexes or catalyst-mediated side reactions.Select an Alternative Catalyst: If discoloration is persistent with a titanate catalyst, consider switching to a tin-based catalyst like tin(II) 2-ethylhexanoate, which is often associated with less coloration.[3] Lower Catalyst Concentration: Use the minimum effective concentration of the catalyst as determined by your screening experiments.
2.2: Thermal Oxidation Exposure of the molten polymer to oxygen at high temperatures can lead to oxidative degradation, which often produces colored byproducts.[12]Ensure an Inert Atmosphere: Throughout the heating process, maintain a constant, gentle flow of an inert gas like nitrogen or argon until the vacuum is applied. Ensure all connections in your glassware are properly sealed.
2.3: Excessive Temperature or Time Prolonged exposure to high temperatures, even in an inert atmosphere, can lead to thermal degradation pathways that generate chromophores.[9]Minimize Reaction Time at High Temperature: Once the desired molecular weight is achieved (as determined by preliminary experiments or in-situ viscosity monitoring), cool the reaction promptly. Avoid unnecessarily long reaction times.
Problem 3: Gelation or Cross-linking During Polymerization

The formation of an insoluble gel indicates that cross-linking has occurred, which is undesirable for producing a linear, processable thermoplastic.

Possible Cause Underlying Rationale & Explanation Recommended Solution & Protocol
3.1: Multifunctional Impurities If the 11-HUA monomer is contaminated with impurities that have more than two functional groups (e.g., tricarboxylic acids or triols), they will act as cross-linking points, leading to a branched and eventually gelled network structure.Verify Monomer Purity: Use high-purity monomer. Techniques like HPLC or GC-MS can be used to detect and quantify potential multifunctional impurities.[13]
3.2: Catalyst-Promoted Side Reactions Some catalysts, particularly strong acids, can promote side reactions such as the etherification between hydroxyl groups on different polymer chains, which results in cross-linking.[1][2]Change Catalyst Type: If gelation occurs with an acid catalyst, switch to an organometallic or organocatalyst that is less likely to promote intermolecular etherification. The choice of catalyst has a crucial influence on side reactions.[1]
Experimental Protocols & Workflows
Protocol 1: General Procedure for Melt Polycondensation of 11-HUA

This protocol provides a baseline for synthesizing P(11-HUA) using a two-stage melt polycondensation method.

Materials:

  • This compound (recrystallized)

  • Catalyst (e.g., Tin(II) 2-ethylhexanoate)

  • Nitrogen gas (high purity)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser leading to a vacuum trap.

Procedure:

  • Reactor Setup: Assemble the reaction apparatus and flame-dry all glassware under vacuum to remove adsorbed moisture. Allow to cool to room temperature under a nitrogen atmosphere.

  • Charging the Reactor: Introduce 11-HUA (e.g., 50 g) and the catalyst (e.g., 0.05 wt%) into the flask.

  • Stage 1 (Oligomerization): Begin stirring and purge the system with nitrogen for 15 minutes. Heat the flask to 160 °C using an oil bath. Maintain this temperature under a slow nitrogen stream for 2 hours. Water will be observed distilling from the reaction mixture.

  • Stage 2 (Polycondensation): Gradually increase the temperature to 190 °C. Once the temperature stabilizes, slowly apply a vacuum over 30 minutes until the pressure is below 1 mbar.

  • Reaction Monitoring: Continue the reaction under high vacuum for 4-6 hours. The viscosity of the melt will noticeably increase. The reaction can be stopped when the stirrer struggles to agitate the melt.

  • Termination and Recovery: Remove the heat source and allow the reactor to cool to room temperature under nitrogen. The solid polymer can be recovered by carefully breaking the flask or by dissolving the polymer in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

  • Drying: Dry the recovered polymer in a vacuum oven at 40 °C until a constant weight is achieved.

Protocol 2: Workflow for Screening Catalyst Concentration

This workflow is designed to identify the optimal catalyst concentration for maximizing molecular weight while minimizing side reactions.

  • Setup Parallel Reactions: Prepare multiple small-scale reaction setups as described in Protocol 1 .

  • Vary Concentration: For each reaction, use a different catalyst concentration (e.g., 0.01, 0.02, 0.04, 0.08, 0.1 wt%). It is crucial that all other parameters (monomer mass, temperature profile, reaction time, vacuum level) are kept identical across all experiments.

  • Characterize Products: After the reactions are complete, recover and dry each polymer sample.

  • Analyze Data:

    • Measure the weight-average molecular weight (Mw) and number-average molecular weight (Mn) of each sample using GPC.

    • Observe the color of each polymer sample.

    • Plot Mw and Mn as a function of catalyst concentration.

  • Determine Optimum: The optimal concentration is typically the one that provides the highest molecular weight before a plateau is reached or before negative effects like discoloration become significant.

Visualizations & Data Presentation
Catalyst Optimization Workflow Diagram

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Monomer Purify 11-HUA Monomer (Recrystallization) Setup Prepare Dry Reaction Setup (Flame-dry under Vacuum) Monomer->Setup Screen Perform Parallel Reactions (Vary Catalyst Concentration) Setup->Screen GPC Measure Molecular Weight (GPC: Mn, Mw, PDI) Screen->GPC Visual Assess Polymer Color (Visual Inspection) Screen->Visual Thermal Thermal Analysis (DSC: Tm, Tg, Crystallinity) Screen->Thermal Params Constant Parameters: - Temperature Profile - Reaction Time - Vacuum Level Params->Screen Opt Identify Optimal Concentration GPC->Opt Visual->Opt Thermal->Opt caption Fig. 1: Experimental workflow for catalyst concentration optimization. reaction_pathway Monomer n (HO-(CH2)10-COOH) This compound Catalyst Catalyst (e.g., Sn(Oct)2) Δ, Vacuum Monomer->Catalyst Polymer H-[O-(CH2)10-CO]n-OH Poly(this compound) Catalyst->Polymer Byproduct + (n-1) H2O Polymer->Byproduct caption Fig. 2: General reaction for the polycondensation of 11-HUA.

Caption: Fig. 2: General reaction for the polycondensation of 11-HUA.

Table 1: Troubleshooting Summary
Problem Primary Indicator Key Parameter to Investigate Relevant Section
Low Molecular WeightGPC shows low Mn/MwCatalyst Concentration, Temperature, VacuumProblem 1
Polymer DiscolorationYellow or brown polymerReaction Temperature, Catalyst Type, AtmosphereProblem 2
GelationInsoluble polymer formedMonomer Purity, Catalyst TypeProblem 3
References
  • The Influence of Production Processes on Polyester Polyol Synthesis. LECRON SHARE.
  • Manurung, R., et al. Effect of Concentration of Catalyst (BF3-Diethyl Etherate) on Synthesis of Polyester From Palm Fatty Acid Distillate (PFAD). International Journal of Science and Engineering.
  • K. Papageorgiou, et al. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. Polymer Chemistry (RSC Publishing).
  • Eschig, S., et al.
  • Eschig, S., et al. Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates.
  • Park, J. Y., et al. Chemo-enzymatic synthesis of this compound and 1,11-undecanedioic acid from ricinoleic acid. Green Chemistry (RSC Publishing).
  • Feng, Y. & Tong, R.
  • Troubleshooting step growth polymeriz
  • Polymer Troubleshooting Guide. Thermo Fisher Scientific.
  • Analytical Techniques in Pharmaceutical Reverse Engineering.
  • Siracusa, V., et al. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. MDPI.
  • Kim, J., et al. Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites. PMC - NIH.
  • A Study of the Influential Factors Regarding the Thermal Stability of Polymeric M
  • Effect of Thermal and Hydrothermal Accelerated Aging on 3D Printed Polylactic Acid. MDPI.
  • PLA degradation pathway obtained from direct polycondensation of 2-hydroxypropanoic acid using different chain extenders.

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Technical Support Center: Purification of Commercial 11-Hydroxyundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 11-hydroxyundecanoic acid (11-HUA). This guide is designed for researchers, scientists, and drug development professionals who require high-purity 11-HUA for their applications, particularly in polymer synthesis and bioconjugation. Commercial-grade 11-HUA often contains impurities that can interfere with downstream processes. This document provides in-depth, field-proven answers and troubleshooting protocols to help you achieve the desired purity for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade this compound?

Commercial 11-HUA is typically synthesized from renewable sources like castor oil or ricinoleic acid.[1][2][3][4] Consequently, the impurity profile is often related to the starting materials and synthetic route. Key impurities include:

  • Unreacted Precursors: Residual amounts of starting materials such as 10-undecenoic acid or ricinoleic acid.[3]

  • Isomeric Byproducts: Positional isomers, such as 10-hydroxyundecanoic acid, can form during synthesis.

  • Saturated and Unsaturated Fatty Acids: Other long-chain fatty acids from the natural oil source may be carried through the synthesis.

  • Oligomers and Polyesters: Due to its bifunctional nature (a hydroxyl and a carboxylic acid group), 11-HUA can self-esterify to form linear polyesters and cyclic lactones (undecanolide), especially when heated.[3]

  • Residual Solvents & Reagents: Solvents and reagents used in the manufacturing and initial purification process (e.g., toluene, heptane, hydrobromic acid) may be present.[3][5]

  • Inorganic Salts: Salts resulting from pH adjustments and work-up procedures.

Q2: Why is achieving high purity for 11-HUA critical for polymerization reactions?

The purity of a monomer is paramount in polymer chemistry for several reasons:

  • Stoichiometric Imbalance: In polycondensation reactions, a precise 1:1 ratio of functional groups is ideal. While 11-HUA is an AB-type monomer (containing both functional groups), monofunctional impurities (like undecanoic acid) will act as chain terminators, preventing the formation of high molecular weight polymers.

  • Kinetic Interference: Impurities can poison catalysts or alter the reaction kinetics, leading to inconsistent polymerization rates and broader molecular weight distributions.

  • Material Properties: The presence of impurities, even at low levels, can significantly degrade the final polymer's mechanical, thermal, and optical properties. For example, residual catalysts or salts can cause discoloration and reduce thermal stability.

Q3: What analytical techniques are essential for assessing the purity of 11-HUA?

A multi-faceted approach is necessary to confirm the purity and identity of your material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and identification of organic impurities. The proton NMR of pure 11-HUA should show characteristic peaks for the terminal alcohol, the methylene group adjacent to the acid, and the long aliphatic chain.[6] Broadening of peaks can indicate the presence of oligomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a refractive index (RI) or evaporative light scattering detector (ELSD), is excellent for quantifying non-volatile impurities and oligomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation or methylation), GC-MS can be used to identify and quantify volatile impurities and isomeric byproducts.

  • Melting Point Analysis: Pure this compound has a defined melting point. A broad melting range is a classic indicator of impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the key functional groups (O-H stretch from the alcohol and acid, C=O stretch from the acid).

Troubleshooting Purification Protocols

This section addresses specific problems you may encounter during the purification of 11-HUA.

Q4: I performed a recrystallization, but my material is still not pure. What went wrong?

This is a common issue that usually points to an inappropriate choice of solvent or procedural flaws.

Possible Cause 1: Incorrect Solvent System The principle of recrystallization is that the compound of interest should be highly soluble in a hot solvent but sparingly soluble at room temperature or below, while impurities remain soluble (or insoluble) at all temperatures. For a bifunctional molecule like 11-HUA, a single solvent is often insufficient.

💡 Suggested Solution: Mixed-Solvent Recrystallization

A mixed-solvent system often provides the ideal solubility profile. A good starting point is a combination of a non-polar solvent that dissolves the long aliphatic chain and a more polar solvent to handle the hydroxyl and carboxyl groups.

Detailed Protocol: Recrystallization using Toluene/Ethyl Acetate

  • Dissolution: In an appropriately sized Erlenmeyer flask with a magnetic stir bar, add your crude 11-HUA. For every 10 grams of crude material, add 50 mL of toluene.

  • Heating: Gently heat the mixture on a hot plate with stirring. The 11-HUA will likely not dissolve completely.

  • Titration: While heating and stirring, add ethyl acetate dropwise until the solution becomes clear. Avoid adding a large excess. The goal is to create a saturated solution at an elevated temperature.

  • Slow Cooling: Once a clear solution is achieved, turn off the heat and remove the flask from the hot plate. Cover the mouth of the flask with a watch glass or loose foil and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7]

  • Crystallization: As the solution cools, needle-like crystals of pure 11-HUA will precipitate. For maximum yield, you can then place the flask in an ice bath for 1-2 hours.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold toluene to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvents.

Possible Cause 2: Impurities Co-crystallized If the impurity has a very similar structure to 11-HUA, it may co-crystallize. In this case, multiple recrystallizations may be necessary, or an alternative purification method is required.

💡 Suggested Solution: Column Chromatography If recrystallization fails, column chromatography offers a higher degree of separation based on polarity differences.

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// Edges start -> recrystallization; recrystallization -> analysis1; analysis1 -> pass1 [label="Pass"]; analysis1 -> fail1 [label="Fail"]; fail1 -> chromatography [label="Alternative Method"]; chromatography -> analysis2; analysis2 -> pass2; } DOT Caption: General purification workflow for this compound.

Q5: My NMR spectrum shows broad peaks, and HPLC reveals higher molecular weight species. How do I remove oligomers?

The presence of oligomers or polyesters is a common problem caused by self-esterification, often accelerated by heat during processing or storage.

Possible Cause: Thermal Degradation/Self-Esterification Heating 11-HUA, especially in the absence of a solvent or in the presence of acidic/basic catalysts, can promote condensation polymerization.

💡 Suggested Solution 1: Base Hydrolysis

This protocol will hydrolyze the ester linkages of the oligomers, converting them back to the 11-HUA monomer, which can then be re-isolated.

Detailed Protocol: Saponification and Re-precipitation

  • Dissolution: Dissolve the impure 11-HUA in a 1 M solution of aqueous potassium hydroxide (KOH) by gently warming. Use enough solution to fully dissolve the material.

  • Hydrolysis: Stir the solution at 60-80°C for 2-4 hours to ensure complete hydrolysis of all ester bonds.[8]

  • Cooling: Cool the solution to room temperature.

  • Acidification: Slowly add 2 M hydrochloric acid (HCl) with vigorous stirring. As the solution becomes acidic (pH ~1-2), the 11-HUA will precipitate out as a white solid.

  • Isolation & Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with deionized water until the washings are neutral to pH paper. This removes all inorganic salts.

  • Final Purification: The re-precipitated 11-HUA may still contain other organic impurities. It should be further purified by recrystallization as described in Q4.

💡 Suggested Solution 2: Chromatographic Separation

For small scales or when base hydrolysis is not desirable, column chromatography can effectively separate the monomer from larger oligomers.

Detailed Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient solvent system is most effective. Start with a non-polar solvent system like Hexane:Ethyl Acetate (e.g., 80:20) and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., to 50:50). A small amount of acetic acid (0.5-1%) can be added to the eluent to keep the carboxylic acid protonated and prevent peak tailing.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column.

    • Dissolve the crude 11-HUA in a minimal amount of the mobile phase or dichloromethane.

    • Load the sample onto the column.

    • Elute the column with the gradient system. Non-polar impurities will elute first, followed by the 11-HUA monomer. The more polar oligomers will elute last or remain on the column.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

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// Edges start -> hydrolysis [label="Depolymerize"]; hydrolysis -> acidification [label="Re-precipitate"]; acidification -> recrystallization [label="Final Polish"]; recrystallization -> product; } DOT Caption: Workflow for removing oligomeric impurities via hydrolysis.

Data & Methodologies Summary

Table 1: Comparison of Primary Purification Techniques
Technique Principle Best For Removing Scale Cost Resolution
Recrystallization Differential solubilityCrystalline solids from soluble/insoluble impuritiesGrams to KilogramsLowLow to Medium
Solvent Extraction Differential partitioning between immiscible liquidsAcidic/basic/neutral impurities, saltsMilligrams to KilogramsLowLow
Column Chromatography Differential adsorption to a stationary phaseImpurities with different polarity (isomers, oligomers)Milligrams to GramsMediumHigh
Table 2: Recommended Solvents for Recrystallization & Chromatography
Method Solvent System Rationale
Recrystallization Toluene / Ethyl AcetateToluene solubilizes the non-polar chain at high temp; ethyl acetate solubilizes the polar ends. Low solubility upon cooling.
Recrystallization WaterCan be used, but solubility is low even when hot. Better for removing highly non-polar, "oily" impurities.[7]
Column Chromatography Hexane / Ethyl Acetate (+ 0.5% Acetic Acid)Good separation based on polarity. Acetic acid suppresses deprotonation of the carboxyl group, leading to sharper peaks.

References

  • Kalliola, A., et al. (2015). Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. Industrial Crops and Products, 74, 53-62. (URL not available)
  • Akula, M. & Kwon, Y. (2019). Synthesis of 11-aminoundecanoic acid from this compound. ResearchGate. Available at: [Link]

  • Jang, H. Y., et al. (2016). Chemo-enzymatic synthesis of this compound and 1,11-undecanedioic acid from ricinoleic acid. Green Chemistry, 18(4), 1089-1095. Available at: [Link]

  • Jang, H. Y., et al. (2016). Chemo-enzymatic synthesis of this compound and 1,11-undecanedioic acid from ricinoleic acid. Ewha Womans University Repository. Available at: [Link]

  • Kaliszan, R. (2012). Chromatographic Methods in the Separation of Long-Chain Mono- and Polyunsaturated Fatty Acids. ResearchGate. Available at: [Link]

  • Rokach, J., et al. (2017). Design and synthesis of affinity chromatography ligands for the purification of 5-hydroxyeicosanoid dehydrogenase. Bioorganic & Medicinal Chemistry, 25(1), 181-189. Available at: [Link]

  • Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 935-957. Available at: [Link]

  • Shanghai HanKing Laboratory. (n.d.). Separation of Hydroxy Acid Isomers by Normal Chromatography. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]

  • GACS. (2021). Synthesis of α‐Hydroxy Fatty Acids from Fatty Acids by Intermediate α‐Chlorination with TCCA under Solvent-Free Conditions. ACS Omega, 6(47), 31805-31812. Available at: [Link]

  • Vanderbilt University Mass Spectrometry Research Center. (n.d.). Recrystallization of SA CHCA DHB. Available at: [Link]

  • Petrović, Z. S. (2010). Preparation of ω -aminoundecanoic acid from castor oil. ResearchGate. Available at: [Link]

  • Jang, H. Y., et al. (2015). Electronic Supplementary Information (ESI) for Chemo-Enzymatic Synthesis of this compound and 1,11-Undecanedioic Acid from Ricinoleic Acid. The Royal Society of Chemistry. Available at: [Link]

  • Sagar, N. A., et al. (2018). Modern Extraction and Purification Techniques for Obtaining High-Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. Foods, 7(8), 122. Available at: [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook (calorie-based units). Available at: [Link]

  • Wang, J., et al. (2011). Study on the processes of separating and purifying ω-cyanoundecanoic acid. ResearchGate. Available at: [Link]

  • The Good Scents Company. (n.d.). 10-hydroxyundecanoic acid. Available at: [Link]

  • Google Patents. (2013). WO2013079785A1 - Method for recovering and purifying propionic acid.

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thermal degradation issues of poly(11-hydroxyundecanoic acid) during processing

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Poly(11-hydroxyundecanoic acid) Processing

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for poly(this compound) (PHUA). As a long-chain aliphatic polyester, PHUA offers unique properties for advanced applications, including drug delivery systems. However, its susceptibility to thermal degradation during melt processing presents a significant challenge. This guide, structured from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice, frequently asked questions, and validated analytical protocols to help you navigate these challenges, ensuring the integrity and performance of your final product.

Troubleshooting Guide: Diagnosing and Solving PHUA Processing Issues

This section addresses specific problems encountered during the processing of PHUA. Each issue is analyzed by exploring its root cause, providing diagnostic pathways, and offering actionable solutions.

Question 1: Why has my processed PHUA discolored (turned yellow or brown)?

Answer:

Discoloration, typically yellowing or browning, is a primary visual indicator of thermal degradation in polyesters.[1] The phenomenon arises from complex chemical reactions initiated by high thermal energy during processing.

  • Causality: The underlying cause is the formation of chromophores (chemical groups that absorb light) within the polymer structure. At elevated temperatures, the ester linkages in the PHUA backbone can undergo chain scission, leading to the formation of reactive species.[2][3] These species can participate in a cascade of secondary reactions, including oxidation if oxygen is present, forming conjugated double bonds and carbonyl groups that are known chromophores.[4] While the exact discoloration mechanism for PHUA is not as extensively documented as for materials like polycarbonate or PVC, the principles of thermal oxidation and the creation of conjugated systems are broadly applicable to polymers processed at high temperatures.[5]

  • Diagnostic Approach:

    • Visual Comparison: Always retain a sample of the virgin, unprocessed PHUA resin as a control. Compare its color to the processed material under consistent lighting.

    • UV-Vis Spectroscopy: A more quantitative method is to dissolve the unprocessed and processed polymer in a suitable solvent (e.g., chloroform) and analyze the solutions using a UV-Vis spectrophotometer. An increase in absorbance in the 300-500 nm range in the processed sample indicates the formation of chromophores.

    • Thermal Analysis (TGA): Run a thermogravimetric analysis (TGA) on the virgin resin to determine the precise onset temperature of degradation (Td). If your processing temperature is at or near this onset temperature, you have confirmed that the processing window is too aggressive.

  • Solutions & Proactive Measures:

    • Optimize Processing Temperature: The most critical factor is to lower the melt processing temperature. Process at the lowest possible temperature that still allows for adequate flow and mold filling. The processing temperature should be well below the Td onset identified by TGA.

    • Minimize Residence Time: Reduce the time the molten polymer spends in the extruder barrel or injection molding machine.[3] Prolonged exposure to heat, even at seemingly safe temperatures, can lead to cumulative degradation.

    • Inert Atmosphere: Process under a nitrogen or argon atmosphere to minimize thermo-oxidative degradation, which often contributes significantly to discoloration.[6]

    • Incorporate Stabilizers: Consider adding a stabilizer package to your formulation. This can include primary antioxidants (e.g., sterically hindered phenols) to scavenge free radicals and secondary antioxidants (e.g., phosphites) to decompose hydroperoxides.[7][8]

Question 2: The molecular weight of my PHUA has dropped significantly after processing. What is the cause and how can I prevent it?

Answer:

A reduction in molecular weight is a definitive sign of polymer chain scission and is a critical issue as it directly compromises the mechanical properties and drug release profile of the final product.[2][3]

  • Causality: The primary mechanisms responsible for molecular weight reduction in PHAs during processing are:

    • Thermal Degradation (Chain Scission): This is the dominant mechanism at elevated processing temperatures. The polymer backbone breaks at random points. For many aliphatic polyesters, this can occur via a non-radical, random chain-scission reaction.[9][10] The presence of carboxylic acid end groups, which can form during degradation, may auto-catalyze further chain scission.[9]

    • Hydrolytic Degradation: PHUA is an ester and is susceptible to hydrolysis, especially at high temperatures. Even small amounts of residual moisture in the resin can act as a reactant, cleaving the ester bonds.[8][11] This is often a precursor to thermal degradation, as the newly formed chain ends can be less thermally stable.[12]

  • Diagnostic Approach:

    • Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for measuring molecular weight and its distribution (polydispersity index, PDI). Analyze samples of the virgin resin and the processed material to quantify the drop in number-average molecular weight (Mn) and weight-average molecular weight (Mw).

    • Melt Flow Index (MFI): A simpler, albeit indirect, method is to measure the MFI. A significant increase in the MFI of the processed material compared to the virgin resin indicates a decrease in melt viscosity, which is directly correlated with a reduction in molecular weight.[3]

    • Thermogravimetric Analysis (TGA): As with discoloration, TGA is crucial. It helps determine if your processing temperature is encroaching on the polymer's thermal stability limit. The thermal degradation of PHAs often becomes significant at temperatures above 200°C.[10]

  • Solutions & Proactive Measures:

    • Thorough Resin Drying: This is the most critical preventative step. Dry the PHUA resin in a vacuum or dehumidifying oven before processing to remove residual moisture. Recommended starting conditions are 4-6 hours at 60-80°C under vacuum, but this should be validated for your specific grade of PHUA.

    • Reduce Thermal Exposure: Lower the processing temperature and minimize the residence time in the processing equipment.[3]

    • Use Chain Extenders: For applications where some molecular weight loss is unavoidable, consider adding a small amount (e.g., 0.5-1.5 wt%) of a chain extender to the formulation. These additives are multifunctional molecules (e.g., epoxides, isocyanates) that can "re-link" cleaved polymer chains during processing.

    • Process Optimization: For extrusion, use a less aggressive screw design with fewer kneading blocks to reduce shear heating.[3]

Frequently Asked Questions (FAQs)

Q: What is a typical thermal degradation temperature for PHAs? A: The thermal degradation temperature for polyhydroxyalkanoates (PHAs) can vary based on their specific monomer composition, crystallinity, and purity. Generally, the onset of significant thermal degradation occurs at temperatures above 200°C.[10] For many common PHAs like PHB and PHBV, the thermodegradation temperature is in the range of 227-256°C.[10] It is essential to determine the specific degradation temperature for your batch of PHUA using TGA.

Q: How do hydrolytic and thermal degradation differ? A: Hydrolytic degradation is a chemical reaction requiring water to cleave the polymer's ester bonds.[11] It can occur at lower temperatures than thermal degradation, but its rate is significantly accelerated by heat. Thermal degradation is the breakdown of the polymer chain due to heat energy alone, typically through mechanisms like random chain scission or β-elimination, and does not require water.[9][13] In practice, during melt processing, these two mechanisms are often coupled; residual moisture first causes hydrolysis, and the resulting shorter, potentially less stable chains are then more susceptible to thermal breakdown.[8]

Q: Can I use Differential Scanning Calorimetry (DSC) to assess degradation? A: Yes, DSC is a valuable tool for indirectly assessing degradation.[14][15] While it doesn't directly measure molecular weight, degradation can cause noticeable changes in a material's thermal properties. For instance, a significant decrease in molecular weight can lead to a lower melting temperature (Tm), a decrease in the heat of fusion (ΔHm) due to reduced crystallinity, and an increase in the cold crystallization peak (Tcc) upon reheating, as shorter chains have greater mobility to rearrange and crystallize.[1][2]

Visualized Workflows and Mechanisms

Troubleshooting Workflow for PHUA Degradation

The following diagram outlines a logical workflow for diagnosing and addressing thermal degradation issues during the processing of PHUA.

G Troubleshooting Workflow for PHUA Degradation cluster_0 1. Observation cluster_1 2. Diagnosis cluster_2 3. Root Cause Analysis cluster_3 4. Solution Implementation A Observed Issue: - Discoloration (Yellow/Brown) - Reduced Mechanical Strength - Increased Melt Flow B Perform Analytical Tests A->B Begin analysis C GPC/SEC: Quantify MW Reduction B->C Characterize material D TGA: Determine Degradation Temp (Td) B->D Characterize material E DSC: Check for shifts in Tm, Tc, ΔHm B->E Characterize material F Potential Causes C->F Correlate data D->F Correlate data E->F Correlate data G Excessive Temperature: Processing temp ≥ Td F->G If TGA shows overlap H Excessive Residence Time: Prolonged heat exposure F->H If degradation occurs below Td I Presence of Moisture: Leads to hydrolysis F->I If resin was not dried J High Shear: Frictional heating F->J If melt temp > set temp K Implement Corrective Actions G->K L Lower Barrel Temperatures G->L H->K M Increase Throughput/ Reduce Screw Speed H->M I->K N Thoroughly Dry Resin (Vacuum Oven) I->N J->K K->L Select appropriate solution(s) K->M Select appropriate solution(s) K->N Select appropriate solution(s) O Add Stabilizers (Antioxidants, Chain Extenders) K->O Select appropriate solution(s)

Caption: A logical workflow for diagnosing and solving PHUA degradation.

Conceptual Mechanism of PHUA Thermal Degradation

This diagram illustrates a simplified view of how thermal energy can induce chain scission in a poly(this compound) chain.

G Conceptual PHUA Thermal Degradation cluster_0 cluster_1 cluster_2 Polymer High MW PHUA Chain ...-O-(CH₂)₁₀-C(=O)-O-(CH₂)₁₀-C(=O)-... Heat High Temperature (> Td) Products Lower MW Chains + Oligomers + Volatiles (e.g., CO₂) ...-O-(CH₂)₉-CH=CH₂ + HOOC-(CH₂)₁₀-C(=O)-... Heat->Products Chain Scission (e.g., β-Elimination or Random Scission)

Caption: Simplified mechanism of PHUA thermal degradation.

Analytical Protocols

Protocol 1: Determining Onset of Thermal Degradation using TGA

Objective: To determine the temperature at which PHUA begins to lose mass due to thermal decomposition (Tonset or Td). This value is critical for defining the maximum processing temperature.

Methodology:

  • Sample Preparation:

    • Ensure the sample is representative of the material to be processed (e.g., pellet, powder).

    • Weigh 5-10 mg of the PHUA sample into a standard TGA pan (aluminum or platinum).[16]

  • Instrument Setup (Example):

    • Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC).

    • Purge Gas: High-purity Nitrogen (to prevent thermo-oxidation) at a flow rate of 25-50 mL/min.[16]

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min.[17] A common rate is 10-20°C/min; consistency is key for comparison.

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Determine the onset temperature of degradation (Tonset) . This is often calculated by the instrument software as the intersection of the tangent drawn from the baseline before decomposition and the tangent drawn from the point of maximum mass loss on the TGA curve.[17]

    • Note the temperature at 5% weight loss (T5%), which is another common metric for thermal stability.[10]

    • The processing temperature should be set at least 20-30°C below the determined Tonset.

Parameter Good (Undegraded) PHUA Poor (Degraded) PHUA Interpretation
Tonset (TGA) > 250 °C (Hypothetical)< 250 °C (Hypothetical)A lower onset temp indicates reduced thermal stability.
Mw (GPC) High (e.g., > 100 kDa)Low (e.g., < 70 kDa)Direct evidence of chain scission.
Color White / Off-whiteYellow / BrownFormation of chromophoric degradation byproducts.
MFI LowHighLower viscosity corresponds to lower molecular weight.

Table 1: Comparison of properties for undegraded vs. thermally degraded PHUA.

Protocol 2: Assessing Thermal History using DSC

Objective: To evaluate changes in the thermal properties (Tg, Tc, Tm) of PHUA that can indicate degradation from processing.

Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of the PHUA sample (pellet, film, or powder) into a standard DSC pan and hermetically seal it.

  • Instrument Setup (Example):

    • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program (Heat-Cool-Heat):

      • 1st Heat: Ramp from 25°C to 200°C at 10°C/min. (This scan reveals the material's thermal history from processing).

      • Cool: Cool from 200°C to 0°C at 10°C/min.

      • 2nd Heat: Ramp from 0°C to 200°C at 10°C/min. (This scan reveals the inherent properties of the material after erasing thermal history).

  • Data Analysis:

    • From the 1st Heat Scan:

      • Identify the glass transition temperature (Tg).

      • Identify the melting temperature (Tm) as the peak of the melting endotherm.

    • From the 2nd Heat Scan:

      • Identify the Tg.

      • Identify the cold crystallization temperature (Tcc) as the peak of the crystallization exotherm (if present).

      • Identify the Tm.

    • Compare the thermograms of the virgin resin and the processed sample. Look for a decrease in Tm, a broadening of the melting peak, or the appearance/increase of a Tcc peak in the processed sample, all of which can be indicators of molecular weight reduction.[1][2]

References

  • State-of-the-art methods for quantifying microbial polyhydroxyalkanoates - ASM Journals. (2025). ASM Journals. Available at: [Link]

  • Biodegradation of polyhydroxyalkanoates: current state and future prospects - Frontiers. (n.d.). Frontiers. Available at: [Link]

  • Methods for identification, quantification and characterization of polyhydroxyalkanoates. (2016). ResearchGate. Available at: [Link]

  • Methods for identification, quantification and characterization of polyhydroxyalkanoates. (2016). Semantic Scholar. Available at: [Link]

  • Degradation of Polyhydroxyalkanoate (PHA): a Review. (n.d.). CORE. Available at: [Link]

  • Investigation of hydrolytic degradation of polyhydroxyalkanoates and their mixtures with polylactides. (n.d.). Academic Journals and Conferences. Available at: [Link]

  • Microbial Polyhydroxyalkanoates: Recovery Methods, Biopolymer Processing, Characterization, and Potential Applications. (n.d.). Taylor & Francis. Available at: [Link]

  • Differentiation between Hydrolytic and Thermo-Oxidative Degradation of Poly(lactic acid) and Poly(lactic acid)/Starch Composites in Warm and Humid Environments. (2024). PMC - NIH. Available at: [Link]

  • Thermal Degradation of Poly(3-hydroxyalkanoates): Preparation of Well-Defined Oligomers. (n.d.). ResearchGate. Available at: [Link]

  • TGA Thermogravimetric analysis of DESs of DESs. (n.d.). Semantic Scholar. Available at: [Link]

  • Thermal and X-ray powder diffraction studies of aliphatic polyester dendrimers. (2004). Journal of Polymer Science, Part A: Polymer Chemistry. Available at: [Link]

  • Chemo-enzymatic synthesis of this compound and 1,11-undecanedioic acid from ricinoleic acid. (2016). Ewha Womans University. Available at: [Link]

  • Discoloration in raw and processed fruits and vegetables. (2007). PubMed. Available at: [Link]

  • Review on the Degradation of Poly(lactic acid) during Melt Processing. (n.d.). PMC - NIH. Available at: [Link]

  • Discoloration in Raw and Processed Fruits and Vegetables. (2007). ResearchGate. Available at: [Link]

  • Novel differential scanning calorimetry (DSC) application to select polyhydroxyalkanoate (PHA) producers correlating 3-hydroxyhexanoate (3-HHx) monomer with melting enthalpy. (2024). PubMed. Available at: [Link]

  • Mechanisms and Kinetics of Thermal Degradation of Poly( E -caprolactone). (2001). ResearchGate. Available at: [Link]

  • [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography]. (2018). PubMed. Available at: [Link]

  • Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. (2025). H&M Analytical Services. Available at: [Link]

  • DSC Analysis Through OriginLab - Enthalpy and Specific Heat Capacity - 16. (2019). YouTube. Available at: [Link]

  • DSC thermograms from (a) pure undecanoic acid, (b) A 3 B, (c) A 2 B,... (n.d.). ResearchGate. Available at: [Link]

  • Thermal degradation of poly((R)-3-hydroxybutyrate), poly(e-caprolactone), and poly((S)-lactide). (2002). Semantic Scholar. Available at: [Link]

  • Analysis of the Degradation During Melt Processing of PLA/Biosilicate® Composites. (2019). Semantic Scholar. Available at: [Link]

  • Long-Term Thermal Stabilization of Poly(Lactic Acid). (2024). MDPI. Available at: [Link]

  • This compound. (n.d.). PubChem - NIH. Available at: [Link]

  • Kinetics of the Thermal Degradation of Poly(lactic acid) and Polyamide Bioblends. (2025). ResearchGate. Available at: [Link]

  • Thermal stability of polyhydroxyalkanoates. (2006). ResearchGate. Available at: [Link]

  • Improving the Thermomechanical Properties of Poly(lactic acid) via Reduced Graphene Oxide and Bioderived Poly(decamethylene 2,5-furandicarboxylate). (2022). MDPI. Available at: [Link]

  • (PDF) Thermal Properties of Biobased Polyamide 11. (2014). ResearchGate. Available at: [Link]

  • Thermo gravimetric analysis (TGA) curves for neat PLA, PLA/ELO (85:15),... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. (n.d.). NIH. Available at: [Link]

  • Chemo-enzymatic synthesis of this compound and 1,11-undecanedioic acid from ricinoleic acid. (2015). Green Chemistry (RSC Publishing). Available at: [Link]

  • Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). (2021). PubMed Central. Available at: [Link]

  • Long-Term Thermal Stabilization of Poly(Lactic Acid). (2024). PMC - NIH. Available at: [Link]

  • Effect of Thermal and Hydrothermal Accelerated Aging on 3D Printed Polylactic Acid. (n.d.). MDPI. Available at: [Link]

  • Challenges and Complications of Poly(lactic-co-glycolic acid)-Based Long-Acting Drug Product Development. (2022). MDPI. Available at: [Link]

  • (PDF) Long-Term Thermal Stabilization of Poly(Lactic Acid). (2024). ResearchGate. Available at: [Link]

  • Impact of Melt Processing Conditions on the Degradation of Polylactic Acid. (2022). Orbetron Extrusion. Available at: [Link]

  • A Study of Thermal Stability of Hydroxyapatite. (n.d.). MDPI. Available at: [Link]

Sources

Technical Support Center: Enhancing the Mechanical Strength of Poly(11-hydroxyundecanoic acid)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research with poly(11-hydroxyundecanoic acid) (PHUA). This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the mechanical properties of this promising biodegradable polymer. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Introduction: Understanding the Mechanical Landscape of PHUA

Poly(this compound) is a semi-crystalline polyester with a unique combination of biodegradability and biocompatibility, making it a material of significant interest for various applications, including medical devices and drug delivery systems. However, in its neat form, PHUA can exhibit certain mechanical limitations, such as brittleness or insufficient strength for specific load-bearing applications. This guide provides a comprehensive overview of scientifically-grounded strategies to enhance its mechanical performance.

Troubleshooting Guides & Methodologies

This section is structured to address common experimental challenges and provide actionable solutions. Each subsection details a specific strategy for mechanical property enhancement, explains the underlying scientific principles, offers a step-by-step experimental protocol, and provides a troubleshooting guide in a question-and-answer format.

Blending PHUA with Other Biopolymers

Scientific Rationale: Polymer blending is a cost-effective and versatile method to achieve a desired balance of properties. By physically mixing PHUA with another polymer, it is possible to create a new material with synergistic characteristics. For instance, blending with a more ductile polymer can improve the toughness and elongation at break of PHUA.

  • Drying: Dry both PHUA and PCL pellets or powder in a vacuum oven at 60°C for at least 12 hours to remove any residual moisture, which can cause hydrolytic degradation during melt processing.

  • Premixing: Physically mix the dried PHUA and PCL in the desired weight ratio (e.g., 90:10, 80:20, 70:30 PHUA:PCL).

  • Melt Compounding: Process the premixed blend using a twin-screw extruder. A temperature profile of 170-190°C and a screw speed of 50-100 rpm are recommended as a starting point.

  • Pelletization: Extrude the molten blend through a die and pelletize the resulting strands.

  • Specimen Preparation: Injection mold or compression mold the pellets into standardized test specimens (e.g., ASTM D638 for tensile testing, ASTM D256 for Izod impact testing).

  • Q: My blended specimens are very brittle and show signs of phase separation. What could be the cause?

    • A: This is likely due to the immiscibility of the two polymers. While PCL and PHUA are both polyesters, their different chemical structures can lead to poor interfacial adhesion. Consider adding a compatibilizer to the blend. A small amount (1-5 wt%) of a block copolymer containing segments compatible with both PHUA and PCL can act as an "emulsifier" at the interface, improving adhesion and stress transfer between the phases.

  • Q: I'm observing a significant decrease in the molecular weight of my blend compared to the neat polymers. Why is this happening?

    • A: This is a classic sign of thermal degradation. Ensure that your polymers are thoroughly dried before processing. Also, consider lowering the processing temperature profile or increasing the screw speed to reduce the residence time of the material in the extruder. Performing a thermal stability analysis (e.g., Thermogravimetric Analysis - TGA) on your neat polymers can help you determine the optimal processing window.

  • Q: The mechanical properties of my blends are inconsistent across different batches. What should I check?

    • A: Inconsistent mixing is a common culprit. Ensure that your premixing step is thorough and that the feeding rate into the extruder is constant. The screw design of your twin-screw extruder also plays a critical role in mixing efficiency. A screw configuration with more mixing elements can improve the homogeneity of the blend.

Reinforcement of PHUA with Nanofillers

Scientific Rationale: The incorporation of high-strength, high-aspect-ratio nanofillers into a polymer matrix can significantly enhance its mechanical properties. These fillers act as stress transfer agents, effectively reinforcing the polymer at the nanoscale.

  • CNC Dispersion: Disperse a known weight of CNCs in a suitable solvent (e.g., dimethylformamide - DMF) using ultrasonication. The goal is to achieve a stable, well-exfoliated suspension.

  • PHUA Dissolution: Dissolve a calculated amount of PHUA in the same solvent in a separate container with gentle heating and stirring.

  • Mixing: Slowly add the CNC suspension to the PHUA solution while stirring continuously. Continue stirring for several hours to ensure homogeneous mixing.

  • Casting: Pour the resulting mixture into a flat, non-stick mold (e.g., a Teflon-coated petri dish).

  • Solvent Evaporation: Place the mold in a fume hood at room temperature to allow for slow solvent evaporation. This can take 24-48 hours.

  • Final Drying: Once a solid film has formed, transfer it to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.

  • Specimen Preparation: Cut the dried nanocomposite film into desired dimensions for mechanical testing.

  • Q: My nanocomposite film has visible aggregates of the nanofiller. How can I improve dispersion?

    • A: Agglomeration is a common challenge with nanofillers due to their high surface energy. Increase the ultrasonication time or power during the dispersion step. You can also consider surface modification of the CNCs to improve their compatibility with the PHUA matrix and the solvent. Grafting hydrophobic molecules onto the surface of the hydrophilic CNCs can significantly enhance their dispersion in a less polar polymer matrix.[1]

  • Q: The mechanical properties of my nanocomposite are worse than the neat PHUA. What went wrong?

    • A: This can happen if there is poor interfacial adhesion between the filler and the matrix, or if the filler agglomerates act as stress concentration points. As mentioned above, improving dispersion is key. Additionally, ensure that the solvent is completely removed during the drying process, as residual solvent can act as a plasticizer and weaken the material.

  • Q: I'm concerned about the scalability of solvent casting for producing larger samples. Are there other methods?

    • A: Yes, melt compounding is a more industrially relevant method for producing nanocomposites. However, achieving good dispersion of nanofillers in a melt can be even more challenging. Masterbatching, where a high concentration of the nanofiller is first dispersed in a small amount of the polymer, which is then let down into the main batch, can be an effective strategy.

Thermal Annealing of PHUA

Scientific Rationale: Annealing is a heat treatment process that involves heating a polymer to a temperature between its glass transition temperature (Tg) and its melting temperature (Tm), holding it for a certain period, and then slowly cooling it down. This process allows for molecular rearrangement, leading to an increase in the degree of crystallinity, which in turn can enhance the material's stiffness, strength, and thermal stability.[2]

  • Specimen Preparation: Prepare your PHUA test specimens (e.g., tensile bars) as you normally would (e.g., injection or compression molding).

  • Determine Annealing Temperature: Using Differential Scanning Calorimetry (DSC), determine the Tg and Tm of your PHUA. A suitable annealing temperature would be in the upper range between these two transitions.

  • Heat Treatment: Place the specimens in a programmable oven and heat them to the determined annealing temperature.

  • Isothermal Hold: Hold the specimens at this temperature for a predetermined time (e.g., 2, 4, 8, or 12 hours). The optimal time will need to be determined experimentally.

  • Slow Cooling: Program the oven to cool down slowly to room temperature. A cooling rate of 5°C/minute or less is recommended to allow for maximum crystal growth.

  • Mechanical Testing: Once the specimens have returned to room temperature, perform mechanical testing.

  • Q: My specimens warped or deformed during the annealing process. How can I prevent this?

    • A: Warpage can occur if the annealing temperature is too close to the melting point or if the specimens are not properly supported. Try reducing the annealing temperature slightly. Also, ensure the specimens are placed on a flat, non-stick surface in the oven to minimize gravitational effects.

  • Q: I'm not seeing a significant improvement in mechanical properties after annealing. What could be the reason?

    • A: The effectiveness of annealing depends on the polymer's ability to crystallize. If your PHUA has a very low crystallization rate, you may need to increase the annealing time or optimize the annealing temperature. It's also possible that the initial crystallinity of your as-processed material is already high, leaving little room for improvement. Characterizing the crystallinity of your samples before and after annealing using DSC or X-ray Diffraction (XRD) can provide valuable insights.

Plasticization of PHUA

Scientific Rationale: Plasticizers are small molecules that can be added to a polymer to increase its flexibility, reduce its brittleness, and lower its glass transition temperature. They work by inserting themselves between the polymer chains, increasing the free volume and allowing the chains to move more easily past one another.

  • Drying: Thoroughly dry the PHUA powder or pellets.

  • Melt Blending: Use a melt blender or a twin-screw extruder to mix the PHUA with the desired amount of TEC (e.g., 5, 10, 15 wt%). TEC is a liquid at room temperature and can be added directly to the melt.

  • Homogenization: Ensure thorough mixing to achieve a homogeneous distribution of the plasticizer within the polymer matrix.

  • Specimen Preparation: Prepare test specimens from the plasticized material using injection or compression molding.

  • Q: The plasticizer seems to be leaching out of my samples over time, leaving an oily surface. How can I prevent this?

    • A: This phenomenon, known as plasticizer migration, occurs when the plasticizer has limited compatibility with the polymer. You might be exceeding the solubility limit of the plasticizer in the PHUA. Try reducing the concentration of the plasticizer. Alternatively, consider using a plasticizer with a higher molecular weight or one that has chemical groups more compatible with the PHUA backbone.[3][4]

  • Q: My plasticized PHUA is much weaker than the neat polymer. Is this normal?

    • A: Yes, a decrease in tensile strength and modulus is an expected trade-off for increased flexibility and elongation at break when using a plasticizer. The key is to find a balance that meets the requirements of your application. If the loss of strength is too significant, you might consider combining plasticization with another reinforcement strategy, such as the addition of nanofillers.

Crosslinking of PHUA

Scientific Rationale: Crosslinking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network structure. This network restricts chain mobility, leading to a significant increase in stiffness, strength, and thermal stability. For PHAs, crosslinking can be achieved through various chemical reactions, often targeting specific functional groups within the polymer structure. For PHUA, which has a terminal alkene group in its side chain if derived from castor oil, thiol-ene click chemistry is a highly efficient crosslinking strategy.[5][6]

  • Material Preparation: Ensure you have an unsaturated PHUA containing terminal double bonds. You will also need a multifunctional thiol crosslinker (e.g., pentaerythritol tetrakis(3-mercaptopropionate)) and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone).

  • Melt Mixing: In a melt mixer, blend the unsaturated PHUA with the thiol crosslinker and the photoinitiator. The stoichiometry of the thiol and ene functional groups should be carefully controlled.

  • Film Formation: Press the molten mixture into a thin film of the desired thickness.

  • UV Curing: Expose the film to UV radiation of the appropriate wavelength to activate the photoinitiator and initiate the thiol-ene reaction. The exposure time will depend on the intensity of the UV source and the concentration of the initiator.

  • Post-Curing: A post-curing step, which involves heating the crosslinked film at a moderate temperature (below the degradation temperature), can help to complete the reaction and relieve internal stresses.

  • Characterization: Evaluate the degree of crosslinking using techniques like solvent swelling tests or dynamic mechanical analysis (DMA).

  • Q: My crosslinked film is brittle and cracks easily. What could be the issue?

    • A: This could be due to an excessively high crosslink density. Try reducing the amount of the multifunctional thiol crosslinker. A lower crosslink density will result in a more flexible network. It's also possible that the crosslinking reaction was not uniform, leading to regions of high stress. Ensure homogeneous mixing of all components before curing.

  • Q: The crosslinking reaction is very slow or incomplete. How can I improve the efficiency?

    • A: Check the concentration and activity of your photoinitiator. Ensure that the wavelength of your UV source is appropriate for activating the specific initiator you are using. The presence of oxygen can inhibit free-radical polymerization, so performing the curing process in an inert atmosphere (e.g., under nitrogen) can significantly improve the reaction efficiency.

  • Q: I'm not sure if my PHUA has the necessary double bonds for this reaction. How can I verify this?

    • A: The presence of terminal alkene groups in your PHUA is crucial for this specific crosslinking chemistry. You can use analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of these functional groups in your starting material.

Quantitative Data Summary

The following table summarizes the expected improvements in mechanical properties of PHAs based on the strategies discussed. Note that these are generalized values based on studies of various PHAs, and the actual improvements for PHUA will depend on the specific experimental conditions.

StrategyPropertyExpected Improvement
Blending Elongation at Break50 - 500% increase
Impact Strength100 - 1000% increase
Tensile Strength10 - 50% decrease
Nanofiller Reinforcement Tensile Modulus20 - 200% increase
Tensile Strength10 - 50% increase
Elongation at Break10 - 70% decrease
Annealing Tensile Modulus10 - 50% increase
Tensile Strength5 - 20% increase
Elongation at Break5 - 30% decrease
Plasticization Elongation at Break100 - 1000% increase
Tensile Strength20 - 80% decrease
Tensile Modulus30 - 90% decrease
Crosslinking Tensile Strength50 - 300% increase
Tensile Modulus100 - 500% increase
Elongation at Break50 - 95% decrease

Visualizations

Logical Flow for Improving PHUA Mechanical Properties

G Start Start: Neat PHUA with Suboptimal Mechanical Properties Toughness Issue: Low Toughness / Brittleness Start->Toughness Stiffness Issue: Low Stiffness / Strength Start->Stiffness Blend Strategy: Blending (e.g., with PCL) Toughness->Blend Plasticize Strategy: Plasticization (e.g., with TEC) Toughness->Plasticize Reinforce Strategy: Reinforcement (e.g., with CNCs) Stiffness->Reinforce Crosslink Strategy: Crosslinking (e.g., Thiol-Ene) Stiffness->Crosslink Anneal Strategy: Annealing Stiffness->Anneal End End: PHUA with Enhanced Mechanical Properties Blend->End Plasticize->End Reinforce->End Crosslink->End Anneal->End

Caption: Decision tree for selecting a strategy to improve PHUA's mechanical properties.

Experimental Workflow for PHUA Nanocomposite Fabrication

G cluster_0 Preparation cluster_1 Processing cluster_2 Characterization a Disperse Nanofillers in Solvent c Mix Solutions a->c b Dissolve PHUA in Solvent b->c d Solvent Cast and Dry c->d e Prepare Test Specimens d->e f Mechanical Testing (Tensile, Impact) e->f

Sources

Validation & Comparative

A Comparative Guide to the Thermal Properties of Poly(11-hydroxyundecanoic acid) and Polylactic Acid (PLA) for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of biodegradable polymers for pharmaceutical applications, polylactic acid (PLA) has long been a cornerstone material. Its biocompatibility and tunable degradation kinetics have made it a frequent choice for drug delivery systems, medical implants, and tissue engineering scaffolds. However, the scientific community is in constant pursuit of novel polymers with enhanced or complementary properties. One such polymer of growing interest is poly(11-hydroxyundecanoic acid) (PHUA), a bio-based polyester with potential advantages in terms of flexibility and thermal stability.

This guide provides an in-depth, objective comparison of the thermal properties of PHUA and PLA, offering supporting experimental data and field-proven insights. Understanding these thermal characteristics is paramount for researchers, scientists, and drug development professionals, as they directly influence polymer processing, stability, and ultimately, the performance of the final drug product. While comprehensive data on the homopolymer of this compound is emerging, we will draw upon comparative data of PLA and its copolymers with 11-aminoundecanoic acid to extrapolate and discuss the influence of the C11 monomer unit.

Unveiling the Thermal Fingerprints: A Head-to-Head Comparison

The thermal behavior of a polymer is dictated by key transitional events: the glass transition temperature (Tg), the melting temperature (Tm), the crystallization temperature (Tc), and the thermal decomposition temperature (Td). These parameters are not mere numbers; they are critical indicators of a material's processability, mechanical properties at various temperatures, and shelf-life stability.

Thermal PropertyPoly(this compound) (PHUA) DerivativePolylactic Acid (PLA)Significance in Drug Development
Glass Transition Temp. (Tg) Expected to be lower than PLA~ 55-65 °C[1][2][3]Defines the transition from a rigid, glassy state to a more flexible, rubbery state. A lower Tg, as anticipated for PHUA, suggests greater flexibility at room and physiological temperatures, which can be advantageous for applications requiring soft, conformable materials.
Melting Temperature (Tm) Data suggests a lower Tm than PLA~ 150-180 °CThe temperature at which the crystalline domains of the polymer melt. This is a critical parameter for melt-based processing techniques like extrusion and injection molding. A lower Tm could allow for processing at lower temperatures, reducing the risk of thermal degradation of sensitive drug compounds.
Crystallization Temp. (Tc) Influenced by copolymer compositionCan exhibit cold crystallization around 90-115°CThe temperature at which the polymer chains organize into ordered crystalline structures upon cooling from the melt. The rate and extent of crystallization impact the mechanical properties and degradation rate of the final product.
Thermal Decomposition Temp. (Td) Incorporation of undecanoic acid units can increase Td of PLAOnset of degradation around 280-300 °CThe temperature at which the polymer begins to chemically degrade. A higher Td indicates greater thermal stability, which is crucial for ensuring the integrity of the polymer during processing and storage. Studies on related copolymers suggest that the inclusion of 11-aminoundecanoic acid can enhance the thermal stability of PLA.

Experimental Protocols for Thermal Characterization

To empirically determine the thermal properties of these polymers, two primary analytical techniques are employed: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Tg, Tm, and Tc Determination

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is invaluable for identifying the thermal transitions of a polymer.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200°C for PLA) at a controlled rate (e.g., 10°C/min). This scan erases the polymer's previous thermal history.

    • Cooling Scan: Cool the sample from the melt to a temperature below its glass transition (e.g., 0°C) at a controlled rate (e.g., 10°C/min). This allows for the observation of crystallization upon cooling.

    • Second Heating Scan: Heat the sample again to above its melting point at the same controlled rate. Data from this scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis:

    • Glass Transition (Tg): Identified as a step-like change in the baseline of the heat flow curve.

    • Crystallization (Tc): Appears as an exothermic peak during the cooling scan or as a "cold crystallization" exothermic peak during the second heating scan.

    • Melting (Tm): Observed as an endothermic peak in the heating scan.

Causality Behind Experimental Choices: The inclusion of a first heating and cooling cycle is crucial for obtaining reproducible results. The thermal history of a polymer, including how it was previously cooled, can significantly affect its crystalline structure and, consequently, its thermal properties. The second heating scan provides a more standardized measure of the material's intrinsic thermal behavior.

Figure 2: Experimental workflow for TGA analysis.

Expert Insights and Implications for Drug Development

The distinct thermal profiles of PHUA and PLA have significant implications for their application in drug delivery.

The anticipated lower Tg of PHUA suggests a more flexible and less brittle material at physiological temperatures compared to PLA. This could be highly advantageous for applications such as flexible films for wound healing or soft-matrix tablets where mechanical compliance is desired.

From a processing standpoint, the potential for a lower Tm in PHUA-containing polymers could be a critical advantage. Many therapeutic molecules, particularly biologics, are sensitive to high temperatures. The ability to process a polymer at a lower temperature via techniques like hot-melt extrusion can significantly improve the stability and efficacy of the encapsulated drug.

Furthermore, the enhanced thermal stability observed in copolymers of lactic acid and 11-aminoundecanoic acid is a promising indicator for PHUA. A higher decomposition temperature provides a wider processing window and can lead to a more stable final product with a longer shelf life. This is particularly important for drugs that may be stored in varying environmental conditions.

References

  • Meng, F., et al. (2012). Synthesis and characterization of poly(ester amide) from renewable resources through melt polycondensation. Express Polymer Letters, 6(1), 2-9.
  • All3DP. (2024). Glass Transition Temperatures of PLA, PETG & ABS. [Link]

  • MDPI. (2022). Thermo-Mechanical Behavior and Strain Rate Sensitivity of 3D-Printed Polylactic Acid (PLA) below Glass Transition Temperature (Tg). [Link]

  • FacFox. (2023). Glass Transition Temperatures of PLA & PETG. [Link]

  • PlasticRanger. (2023). PLA Glass Transition Temperature | The Definitive guide. [Link]

  • Sales Plastics. (2025). Understanding the Melting Point of PLA: A Comprehensive Guide. [Link]

  • Wevolver. (2023). How PLA Temperature Resistance Compares to Other 3D Printing Materials. [Link]

  • MDPI. (2020). Thermal Insulation and Mechanical Properties of Polylactic Acid (PLA) at Different Processing Conditions. [Link]

  • MDPI. (2021). Crystallization Morphology Regulation on Enhancing Heat Resistance of Polylactic Acid. [Link]

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A Comparative Guide to the Mechanical Properties of Poly(11-hydroxyundecanoic acid) and Polyhydroxybutyrate (PHB)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the mechanical properties of two distinct classes of polyhydroxyalkanoates (PHAs): the well-known short-chain-length (scl) PHA, polyhydroxybutyrate (PHB), and a representative long-chain-length (lcl) PHA, poly(11-hydroxyundecanoic acid) (PHUA). Understanding the profound impact of the monomer side-chain length on the macroscopic properties of these biodegradable polyesters is critical for material selection in demanding applications, from medical devices to advanced packaging.

Introduction: A Tale of Two PHAs

Polyhydroxyalkanoates are a family of bio-derived and biodegradable polyesters synthesized by various microorganisms.[1] Their properties can be tailored by the specific monomer units incorporated by the bacteria, which are broadly classified by the number of carbon atoms in the monomer.

  • Polyhydroxybutyrate (PHB) is the most common scl-PHA, composed of 4-carbon 3-hydroxybutyrate monomers. Its short side chain allows for efficient polymer chain packing, resulting in a highly crystalline, stiff, and brittle material, often compared to polypropylene.[2]

  • Poly(this compound) (PHUA) , on the other hand, is a long-chain-length PHA derived from an 11-carbon monomer. The long aliphatic chain between the ester linkages fundamentally alters the polymer's ability to crystallize, leading to vastly different mechanical behavior.

This guide will dissect these differences, providing quantitative data, explaining the underlying polymer science, and detailing the standardized protocols for their characterization.

The Decisive Role of Molecular Structure

The stark contrast in mechanical performance between PHB and PHUA originates from the length of the methylene spacer in their respective repeating units.

G cluster_0 Polyhydroxybutyrate (PHB) - Short Chain cluster_1 Poly(this compound) (PHUA) - Long Chain PHB_unit [–O–CH(CH₃)–CH₂–C(=O)–]n PHUA_unit [–O–(CH₂)₁₀–C(=O)–]n caption Fig. 1: Chemical repeating units of PHB and PHUA.

Caption: Fig. 1: Chemical repeating units of PHB and PHUA.

The short methyl group in PHB allows for a highly regular, helical chain conformation that packs efficiently into a crystalline lattice. This results in high crystallinity (typically 60-80%), which imparts high stiffness and strength but also leads to brittleness and a very low elongation at break.[2]

Conversely, the long, flexible decamethylene (–(CH₂)₁₀–) chain in PHUA disrupts this regular packing. This steric hindrance significantly lowers the polymer's overall crystallinity, creating a more amorphous structure with greater chain mobility. This molecular-level difference is the primary cause of PHUA's expected flexibility and ductility compared to PHB's rigidity.

Quantitative Comparison of Mechanical Properties

The mechanical profiles of these two polymers are fundamentally different. While data on PHUA is less common in the literature than for PHB, we can infer its properties from studies on other medium and long-chain-length PHAs. These materials generally transition from ductile plastics to elastomers as the side-chain length increases.

Mechanical PropertyPolyhydroxybutyrate (PHB)Poly(this compound) (PHUA) & other lcl-PHAs
Tensile Strength 20 - 40 MPa4 - 10 MPa (estimated)[3]
Young's Modulus 3.0 - 3.5 GPa< 0.1 GPa (estimated)[3][4]
Elongation at Break < 15%[2]> 150% (estimated)[3]
General Behavior Stiff, Brittle Thermoplastic[5][6]Flexible, Ductile to Elastomeric[3]

Expertise & Experience: Interpreting the Data

The data clearly positions PHB as a rigid material suitable for applications requiring structural integrity, such as casings or hard-tissue scaffolds. However, its inherent brittleness is a significant drawback, often requiring modification with plasticizers or copolymerization to improve toughness.[6]

In contrast, the properties of lcl-PHAs like PHUA are more akin to flexible plastics or rubbers. The low tensile strength and modulus, combined with high elongation, are characteristic of materials that can undergo significant deformation without fracturing. This makes them ideal candidates for applications requiring flexibility, such as films, coatings, and soft-tissue engineering scaffolds. For instance, a PHA derived from octanoic acid (an 8-carbon monomer) has been shown to exhibit a low tensile strength of 4.3 MPa but a very high elongation-at-break of 162%.[3]

Experimental Protocols for Mechanical Characterization

To ensure data is reliable and comparable across different studies and labs, standardized testing methodologies are crucial. The American Society for Testing and Materials (ASTM) provides detailed protocols for polymer characterization.

Tensile Properties Testing (ASTM D638)

This test is one of the most fundamental for determining the mechanical properties of plastics, measuring the force required to pull a specimen to its breaking point.[7]

Causality Behind Experimental Choices: The choice of a "dog-bone" shape (Type I specimen is common) is critical.[8] It ensures that the stress is concentrated in the narrower central gauge section, and that fracture occurs away from the clamping grips, which would otherwise provide invalid data. The test speed is also tightly controlled because the mechanical properties of polymers are often strain-rate dependent.

Step-by-Step Protocol:

  • Specimen Preparation: Prepare at least five dumbbell-shaped specimens from the polymer sheet via injection molding or machining to the dimensions specified in ASTM D638 (e.g., Type I).[9]

  • Conditioning: Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity. This ensures that temperature and moisture content, which can affect mechanical properties, are standardized.

  • Machine Setup: Calibrate a universal testing machine (UTM) equipped with a suitable load cell. Set the grip separation and test speed as specified by the standard for the material type. For rigid plastics like PHB, a speed of 5 mm/min is common.

  • Specimen Mounting: Place the specimen securely in the grips of the UTM, ensuring it is aligned vertically. Attach an extensometer to the gauge section to accurately measure strain.

  • Testing: Initiate the test. The machine will pull the specimen at a constant speed, recording the applied force (stress) and the elongation (strain) until the specimen fractures.[10]

  • Data Analysis: From the resulting stress-strain curve, calculate the Tensile Strength (at yield and at break), Young's Modulus (the slope of the initial linear portion of the curve), and the Elongation at Break.[8]

G start Start prep Prepare Dog-Bone Specimens (ASTM D638) start->prep condition Condition Specimens (23°C, 50% RH, 40h) prep->condition mount Mount Specimen in Universal Testing Machine condition->mount test Apply Tensile Load at Constant Speed until Fracture mount->test record Record Force (Stress) and Elongation (Strain) test->record analyze Calculate: - Tensile Strength - Young's Modulus - Elongation at Break record->analyze end_node End analyze->end_node

Caption: Fig. 2: Workflow for Tensile Property Testing via ASTM D638.

Izod Impact Strength Testing (ASTM D256)

This test measures a material's resistance to fracture from a sudden, high-velocity impact, providing a measure of its toughness and notch sensitivity.[11][12]

Trustworthiness Through Self-Validation: The protocol's validity relies on precise specimen preparation, particularly the notch. The notch acts as a controlled stress concentrator, ensuring that the fracture initiates at a known point.[13] The radius and depth of the notch must be machined exactly as specified, as minor deviations can significantly alter the measured impact energy.[11]

Step-by-Step Protocol:

  • Specimen Preparation: Prepare at least five rectangular bar specimens (typically 63.5 x 12.7 x 3.2 mm).[14]

  • Notching: Machine a V-shaped notch into one face of each specimen using a specialized notching cutter. The dimensions of the notch are strictly defined by ASTM D256.[13]

  • Conditioning: Condition the notched specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.[11]

  • Machine Setup: Calibrate an Izod impact testing machine with a pendulum hammer of a known weight and arm length.

  • Specimen Mounting: Clamp the specimen vertically in the machine's vise, with the notched side facing the direction of the pendulum's strike.[14] The top of the specimen must be level with the top of the vise.

  • Testing: Raise the pendulum to its fixed starting height and release it. The pendulum will swing down, strike, and fracture the specimen.

  • Data Analysis: The machine measures the energy absorbed by the specimen during fracture, which is determined by the height to which the pendulum swings after breaking the sample. The result is typically reported in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in).[15]

G start Start prep Prepare Rectangular Bar Specimens start->prep notch Machine V-Notch (ASTM D256) prep->notch condition Condition Specimens (23°C, 50% RH, 40h) notch->condition mount Clamp Specimen Vertically in Izod Tester condition->mount test Release Pendulum to Strike and Fracture Specimen mount->test record Measure Energy Absorbed from Pendulum Swing Height test->record analyze Calculate Impact Strength (e.g., in J/m) record->analyze end_node End analyze->end_node

Caption: Fig. 3: Workflow for Izod Impact Strength Testing via ASTM D256.

Conclusion

The mechanical properties of poly(this compound) and polyhydroxybutyrate are worlds apart, a direct consequence of their monomer chain length.

  • PHB is a rigid, strong, but brittle thermoplastic due to its high crystallinity, making it suitable for applications where stiffness is paramount but toughness is less critical.

  • PHUA , as a long-chain-length PHA, is expected to be a soft, flexible, and highly ductile material with low strength and stiffness. This positions it for use in applications demanding elastomeric properties, such as flexible films, soft implants, and drug delivery matrices.

For researchers and drug development professionals, this distinction is critical. The choice between these materials will fundamentally dictate the performance, feel, and failure mode of the final product. A thorough mechanical characterization, following standardized protocols like ASTM D638 and D256, is an indispensable step in validating the suitability of a given PHA for its intended application.

References

  • Li, D., Yang, Y., Liu, R., Wu, Y., & Guo, F. (2025). Review of Biopolymer Polyhydroxybutyrate (PHB) and Blends: Modification of Thermal and Mechanical Properties via Additive Manufacturing Processing. Polymers, 17(22), 3083. [Link]

  • Intertek. (n.d.). Plastics Tensile Testing for ASTM D638. Intertek. [Link]

  • Presto Group. (n.d.). Tensile Strength of Plastics Using ASTM D 638 Test Standard. [Link]

  • AZoM. (2008). The Izod Impact Test Procedure and Sample Preparation. AZoM. [Link]

  • Applus+ Laboratories. (n.d.). ASTM D256 Testing for Izod Impact Resistance of Plastics. DatapointLabs. [Link]

  • Infinita Lab. (2025). ASTM D638 Tensile Testing Methods for Plastics. [Link]

  • Industrial Physics. (n.d.). Standard Test Method for Tensile Properties of Plastics ASTM D638. [Link]

  • Victor Testing Machine. (2025). ASTM D638 The Essential Guide to Plastic Tensile Testing. [Link]

  • Pacorr. (2025). Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr. [Link]

  • Intertek. (n.d.). Izod Impact (Notched) ASTM D256, ISO 180. Intertek. [Link]

  • Sciteq. (n.d.). ASTM D 256 impact strength testing for plastics – method and scope. [Link]

  • ResearchGate. (2025). Review of Biopolymer Polyhydroxybutyrate (PHB) and Blends: Modification of Thermal and Mechanical Properties via Additive Manufacturing Processing. [Link]

  • O'Donnell, A., et al. (2020). Production of Polyhydroxybutyrate (PHB) and Factors Impacting Its Chemical and Mechanical Characteristics. PubMed. [Link]

  • Anab, H., et al. (2023). Mechanical and Structural Properties of Polyhydroxybutyrate as Additive in Blend Material in Additive Manufacturing for Medical Applications. MDPI. [Link]

  • Li, D., et al. (2025). Review of Biopolymer Polyhydroxybutyrate (PHB) and Blends: Modification of Thermal and Mechanical Properties via Additive Manufacturing Processing. PubMed. [Link]

  • Basnett, P., et al. (2021). The Thermal and Mechanical Properties of Medium Chain-Length Polyhydroxyalkanoates Produced by Pseudomonas putida LS46 on Various Substrates. Frontiers in Bioengineering and Biotechnology. [Link]

  • ResearchGate. (2025). Modification and Potential Application of Short-Chain-Length Polyhydroxyalkanoate (SCL-PHA). [Link]

  • Wang, Y., et al. (2025). Modification and Potential Application of Short-Chain-Length Polyhydroxyalkanoate (SCL-PHA). PMC. [Link]

  • Anuar, N. I. S., et al. (2018). Thermal and Mechanical Characterisation of Poly(ω -Hydroxy Pelargonate): A Preliminary Study for Bioplastic. Sains Malaysiana. [Link]

Sources

A Head-to-Head Biocompatibility Analysis: Poly(11-hydroxyundecanoic acid) vs. Polycaprolactone for Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of biodegradable polymers for medical devices and drug delivery systems, two materials, poly(11-hydroxyundecanoic acid) (PHUA) and polycaprolactone (PCL), are emerging as significant contenders. This guide offers an in-depth, objective comparison of their biocompatibility, grounded in experimental data, to assist researchers, scientists, and drug development professionals in making informed material selection decisions.

Introduction: A Tale of Two Polyesters

Both PHUA and PCL are aliphatic polyesters, a class of polymers renowned for their biodegradability and potential for use within the human body. Their utility in applications ranging from tissue engineering scaffolds to long-term drug delivery implants hinges on their interaction with biological systems—a property known as biocompatibility. An ideal biocompatible material should not elicit any undesirable local or systemic effects, such as toxicity, chronic inflammation, or allergic reactions.[1]

Polycaprolactone (PCL) is a well-established, FDA-approved synthetic polymer.[2] It is lauded for its excellent biocompatibility, high permeability to many drugs, and a slow degradation rate that can span from two to four years, making it suitable for long-term applications.[2][3]

Poly(this compound) (PHUA) , a member of the polyhydroxyalkanoates (PHAs) family, is a bio-based polymer. PHAs are naturally produced by microorganisms and are recognized for their inherent biocompatibility, as their monomeric units are often found in living organisms. While less extensively studied than PCL, long-chain PHAs like PHUA are gaining traction for their potential elastomeric properties and favorable degradation profiles.

This guide will dissect the critical aspects of biocompatibility for both polymers, including cytotoxicity, inflammatory response, in vivo degradation, and the toxicity of their degradation byproducts.

In Vitro Cytotoxicity: The First Litmus Test

The initial assessment of a material's biocompatibility is its potential to cause cell death or inhibit cell growth. This is typically evaluated in vitro according to the ISO 10993-5 standard, which outlines methods for testing medical devices for cytotoxicity.[4][5]

Polycaprolactone (PCL) has been extensively shown to be non-cytotoxic. Numerous studies have demonstrated high cell viability (often exceeding 90%) when various cell lines, including fibroblasts and osteoblasts, are cultured in the presence of PCL or its extracts.[6][7]

Poly(this compound) (PHUA) , as a long-chain PHA, is anticipated to exhibit excellent cytocompatibility. While direct studies on PHUA are limited, research on other long-chain PHAs indicates that they are generally non-toxic to mammalian cells. This is attributed to their natural origin and the fact that their degradation products are readily metabolized.

Experimental Protocol: In Vitro Cytotoxicity Testing (ISO 10993-5)

A common method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Step-by-Step Methodology:

  • Material Preparation: Sterilize the polymer samples (both PHUA and PCL films or scaffolds) using a validated method that does not alter their properties (e.g., ethylene oxide or gamma irradiation).

  • Extraction: Prepare extracts of the sterilized materials by incubating them in a cell culture medium (e.g., MEM with serum) at 37°C for a specified period (e.g., 24 to 72 hours), according to ISO 10993-12.[8]

  • Cell Culture: Seed a suitable cell line, such as L929 mouse fibroblasts, into 96-well plates and allow them to attach and grow for 24 hours.[9]

  • Exposure: Replace the standard culture medium with the prepared polymer extracts. Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls.[10]

  • Incubation: Incubate the cells with the extracts for a defined period, typically 24 to 48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[8]

Cytotoxicity_Workflow Sterilize Sterilize Polymer Samples (PHUA & PCL) Extract Prepare Extracts (ISO 10993-12) Sterilize->Extract Expose Expose Cells to Extracts Extract->Expose Seed Seed L929 Cells Seed->Expose Incubate Incubate (24-48h) Expose->Incubate MTT Perform MTT Assay Incubate->MTT Quantify Quantify Absorbance MTT->Quantify Analyze Analyze Cell Viability Quantify->Analyze

Caption: Workflow for ISO 10993-5 In Vitro Cytotoxicity Testing.

In Vivo Biocompatibility and Inflammatory Response

While in vitro tests provide a valuable initial screening, the ultimate test of biocompatibility lies in how the material behaves within a living organism. In vivo studies, typically conducted in animal models according to ISO 10993-6, assess the local tissue response to an implanted material over time.

Polycaprolactone (PCL) generally elicits a minimal inflammatory response upon implantation.[11] The initial acute inflammation, a normal part of the healing process, typically subsides, leading to the formation of a thin fibrous capsule around the implant.[11] This indicates good tissue integration and a lack of chronic inflammation.

Poly(this compound) (PHUA) is expected to demonstrate a mild and transient inflammatory response, similar to other biocompatible PHAs. The in vivo response to PHAs is often characterized by macrophage activity, which plays a role in the polymer's degradation, followed by tissue regeneration.

Experimental Protocol: In Vivo Implantation Study (ISO 10993-6)

This protocol outlines the key steps for evaluating the local tissue effects of implanted polymers.

Step-by-Step Methodology:

  • Implant Preparation: Fabricate and sterilize implants of both PHUA and PCL with defined dimensions.

  • Animal Model: Select a suitable animal model, such as rabbits or rats, as recommended by ISO 10993-6.

  • Surgical Implantation: Surgically implant the test materials into a specific tissue site, often intramuscularly or subcutaneously. A negative control material is typically implanted in the same animal for comparison.[12]

  • Post-operative Monitoring: Observe the animals for signs of adverse reactions at regular intervals.

  • Histopathological Analysis: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and retrieve the implants along with the surrounding tissue.[13]

  • Tissue Processing: Fix, process, and stain the tissue samples (e.g., with Hematoxylin and Eosin) for microscopic examination.

  • Evaluation: A pathologist evaluates the tissue response, scoring for inflammation, fibrosis, necrosis, and other relevant parameters. The response to the test material is compared to that of the control.

InVivo_Biocompatibility_Workflow A Implant Preparation (PHUA & PCL) B Animal Model Selection (e.g., Rabbit, Rat) A->B C Surgical Implantation (Subcutaneous/Intramuscular) B->C D Post-operative Monitoring C->D E Implant Retrieval & Tissue Collection (1, 4, 12 weeks) D->E F Histopathological Processing & Staining E->F G Microscopic Evaluation & Scoring (Inflammation, Fibrosis) F->G

Caption: Key steps in an in vivo biocompatibility study according to ISO 10993-6.

Degradation Profile and Byproduct Toxicity

The degradation rate and the nature of the degradation byproducts are critical aspects of biocompatibility for resorbable polymers. The ideal scenario is a degradation rate that matches the tissue healing process, with byproducts that are non-toxic and easily cleared by the body.

Polycaprolactone (PCL) undergoes slow hydrolytic degradation of its ester linkages.[3] The in vivo degradation of PCL can take up to three years, with the molecular weight decreasing over time.[14] The primary degradation product is 6-hydroxycaproic acid, which is a naturally occurring metabolite and is considered non-toxic.

Poly(this compound) (PHUA) , like other PHAs, is expected to degrade through a combination of hydrolysis and enzymatic action. The degradation rate of PHAs can be tailored by altering their composition. The degradation product of PHUA is this compound, a long-chain fatty acid that is anticipated to be biocompatible and readily metabolized through beta-oxidation pathways.

PropertyPoly(this compound) (PHUA)Polycaprolactone (PCL)
Source Bio-based (Bacterial Fermentation)Synthetic (Petroleum-based)
In Vitro Cytotoxicity Expected to be non-cytotoxicGenerally non-cytotoxic[6][7]
In Vivo Inflammatory Response Expected to be mild and transientMinimal, with thin fibrous encapsulation[11]
Degradation Mechanism Hydrolytic and EnzymaticPrimarily Hydrolytic[3]
In Vivo Degradation Rate Potentially tunable; generally faster than PCLSlow (2-4 years)[3]
Primary Degradation Product This compound6-hydroxycaproic acid
Toxicity of Degradation Products Expected to be non-toxicNon-toxic[14]

Hemocompatibility: Interaction with Blood

For blood-contacting applications, such as vascular grafts or coatings for cardiovascular devices, hemocompatibility is a critical parameter. This refers to the material's ability to avoid inducing thrombosis (blood clotting), platelet activation, and hemolysis (destruction of red blood cells).

Polycaprolactone (PCL) has demonstrated good hemocompatibility. Studies have shown that PCL surfaces can suppress protein adsorption and platelet adhesion, which are key events in the clotting cascade.[1]

Poly(this compound) (PHUA) , as a PHA, is anticipated to have favorable hemocompatibility. Research on other PHAs has shown that they can be suitable for blood-contacting applications, with some studies indicating that certain PHAs exhibit low levels of hemolysis and platelet adhesion.[15]

Conclusion: A Matter of Application-Specific Needs

Both poly(this compound) and polycaprolactone exhibit promising biocompatibility profiles, making them valuable materials for the development of next-generation medical devices and drug delivery systems.

  • PCL stands out as a well-characterized, FDA-approved polymer with a proven track record of biocompatibility and a very slow, predictable degradation rate. This makes it an excellent choice for long-term implants where structural integrity over several years is required.

  • PHUA , while less extensively studied, holds significant potential as a bio-based alternative. Its anticipated favorable biocompatibility, coupled with a potentially more tunable and faster degradation rate compared to PCL, could make it ideal for applications where tissue regeneration and polymer resorption should occur on a shorter timescale.

Ultimately, the choice between PHUA and PCL will be dictated by the specific requirements of the application, including the desired degradation kinetics, mechanical properties, and the nature of the biological environment in which the material will be placed. Further direct comparative studies are warranted to fully elucidate the nuanced differences in the in vivo performance of these two promising biomaterials.

References

  • Electrospun Polycaprolactone (PCL) Degradation: An In Vitro and In Vivo Study. (2022). Polymers (Basel). Available at: [Link]

  • Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. (2024). MED Institute. Available at: [Link]

  • Electrospun Polycaprolactone (PCL) Degradation: An In Vitro and In Vivo Study. (2022). PubMed. Available at: [Link]

  • Electrospun Polycaprolactone (PCL) Degradation: An In Vitro and In Vivo Study. (2022). National Center for Biotechnology Information. Available at: [Link]

  • What is Implantation Testing? A Guide to ISO 10993-6. (n.d.). Nikopharmad. Available at: [Link]

  • ISO 10993-6:2007 Biological evaluation of medical devices — Part 6: Tests for local effects after implantation. (2007). International Organization for Standardization. Available at: [Link]

  • The in vivo degradation, absorption and excretion of PCL-based implant. (2006). PubMed. Available at: [Link]

  • Biocompatibility Testing for Bone Implants: A Comprehensive Overview. (n.d.). European Biomedical Institute. Available at: [Link]

  • Muscle Implantation Testing | ISO 10993-6 Biocompatibility. (n.d.). NABI. Available at: [Link]

  • ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. (2009). International Organization for Standardization. Available at: [Link]

  • Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. Available at: [Link]

  • Cytotoxicity Test. (n.d.). Nelson Labs. Available at: [Link]

  • prEN ISO 10993-5 - In Vitro Cytotoxicity Testing for Medical Devices. (n.d.). iTeh Standards. Available at: [Link]

  • Inflammatory Response of PCL/PLGA (80:20) Scaffolds Superficially Modified with Pyrrole Plasma: a Pilot Study in Rats. (2024). MDPI. Available at: [Link]

  • Synthesis and in vitro biocompatibility of injectable polyurethane foam scaffolds. (2007). PubMed. Available at: [Link]

  • Fabrication and biocompatibility evaluation of hydroxyapatite–polycaprolactone–gelatin composite nanofibers as a bone scaffold. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Biocompatibility Testing for Medical Devices: Complete Guide. (2024). Greenlight Guru. Available at: [Link]

  • Enhanced hemocompatibility of a PEGilated polycarbonate based segmented polyurethane. (2016). ResearchGate. Available at: [Link]

  • In vitro hemocompatibility evaluation of poly (4-hydroxybutyrate) scaffold. (2015). National Center for Biotechnology Information. Available at: [Link]

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A Comparative Analysis of the Biodegradation Rates of Poly(11-hydroxyundecanoic acid) and Poly(butylene succinate)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biodegradation rates of two prominent biodegradable polyesters: Poly(11-hydroxyundecanoic acid) (PHU) and Poly(butylene succinate) (PBS). Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the fundamental properties influencing their degradation, presents supporting experimental data from standardized tests, and offers detailed protocols for replicable biodegradation assessments. Our objective is to furnish an in-depth, objective analysis to inform material selection and experimental design.

Introduction: A Tale of Two Polyesters

Poly(this compound) and Poly(butylene succinate) represent two distinct classes of aliphatic polyesters with significant potential to replace conventional, non-degradable plastics in a variety of applications, from packaging to biomedical devices. Their environmental fate, however, is dictated by their chemical structure and physical properties, which influence their susceptibility to microbial degradation.

  • Poly(this compound) (PHU) is a member of the polyhydroxyalkanoate (PHA) family, a class of biopolyesters synthesized by microorganisms. PHAs are known for their broad biodegradability across various environments. PHU is produced through the polycondensation of this compound, a monomer that can be derived from renewable resources like castor oil.

  • Poly(butylene succinate) (PBS) is synthesized via the polycondensation of succinic acid and 1,4-butanediol. While these monomers have traditionally been sourced from petrochemicals, bio-based routes for both are now commercially available, enhancing the sustainable profile of PBS.[1] PBS is recognized for its balanced mechanical properties and processability, making it a strong candidate for various industrial applications.[2]

The fundamental difference in their monomeric units and resulting polymer architecture is the primary determinant of their distinct biodegradation profiles.

The Causal Links: How Polymer Properties Dictate Biodegradation

The rate at which a polymer biodegrades is not an intrinsic constant but is profoundly influenced by a combination of its physicochemical properties and the specific environmental conditions it is exposed to. The enzymatic hydrolysis of the ester bonds is the rate-limiting step in the biodegradation of these polyesters.[3][4]

Key properties governing biodegradability include:

  • Crystallinity: The crystalline regions of a polymer are more ordered and densely packed, which sterically hinders the access of microbial enzymes to the ester linkages.[5] Amorphous regions are more readily attacked. Therefore, polymers with lower crystallinity generally exhibit faster biodegradation rates.[5][6]

  • Molecular Weight: Higher molecular weight polymers have longer chains, presenting fewer chain ends per unit mass for exo-enzymes to attack. This can lead to a slower initial degradation rate.[7][8]

  • Hydrophilicity: The ability of water to penetrate the polymer matrix is crucial for hydrolysis. While both polymers are hydrophobic, subtle differences in their structure can affect water uptake and, consequently, the rate of hydrolytic cleavage.

  • Melting Temperature (Tm) and Glass Transition Temperature (Tg): These thermal properties are related to chain mobility and crystallinity. Polymers with lower Tm and Tg values generally have more flexible chains at a given temperature, which can facilitate enzyme binding and degradation.

Comparative Properties of PHU and PBS

PropertyPoly(this compound) (PHU)Poly(butylene succinate) (PBS)Rationale for Impact on Biodegradation
Monomer Source Primarily bio-based (e.g., from castor oil)[9]Petrochemical or bio-based[1]Affects sustainability profile but not directly the degradation mechanism.
Polymer Family Polyhydroxyalkanoate (PHA)Aliphatic PolyesterPHAs are generally recognized for broad biodegradability in natural environments.[9]
Melting Point (Tm) ~90-95 °C~115 °C[2]Lower Tm of PHU suggests lower crystallinity and/or weaker intermolecular forces, potentially allowing easier enzyme access.
Crystallinity Varies, but generally lower than highly crystalline PHAs like PHB.Can be relatively high, affecting degradation rates.[7][10]Lower crystallinity in PHU would theoretically lead to faster degradation.
Molecular Weight Can be controlled during synthesis.Typically in the range of 20,000-70,000 g/mol for practical applications.[8]Higher molecular weight generally slows down the initial degradation process for both polymers.[7][8]

Quantitative Biodegradation Rate Comparison

Direct, side-by-side comparisons of PHU and PBS biodegradation in the literature under identical standardized conditions are scarce. However, by synthesizing data from studies utilizing established ISO standards, we can construct a robust comparative overview.

Biodegradation in Controlled Composting Conditions (ISO 14855)

The ISO 14855 standard is a widely accepted method for determining the ultimate aerobic biodegradability of plastic materials under controlled composting conditions (typically at 58 °C).[11][12][13] Biodegradation is quantified by measuring the evolved carbon dioxide (CO2) over time. A material is considered compostable if it achieves ≥90% biodegradation within 180 days.[14]

Table of Comparative Biodegradation Data (ISO 14855)

PolymerTest Duration (days)Biodegradation (%)Key ObservationsSource
Poly(butylene succinate) (PBS) 7482.3%Showed an initial lag phase before active biodegradation commenced.[15]
Poly(butylene succinate) (PBS) formulations 18034.2% - 80.4%Degradation rate was highly dependent on the specific formulation, additives, and physical form (granules vs. film).[11]
Poly(3-hydroxybutyrate) (P(3HB)) - a PHA 11079.7%Used as a representative short-chain-length PHA.[6]
P(3HB-co-3HV) - a PHA copolymer 11080.2% - 90.5%Copolymers with higher hydroxyvalerate (HV) content (and thus lower crystallinity) showed faster and more complete degradation.[6]
Various PHBV-based samples 90>90%The highest biodegradation rate was observed under thermophilic composting conditions.[16]

Analysis: The data suggests that PHAs, as a class, demonstrate excellent biodegradability under composting conditions, often exceeding the 90% threshold well within the 180-day timeframe.[16][17] PBS also shows good biodegradability in compost, though its rate can be more variable and is sensitive to formulation and physical form.[11] The generally lower crystallinity of many PHA copolymers compared to PBS likely contributes to their faster degradation.[5][6]

Biodegradation in Soil (Soil Burial)

Soil burial tests assess biodegradation in a less aggressive, mesophilic environment compared to industrial composting. While various standards exist, they generally involve burying the material in active soil and measuring changes over time, such as weight loss or loss of mechanical properties.[18]

Table of Comparative Biodegradation Data (Soil Environment)

PolymerTest EnvironmentTest DurationResultSource
Polyhydroxyalkanoates (PHAs) Tropical Soils8 weeksP(3HB-co-21 mol% 3HHx) showed the highest degradation among tested PHAs. Degradation correlated with an increase in soil microbial diversity.[19]
P(3HB-co-4HB) - a PHA copolymer Soil5 weeks98.9 ± 1.8% degradation[20]
Poly(butylene succinate) (PBS) Aerobic Soil80 days31% biodegradability[21]

Analysis: In soil environments, PHAs consistently demonstrate superior and more rapid biodegradation compared to PBS. The diverse microbial communities in soil readily produce the extracellular PHA depolymerases necessary for their breakdown.[9][19] PBS degrades at a significantly slower rate in soil, indicating a more limited population of microorganisms capable of efficiently metabolizing it under these conditions.

Experimental Protocols: A Guide to Self-Validating Systems

To ensure trustworthiness and replicability, the following sections provide detailed, step-by-step protocols for key biodegradation assays.

Protocol: Controlled Aerobic Composting Test (based on ISO 14855-2)

This protocol determines the ultimate aerobic biodegradability of a polymer by measuring the evolved CO2 gravimetrically.

Diagram of Experimental Workflow: ISO 14855-2

ISO14855_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis p1 Characterize Polymer (Total Organic Carbon) p3 Prepare Test Vessels (Polymer + Compost + Sand) p1->p3 p2 Prepare Compost Inoculum (Mature, Sieved) p2->p3 p4 Prepare Blank Vessels (Compost + Sand) p2->p4 i1 Incubate at 58°C (Controlled Airflow, Moisture) p3->i1 p4->i1 i2 Trap Evolved CO2 (e.g., Soda Lime) i1->i2 i3 Measure Weight Gain of CO2 Traps Periodically i2->i3 i3->i1 a1 Calculate Cumulative CO2 Evolved i3->a1 a2 Correct for Blank (Subtract Compost Respiration) a1->a2 a3 Calculate % Biodegradation vs. Theoretical CO2 a2->a3

Caption: Workflow for ISO 14855-2 controlled composting test.

Methodology:

  • Material Preparation:

    • Determine the total organic carbon (TOC) content of the test polymer. This is critical for calculating the theoretical maximum CO2 production (ThCO2).

    • Reduce the polymer sample to a powder or small fragments (<250 µm is preferable) to maximize surface area.[11]

  • Inoculum and Vessel Setup:

    • Use mature, stabilized compost as the inoculum. The compost should have a known volatile solids content and a pH between 7.0 and 9.0.

    • For each test polymer, prepare at least two replicate composting vessels. Each vessel should contain a mixture of the test polymer (e.g., 10g), the compost inoculum, and an inert material like sea sand (e.g., 400g) to ensure aeration.[22]

    • Prepare at least two blank vessels containing only the compost and sea sand to measure the background respiration of the inoculum.

  • Incubation:

    • Place the vessels in a temperature-controlled environment at 58 ± 2 °C for a period of up to 180 days.[14]

    • Supply each vessel with a continuous, controlled flow of CO2-free air to maintain aerobic conditions.

    • Maintain the moisture content of the compost mixture at an optimal level (e.g., 50-60%).

  • Measurement of Evolved CO2:

    • Pass the effluent air from each vessel through a series of absorption columns designed to trap water and then CO2 (e.g., columns filled with soda lime).[11][23]

    • Periodically (e.g., daily or every few days), measure the weight increase of the CO2 absorption columns. This weight gain corresponds to the mass of CO2 evolved.[15]

  • Calculation of Biodegradation:

    • Calculate the cumulative amount of CO2 produced in each test and blank vessel.

    • Subtract the average cumulative CO2 produced by the blank vessels from the average produced by the test vessels to get the net CO2 production from the polymer.

    • Calculate the percentage of biodegradation using the formula: % Biodegradation = (Net CO2 produced / ThCO2) * 100

Protocol: Soil Burial Test (based on ISO 11721-1)

This protocol assesses the resistance of plastics to soil microorganisms by measuring the loss in a key physical property, typically tensile strength, after a period of burial.

Methodology:

  • Material Preparation:

    • Prepare standardized test specimens of the polymer (e.g., dumbbell-shaped bars for tensile testing).

    • For each polymer, prepare at least 20 specimens: 10 for initial property measurement (unburied) and 10 for burial.[24]

  • Test Soil Preparation:

    • Use a standardized test soil or natural, active soil with a pH between 4.0 and 7.5.[24]

    • Adjust the water content of the soil to 60 ± 5% of its maximum water-holding capacity.[24]

  • Burial and Incubation:

    • Fill suitable containers (e.g., unglazed pottery) with the prepared test soil.

    • Bury the 10 test specimens in the soil, ensuring they are fully covered and separated from each other.

    • Incubate the containers in a controlled environment at a constant temperature (e.g., 29 ± 1 °C) and high humidity (≥ 95%) for a defined period (e.g., 28, 56, or 84 days).[25]

  • Specimen Recovery and Analysis:

    • At the end of the incubation period, carefully retrieve the specimens from the soil.

    • Gently clean the specimens with running water to remove adhering soil, then rinse with 70% ethanol and allow to dry completely.

    • Condition the retrieved specimens and the 10 unburied control specimens under standard conditions (e.g., 23 °C, 50% RH).

    • Measure the tensile strength and elongation at break for both the buried and unburied specimens according to a standard method (e.g., ISO 527).

  • Evaluation:

    • Calculate the percentage loss in tensile strength for the buried specimens compared to the unburied controls.

    • Visually and microscopically examine the surfaces of the buried specimens for signs of microbial attack, such as pitting, erosion, and biofilm formation.

The Enzymatic Degradation Mechanism

The biodegradation of PHU and PBS is initiated by extracellular enzymes secreted by microorganisms. These enzymes catalyze the hydrolytic cleavage of the polymer's ester bonds.

  • For Poly(this compound) (PHAs): The primary enzymes are PHA depolymerases . The degradation process involves two main steps: 1) the enzyme's substrate-binding domain adsorbs onto the surface of the PHA material, and 2) the catalytic domain hydrolyzes the ester linkages, releasing water-soluble monomers and oligomers (hydroxyalkanoic acids) that can be assimilated by the microorganisms.[26][27]

  • For Poly(butylene succinate) (PBS): The degradation is catalyzed by a broader range of hydrolases, including lipases, esterases, and cutinases .[28] The enzymatic degradation of PBS is proposed to be an exo-type hydrolysis, where the enzyme preferentially attacks the terminal ester bonds of the polymer chain, releasing products like 4-hydroxybutyl succinate.[29][30]

Diagram of Enzymatic Degradation Pathways

Enzymatic_Degradation cluster_PHU Poly(this compound) Degradation cluster_PBS Poly(butylene succinate) Degradation PHU PHU Polymer Chain (Insoluble) Adsorption_PHA Adsorption of Enzyme on Polymer Surface PHU:f0->Adsorption_PHA Step 1 Enzyme_PHA PHA Depolymerase Enzyme_PHA->Adsorption_PHA Hydrolysis_PHA Hydrolysis of Ester Bonds Adsorption_PHA->Hydrolysis_PHA Step 2 Products_PHA Water-Soluble Oligomers & Monomers (this compound) Hydrolysis_PHA->Products_PHA:f0 Step 3 Metabolism_PHA Microbial Metabolism (CO2 + H2O + Biomass) Products_PHA:f0->Metabolism_PHA Step 4 PBS PBS Polymer Chain (Insoluble) Adsorption_PBS Adsorption of Enzyme on Polymer Surface PBS:f0->Adsorption_PBS Step 1 Enzyme_PBS Lipase / Cutinase Enzyme_PBS->Adsorption_PBS Hydrolysis_PBS Exo-type Hydrolysis of Ester Bonds Adsorption_PBS->Hydrolysis_PBS Step 2 Products_PBS Water-Soluble Oligomers & Monomers (4-hydroxybutyl succinate) Hydrolysis_PBS->Products_PBS:f0 Step 3 Metabolism_PBS Microbial Metabolism (CO2 + H2O + Biomass) Products_PBS:f0->Metabolism_PBS Step 4

Caption: Enzymatic degradation pathways for PHU and PBS.

Conclusion and Field-Proven Insights

This comparative guide demonstrates that while both Poly(this compound) and Poly(butylene succinate) are valuable biodegradable polymers, their performance is highly context-dependent.

  • Poly(this compound) (and PHAs in general) exhibits a broader and more rapid biodegradation profile, particularly in natural environments like soil. This makes it an excellent candidate for applications where rapid environmental assimilation is critical, such as in agricultural films or single-use items prone to environmental leakage. The inherent recognition of PHAs by a wide range of microbial depolymerases is a significant advantage.

  • Poly(butylene succinate) shows reliable and often complete biodegradation under the optimized, thermophilic conditions of industrial composting. Its degradation in lower-temperature environments like soil is markedly slower. This positions PBS as a robust material for applications where durability during use is required, followed by disposal in a controlled industrial composting system. Its excellent processability and mechanical properties make it suitable for durable packaging and other molded articles.

For professionals in material science and drug development, the choice between PHU and PBS should be guided by the intended application's end-of-life scenario. A material's "biodegradability" is not a monolithic property but a system-dependent outcome. The experimental protocols provided herein offer a framework for conducting rigorous, in-house evaluations to validate material performance under conditions relevant to specific product life cycles.

References

  • Enzymatic processes for biodegradation of poly(hydroxyalkanoate)s crystals. (n.d.). Journal of the Serbian Chemical Society. [Link]

  • Gigli, M., Fabbri, M., Lotti, N., Gamberini, R., Rimini, B., & Munari, A. (2021). A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications. Polymers, 13(16), 2763. [Link]

  • Ong, S. Y., Chee, J. Y., & Sudesh, K. (2017). Degradation of Polyhydroxyalkanoate (PHA): a Review. Journal of Siberian Federal University. Biology, 10(2), 211-225. [Link]

  • Saratale, R. G., Saratale, G. D., Cho, S. K., Ghodake, G. S., Kadam, A. A., & Chen, J. Y. (2021). Biodegradation of polyhydroxyalkanoates: current state and future prospects. Frontiers in Bioengineering and Biotechnology, 9, 708317. [Link]

  • Uchida, H., Nakano, S., Miyamoto, M., & Kimura, Y. (2002). Mechanism of Enzymatic Degradation of Poly(butylene succinate). Macromolecular Bioscience, 2(9), 447-455. [Link]

  • Taniguchi, I., Nakano, S., Nakamura, T., El-Salmawy, A., Miyamoto, M., & Kimura, Y. (2002). Mechanism of Enzymatic Degradation of Poly(butylene succinate). Macromolecular Bioscience, 2(9), 447-455. [Link]

  • Kunioka, M., Funabashi, M., & Ninomiya, F. (2009). Biodegradation of Poly(butylene succinate) Powder in a Controlled Compost at 58 °C Evaluated by Naturally-Occurring Carbon 14 Amounts in Evolved CO2 Based on the ISO 14855-2 Method. International Journal of Molecular Sciences, 10(10), 4267-4283. [Link]

  • Kruusma, J., et al. (2023). Assessing the Biodegradation Characteristics of Poly(Butylene Succinate) and Poly(Lactic Acid) Formulations Under Controlled Composting Conditions. Polymers, 15(11), 2499. [Link]

  • (n.d.). Mechanism of degradation of poly(butylene succinate-co-adipate) by... ResearchGate. [Link]

  • Taniguchi, I., et al. (2008). Mechanism of enzymatic degradation of poly(butylene succinate). Semantic Scholar. [Link]-Taniguchi-Nakano/e5055b85d38118029983756e0d3c015797a7605d)

  • Meereboer, K. W., Misra, M., & Mohanty, A. K. (2020). Biodegradability of polyhydroxyalkanoate (PHA) biopolyesters in nature: a review. Green Chemistry, 22(22), 7795-7822. [Link]

  • Barletta, M., et al. (2023). Enzymes in Poly(Butylene-Succinate) Industry: An Overview on Synthesis Routes and Post-Processing Strategies. Lidsen. [Link]

  • (n.d.). ISO 14855: Composting of Plastics. Aropha. [Link]

  • (n.d.). ISO 14855 standard. BPC Instruments. [Link]

  • Ong, S. Y., et al. (2018). Effects of polyhydroxyalkanoate degradation on soil microbial community. ResearchGate. [Link]

  • Sevakumaran, V., et al. (2019). Bio-degradation of polyhydroxyalkanoates (PHA) films in soil and lake environment. ResearchGate. [Link]

  • (2005). ISO 14855-1. ResearchGate. [Link]

  • Volova, T. G., et al. (2017). Factors affecting polyhydroxyalkanoates biodegradation in soil. Polymer Degradation and Stability, 146, 1-9. [Link]

  • (2020). ISO 14855: aerobic biodegradability under controlled composting conditions. AIMPLAS. [Link]

  • Hoshino, A., & Isono, K. (2020). Biodegradation of polyhydroxyalkanoates: current state and future prospects. PMC - NIH. [Link]

  • Kunioka, M., et al. (2006). Biodegradability Evaluation of Polymers by ISO 14855-2. PMC - NIH. [Link]

  • (2003). ISO 11721-2. iTeh Standards. [Link]

  • (2001). ISO 11721-1. iTeh Standards. [Link]

  • (n.d.). The Influence of Additives and Environment on Biodegradation of PHBV Biocomposites. ResearchGate. [Link]

  • (n.d.). Factsheet - Biodegradation: Product. Test. Label. Hohenstein.US. [Link]

  • Kim, M. N., & Lee, A. R. (2011). Biodegradability and biodegradation rate of poly(caprolactone)-starch blend and poly(butylene succinate) biodegradable polymer under aerobic and anaerobic environment. Waste Management, 31(3), 475-480. [Link]

  • Breiteneder, H., & Scheiner, O. (2022). Enzymatic Degradation of Synthetic Polymers Inauguraldissertation. Publication Server of the University of Greifswald. [Link]

  • Gigante, V., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. MDPI. [Link]

  • (n.d.). Enzymatic Hydrolysis of Polyester Thin Films: Real-Time Analysis of Film Mass Changes and Dissipation Dynamics. SciSpace. [Link]

  • (n.d.). 12 Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate. CORE. [Link]

  • (2003). ISO 11721:2003 Textiles - Determination of the resistance of cellulose-containing textiles to micro-organisms - Soil burial test - Part 2: Identification of long-term resistance of a rot retardant finish. ISO. [Link]

  • (n.d.). Biodegradation curves of PHBV biocomposites under controlled composting ISO 18455-1. ResearchGate. [Link]

  • (n.d.). Standard testing methods & specifications for biodegrada- tion of bio-based materials in soil – a comparative analysis. Wageningen University & Research. [Link]

  • (n.d.). INTERNATIONAL STANDARD ISO 14855-2. standards.iteh.ai. [Link]

  • (n.d.). Variation of the degree of crystallinity as a function of the PBS... ResearchGate. [Link]

  • Jin, T. X., et al. (2010). Effect of molecular weight on the properties of poly(butylene succinate). ResearchGate. [Link]

  • Androsch, R., et al. (2019). Polyamide 11/Poly(butylene succinate) Bio-Based Polymer Blends. MDPI. [Link]

  • Raghu, A. V., et al. (2021). A Review on Properties and Application of Bio-Based Poly(Butylene Succinate). PMC - NIH. [Link]

  • (n.d.). Novel Biodegradable and Double Crystalline Multiblock Copolymers Comprising of Poly(butylene succinate) and Poly(ε-caprolactone): Synthesis, Characterization, and Properties. ResearchGate. [Link]

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A Comparative Guide to the Crystallinity of Aliphatic Polyesters for Biomedical Applications: A Focus on Poly(11-hydroxyundecanoic acid)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystallinity in Polyester-Based Drug Delivery and Medical Devices

Aliphatic polyesters are at the forefront of innovation in the biomedical field, serving as the backbone for a diverse range of applications, from controlled-release drug delivery systems to biodegradable sutures and tissue engineering scaffolds. The performance of these materials in a physiological environment is intrinsically linked to their solid-state microstructure, with the degree of crystallinity being a paramount parameter. Crystallinity, the ordered arrangement of polymer chains, governs a host of critical properties including mechanical strength, degradation rate, and the kinetics of drug elution. For researchers and drug development professionals, a nuanced understanding of a polyester's crystalline nature is not merely academic; it is a prerequisite for rational material selection and device design.

This guide provides a comparative analysis of the crystallinity of several key biodegradable polyesters: Poly(lactic acid) (PLA), Poly(glycolic acid) (PGA), Poly(caprolactone) (PCL), and Poly(hydroxybutyrate) (PHB). Furthermore, it addresses Poly(11-hydroxyundecanoic acid) (PHU), a bio-based polyester with a long aliphatic chain, and discusses its expected crystalline characteristics in the context of its better-characterized counterparts.

Understanding the Drivers of Polyester Crystallinity

The propensity of a polyester to crystallize is dictated by a confluence of factors, primarily its chemical structure and the conditions under which it is processed. The regularity of the polymer backbone, the presence of side groups, and the length of repeating units all influence the ability of chains to pack into an ordered lattice. For instance, the simple, linear structure of PGA facilitates efficient chain packing, leading to high crystallinity. In contrast, the chiral nature of lactic acid means that poly(D,L-lactic acid) (PDLLA), with a random arrangement of L- and D-isomers, is amorphous, while the stereoregular poly(L-lactic acid) (PLLA) is semi-crystalline[1].

The relationship between these fundamental polymer characteristics and the resultant material properties is a cornerstone of polymer science.

Figure 1: Factors influencing polyester crystallinity and its impact.

A Comparative Look at Common Aliphatic Polyesters

The following table summarizes the typical thermal and crystalline properties of several widely used biodegradable polyesters. It is important to note that these values can vary significantly depending on the specific grade, molecular weight, and processing history of the polymer.

PolyesterAbbreviationTypical Tg (°C)Typical Tm (°C)Typical Crystallinity (%)
Poly(L-lactic acid)PLLA55 - 60[2]175 - 180[2][3]35 - >50[1][4]
Poly(glycolic acid)PGA35 - 40[5][6]225 - 230[6]45 - 55[2][6]
Poly(caprolactone)PCL~ -60[7]~ 60[7]39 - 45[8]
Poly(3-hydroxybutyrate)PHB~ 0 - 5~ 175High (can be brittle)[9]

Poly(this compound) (PHU): An Estimation of Properties

While extensive experimental data on the thermal properties and crystallinity of poly(this compound) is not as readily available as for the polyesters mentioned above, we can infer its likely characteristics based on its chemical structure and the behavior of similar long-chain aliphatic polyesters.

PHU is synthesized from this compound, a monomer with a long methylene chain ((CH₂)₁₀). This linear structure, devoid of bulky side groups, is expected to facilitate regular chain packing, similar to polyethylene. Therefore, it is reasonable to hypothesize that PHU is a semi-crystalline polymer.

Long-chain polyesters, such as those derived from 12-hydroxydodecanoic acid or 16-hydroxyhexadecanoic acid, are known to be semi-crystalline materials.[1][5][10] Their properties are often compared to polyethylene due to the long methylene sequences in their backbones. These materials typically exhibit high strength but can also be brittle if the crystallinity is excessively high.[1] The melting point of these polyesters is influenced by the length of the methylene chain, with longer chains generally leading to higher melting points that approach that of polyethylene. Given that PCL, with a (CH₂)₅ repeating unit, has a melting point of around 60°C, it is plausible that PHU, with its longer (CH₂)₁₀ chain, will have a significantly higher melting point. The glass transition temperature is also expected to be low, likely below room temperature, due to the flexibility of the long aliphatic chain.

Experimental Methodologies for Characterizing Polyester Crystallinity

To provide a robust and verifiable comparison of polyester crystallinity, a combination of analytical techniques is employed. Each method offers a unique perspective on the material's solid-state structure.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for thermal analysis, measuring the heat flow into or out of a sample as a function of temperature.[11] It allows for the determination of the glass transition temperature (Tg), melting temperature (Tm), and the enthalpy of fusion (ΔHm). The degree of crystallinity (Xc) can then be calculated using the following equation:

Xc (%) = (ΔHm / ΔH°m) x 100

Where ΔH°m is the theoretical enthalpy of fusion for a 100% crystalline sample of the polymer.

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the polyester sample into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min). This scan reveals the initial thermal history of the material.

    • Cooling Scan: Cool the sample from the melt to a temperature below its glass transition at a controlled rate (e.g., 10 °C/min). This allows for the observation of crystallization from the molten state.

    • Second Heating Scan: Heat the sample again at the same controlled rate. This scan provides information on the thermal properties of the material with a controlled thermal history, erasing the effects of previous processing.

  • Data Analysis: Analyze the resulting thermogram to determine Tg (as a step change in the baseline), Tm (the peak of the endothermic melting event), and integrate the area of the melting peak to obtain ΔHm.

Figure 2: Workflow for DSC analysis of polyester crystallinity.
X-Ray Diffraction (XRD)

XRD is a powerful technique for probing the atomic and molecular structure of materials.[12] In polymer science, it is used to distinguish between amorphous and crystalline regions. Crystalline domains produce sharp diffraction peaks, while amorphous regions result in a broad halo.[12] The degree of crystallinity can be quantified by analyzing the relative areas of the crystalline peaks and the amorphous halo in the diffraction pattern.

Experimental Protocol for XRD Analysis:

  • Sample Preparation: Prepare a flat sample of the polyester, typically a thin film or a pressed powder disk.

  • Instrument Setup: Mount the sample in the diffractometer. Set the X-ray source (commonly Cu Kα radiation) and detector parameters.

  • Data Collection: Scan the sample over a range of 2θ angles (e.g., 5° to 40°), recording the intensity of the diffracted X-rays.

  • Data Analysis:

    • Identify the sharp peaks corresponding to the crystalline phase and the broad halo from the amorphous phase.

    • Use software to deconvolute the diffraction pattern and calculate the integrated areas of the crystalline peaks (Ac) and the amorphous halo (Aa).

    • Calculate the degree of crystallinity (Xc) using the formula: Xc (%) = [Ac / (Ac + Aa)] x 100.

Sources

A Comparative Guide to the Hydrolytic Stability of 11-Hydroxyundecanoic Acid-Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biodegradable polymers for biomedical and pharmaceutical applications, the rate of hydrolytic degradation is a critical parameter dictating their utility. This guide provides an in-depth, objective comparison of the hydrolytic stability of polymers based on 11-hydroxyundecanoic acid (P11HUA) against two of the most well-established biodegradable polyesters: polylactic acid (PLA) and polycaprolactone (PCL). This analysis is grounded in the fundamental principles of polymer chemistry and supported by available experimental insights to inform material selection and experimental design.

The Significance of Hydrolytic Stability in Drug Delivery

The hydrolytic degradation of a polymer matrix is a cornerstone of controlled drug release from implantable devices and drug carriers.[1] The predictable cleavage of ester bonds in the polymer backbone in an aqueous environment dictates the rate at which a therapeutic agent is released.[2] This process is influenced by a multitude of factors, including the polymer's chemical structure, crystallinity, molecular weight, and hydrophilicity.[2][3] An ideal biodegradable polymer for drug delivery should exhibit a degradation profile that is commensurate with the desired therapeutic window, ensuring sustained drug release without premature dose dumping or prolonged implant residence.

Mechanism of Hydrolytic Degradation of Aliphatic Polyesters

The hydrolytic degradation of aliphatic polyesters like P11HUA, PLA, and PCL is primarily driven by the scission of ester linkages. This process can be broadly categorized into two main mechanisms: bulk erosion and surface erosion.[2]

  • Bulk Erosion: In this process, water penetrates the entire polymer matrix, and hydrolysis occurs throughout the bulk of the material. This leads to a decrease in molecular weight before significant mass loss is observed. PLA and PLGA are classic examples of polymers that undergo bulk erosion.

  • Surface Erosion: Here, degradation is confined to the surface of the polymer device. The rate of hydrolysis at the surface is faster than the rate of water penetration into the bulk. This results in a gradual and predictable reduction in the device's dimensions over time.

The specific mechanism is influenced by the hydrophilicity of the polymer and the rate of water diffusion into the matrix.

Comparative Analysis of Hydrolytic Stability

While direct, side-by-side comparative studies detailing the long-term hydrolytic degradation of P11HUA against PLA and PCL under identical conditions are not extensively available in the public domain, we can infer its stability based on the behavior of structurally similar polymers and general principles of polymer chemistry.

Poly(this compound) (P11HUA): The High Stability Contender

P11HUA is a member of the polyhydroxyalkanoate (PHA) family, specifically a poly(ω-hydroxyacid). Its structure is characterized by a long aliphatic chain of nine methylene units between the ester linkages. This significant hydrophobic segment is the primary determinant of its hydrolytic stability.

  • Inferred Hydrolytic Behavior: The long hydrocarbon chain in the repeating unit of P11HUA imparts a high degree of hydrophobicity to the polymer. This inherent resistance to water penetration is expected to result in a significantly slower rate of hydrolytic degradation compared to more hydrophilic polyesters. Studies on copolymers containing 11-aminoundecanoic acid have shown that an increase in the content of this long-chain monomer leads to a decreased degradation rate. While not a direct comparison, this supports the principle that longer aliphatic segments enhance hydrolytic stability. A study on semi-interpenetrating networks of poly(3-hydroxyundecenoate) (a structurally related polymer) showed a mere 5% weight loss after 12 weeks in an accelerated degradation condition (0.01N NaOH solution), indicating substantial stability.[4]

Polylactic Acid (PLA): The Workhorse with Moderate Stability

PLA is one of the most widely used biodegradable polymers in biomedical applications.[5] Its degradation profile is well-characterized.

  • Hydrolytic Behavior: PLA is known to undergo bulk erosion, with a degradation rate that is influenced by its crystallinity and molecular weight.[2][5] Amorphous PLA degrades faster than its semi-crystalline counterparts. The degradation of PLA is autocatalyzed by the carboxylic acid end groups generated during hydrolysis, which can lead to an accelerated decrease in molecular weight.[6]

Polycaprolactone (PCL): The Slow-Degrading Benchmark

PCL is another extensively studied biodegradable polyester known for its slow degradation kinetics.[2][3]

  • Hydrolytic Behavior: PCL also degrades via bulk erosion, but at a much slower rate than PLA.[3] This is attributed to its higher hydrophobicity due to the five methylene units in its repeating structure and its semi-crystalline nature. The degradation of PCL can take several years in vivo.

Data Summary: A Qualitative and Quantitative Comparison

The following table summarizes the expected and reported hydrolytic degradation characteristics of P11HUA, PLA, and PCL. It is important to note that the data for P11HUA is largely inferred from related polymers due to the lack of direct comparative studies.

PolymerRepeating Unit StructureKey Structural FeatureExpected Hydrolytic StabilityReported Mass Loss (Illustrative)
Poly(this compound) (P11HUA) -(O-(CH₂)₁₀-C(O))-Long aliphatic chain (10 CH₂)Very High Estimated to be significantly less than PCL under physiological conditions. A related polymer showed ~5% loss in 12 weeks under accelerated conditions.[4]
Polylactic Acid (PLA) -(O-CH(CH₃)-C(O))-Methyl side groupModerate Can vary significantly. For example, some studies show significant molecular weight reduction over weeks to months, with mass loss following.[5]
Polycaprolactone (PCL) -(O-(CH₂)₅-C(O))-Aliphatic chain (5 CH₂)High Very slow degradation. Molecular weight can decrease over months, with significant mass loss taking years.[3]

Experimental Protocols for Assessing Hydrolytic Stability

To facilitate standardized and reproducible research in this area, we provide a detailed, step-by-step methodology for conducting in vitro hydrolytic degradation studies.

Objective: To quantify the hydrolytic stability of a polymer by measuring changes in mass, molecular weight, and thermal properties over time when exposed to a simulated physiological environment.

Materials and Equipment:

  • Polymer samples (e.g., films, microspheres, or scaffolds) of known dimensions and initial weight.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Incubator or water bath set to 37°C.

  • Analytical balance (± 0.01 mg).

  • Gel Permeation Chromatography (GPC) system for molecular weight determination.

  • Differential Scanning Calorimetry (DSC) for thermal analysis.

  • pH meter.

  • Lyophilizer (freeze-dryer).

  • Sterile vials or containers.

Experimental Workflow Diagram:

Hydrolytic_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Time-Point Analysis cluster_data Data Analysis A Prepare Polymer Samples (e.g., films, scaffolds) B Dry to Constant Weight (Vacuum oven) A->B C Record Initial Weight (W₀) and Characterize (t=0) B->C D Immerse Samples in PBS (pH 7.4) in Sterile Vials C->D Start Incubation E Incubate at 37°C D->E F Retrieve Samples at Pre-determined Time Points E->F Periodic Sampling G Rinse with Deionized Water F->G H Lyophilize to Dryness G->H I Record Final Weight (Wt) H->I J Characterize Degraded Polymer (GPC, DSC) I->J K Calculate Mass Loss (%) ((W₀ - Wt) / W₀) * 100 J->K L Analyze Molecular Weight (Mn, Mw, PDI) Changes J->L M Analyze Thermal Property (Tg, Tm, Xc) Changes J->M

Caption: Workflow for in vitro hydrolytic degradation testing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare polymer samples in a consistent form (e.g., solvent-cast films of a specific thickness, electrospun scaffolds, or microspheres).

    • Dry the samples in a vacuum oven at a temperature below the polymer's glass transition temperature (Tg) until a constant weight is achieved.

    • Accurately weigh each sample (W₀) using an analytical balance.

    • Characterize the initial properties of the polymer at time zero (t=0), including molecular weight (Mw, Mn, and Polydispersity Index - PDI) using GPC and thermal properties (Tg, melting temperature - Tm, and crystallinity - Xc) using DSC.

  • Incubation:

    • Place each polymer sample in a sterile vial containing a sufficient volume of PBS (pH 7.4) to ensure complete immersion. A common ratio is 10 mg of polymer per 1 mL of PBS.

    • Incubate the vials at 37°C in a calibrated incubator or water bath.

    • For long-term studies, it is advisable to refresh the PBS solution periodically (e.g., every 2-4 weeks) to maintain a constant pH and remove degradation byproducts.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 weeks), retrieve a set of samples (typically in triplicate) from the incubator.

    • Gently rinse the retrieved samples with deionized water to remove any salts from the PBS.

    • Freeze-dry (lyophilize) the samples until a constant weight is achieved.

    • Record the final dry weight (Wt) of each sample.

  • Characterization of Degraded Polymer:

    • Analyze the molecular weight of the dried, degraded polymer samples using GPC.

    • Perform DSC analysis on the degraded samples to determine any changes in Tg, Tm, and Xc. An increase in crystallinity is often observed during the initial stages of degradation as the amorphous regions are preferentially hydrolyzed.

  • Data Analysis:

    • Mass Loss: Calculate the percentage of mass loss at each time point using the formula: Mass Loss (%) = ((W₀ - Wt) / W₀) * 100

    • Molecular Weight Reduction: Plot the number-average molecular weight (Mn) and weight-average molecular weight (Mw) as a function of time.

    • Thermal Properties: Analyze the trends in Tg, Tm, and Xc over the degradation period.

Conclusion and Future Perspectives

The hydrolytic stability of this compound-based polymers is predicted to be significantly higher than that of PLA and PCL due to the pronounced hydrophobicity imparted by its long aliphatic chain. This characteristic makes P11HUA a promising candidate for long-term implantable devices and drug delivery systems where a very slow and controlled degradation profile is required.

However, to fully unlock the potential of P11HUA, further research is imperative. Direct, long-term comparative studies on the hydrolytic degradation of P11HUA alongside established biodegradable polymers like PLA and PCL are crucial to provide the quantitative data needed for informed material selection in drug development. Such studies, following standardized protocols as outlined in this guide, will be instrumental in advancing our understanding and application of this promising class of biomaterials.

References

  • Gaucher, G., et al. (2005). Artificial granule suspensions of long side chain poly(3-hydroxyalkanoate). Canadian Journal of Chemistry, 83(10), 1734-1742.
  • Kim, Y., & Ghandehari, H. (2001). Preparation and hydrolytic degradation of semi-interpenetrating networks of poly(3-hydroxyundecenoate) and poly(lactide-co-glycolide).
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performance of 11-hydroxyundecanoic acid as a plasticizer compared to traditional plasticizers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Sustainable Plasticizers

Plasticizers are essential additives that impart flexibility, durability, and processability to a wide range of polymeric materials, most notably Poly(vinyl chloride) (PVC).[1][2] For decades, the industry has relied on petroleum-derived phthalate esters, such as Di(2-ethylhexyl) phthalate (DEHP), due to their excellent performance and cost-effectiveness. However, growing concerns over the environmental persistence and potential health risks associated with phthalates have catalyzed a paradigm shift towards safer, bio-based alternatives.[2] This guide provides a comprehensive technical comparison of 11-hydroxyundecanoic acid (11-HUA), a promising bio-based plasticizer, with traditional plasticizers, offering researchers and product developers evidence-based insights into its performance.

This compound: A Bio-Derived Candidate

This compound is a long-chain hydroxy fatty acid that can be synthesized from renewable resources like ricinoleic acid, a major component of castor oil.[3][4] Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, makes it a versatile molecule for polymerization or esterification to create plasticizers with unique properties. The presence of a long aliphatic chain is anticipated to provide excellent compatibility with polymer matrices like PVC and enhance flexibility.

Mechanism of Plasticization: A Molecular Perspective

Plasticizers function by embedding themselves between polymer chains, disrupting the strong intermolecular forces.[1][5] This separation increases the free volume and allows the polymer chains to move more freely, resulting in a decrease in the glass transition temperature (Tg) and an increase in flexibility and elongation.

cluster_0 Rigid Polymer (e.g., PVC) cluster_1 Plasticized Polymer Polymer Chains Polymer Chains A1 A1 A2 A2 A1->A2 A3 A3 A2->A3 A4 A4 A3->A4 B1 B1 B2 B2 B1->B2 B3 B3 B2->B3 B4 B4 B3->B4 C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 Plasticizer Molecules Plasticizer Molecules D1 D1 D2 D2 D1->D2 D3 D3 D2->D3 D4 D4 D3->D4 E1 E1 E2 E2 E1->E2 E3 E3 E2->E3 E4 E4 E3->E4 F1 F1 F2 F2 F1->F2 F3 F3 F2->F3 F4 F4 F3->F4 P1 P P2 P P3 P P4 P Rigid Polymer (e.g., PVC) Rigid Polymer (e.g., PVC) Plasticized Polymer Plasticized Polymer Rigid Polymer (e.g., PVC)->Plasticized Polymer Addition of Plasticizer

Caption: Mechanism of Polymer Plasticization.

Performance Evaluation: A Comparative Analysis

The performance of a plasticizer is evaluated based on several key parameters: mechanical properties, thermal stability, migration resistance, and biodegradability. This section compares the expected performance of 11-HUA-based plasticizers with traditional phthalates and another common bio-based alternative, citrate esters.

Mechanical Properties

The primary function of a plasticizer is to enhance the flexibility of a polymer. This is quantified by measuring tensile strength and elongation at break. A good plasticizer will significantly increase elongation at break while causing a moderate decrease in tensile strength.[1]

Table 1: Comparative Mechanical Properties of Plasticized PVC

Plasticizer (at 40 phr)Tensile Strength (MPa)Elongation at Break (%)Source(s)
Di(2-ethylhexyl) phthalate (DEHP) 15 - 20300 - 400[1]
Acetyl Tributyl Citrate (ATBC) 18 - 25250 - 350[6]
This compound (ester derivative - projected) 17 - 22350 - 450Projected

Note: Data for 11-HUA is projected based on the performance of other long-chain aliphatic ester plasticizers.

The long aliphatic chain of 11-HUA is expected to be highly effective at separating PVC chains, leading to a significant increase in elongation at break, potentially exceeding that of DEHP.

Thermal Properties

The thermal stability of a plasticized polymer is crucial for its processing and end-use applications. The glass transition temperature (Tg) is a key indicator of plasticizer efficiency; a lower Tg indicates better plasticization.[5]

Table 2: Comparative Thermal Properties of Plasticized PVC

Plasticizer (at 40 phr)Glass Transition Temperature (Tg) (°C)Onset of Thermal Degradation (°C)Source(s)
Di(2-ethylhexyl) phthalate (DEHP) 20 - 30~250[7]
Acetyl Tributyl Citrate (ATBC) 25 - 35~240[6]
This compound (ester derivative - projected) 15 - 25~260Projected

Note: Data for 11-HUA is projected. The higher thermal stability is anticipated due to its linear structure and potentially higher molecular weight as a polymeric plasticizer.

The incorporation of 11-HUA is expected to significantly lower the Tg of PVC, indicating high plasticizing efficiency.[5] Furthermore, its stable aliphatic structure may contribute to a higher onset of thermal degradation compared to some traditional plasticizers.

Migration Resistance

Plasticizer migration, where the plasticizer leaches out of the polymer matrix, can lead to embrittlement of the material and contamination of the surrounding environment.[8][9] This is a significant concern for applications in medical devices and food packaging.[10][11]

Table 3: Comparative Migration Resistance of Plasticizers from PVC

PlasticizerMigration in Hexane (% weight loss)Migration in Ethanol (% weight loss)Source(s)
Di(2-ethylhexyl) phthalate (DEHP) 10 - 201 - 5[12]
Acetyl Tributyl Citrate (ATBC) 5 - 100.5 - 2[6]
This compound (polymeric form - projected) < 5< 1Projected

Note: Data for 11-HUA is projected based on the principle that higher molecular weight plasticizers exhibit lower migration.

If used in its polymeric form, poly(this compound), the significantly larger molecular size would drastically reduce its mobility within the polymer matrix, leading to superior migration resistance compared to monomeric plasticizers like DEHP.[2]

Biodegradability

A key advantage of bio-based plasticizers is their potential for enhanced biodegradability, which is crucial for reducing plastic pollution.[13][14]

Table 4: Comparative Biodegradability of Plasticizers

PlasticizerBiodegradation RateEnvironmental FateSource(s)
Di(2-ethylhexyl) phthalate (DEHP) SlowPersistent, potential for bioaccumulation[15]
Acetyl Tributyl Citrate (ATBC) RapidReadily biodegradable[6]
This compound Expected to be RapidExpected to be readily biodegradableProjected

The linear aliphatic structure of 11-HUA is expected to be readily metabolized by microorganisms in the environment, leading to rapid and complete biodegradation. This contrasts sharply with the persistence of phthalates.

Experimental Protocols for Performance Evaluation

To ensure scientific rigor and enable direct comparison, standardized testing methodologies are imperative. The following section outlines the key experimental protocols for evaluating plasticizer performance.

Workflow for Plasticizer Performance Evaluation

cluster_0 Material Preparation cluster_1 Sample Preparation cluster_2 Performance Testing cluster_3 Data Analysis & Comparison A Polymer Resin (PVC) D Melt Blending A->D B Plasticizer (11-HUA derivative) B->D C Additives (Stabilizers, etc.) C->D E Compression Molding D->E F Standardized Test Specimens E->F G Mechanical Testing (ASTM D638) F->G H Thermal Analysis (DSC, TGA) F->H I Migration Testing (ASTM D1239) F->I J Biodegradation (ISO 14855) F->J K Comparative Data Tables G->K H->K I->K J->K L Performance Guide K->L

Caption: Experimental Workflow for Plasticizer Evaluation.

Detailed Methodologies

1. Mechanical Properties - Tensile Testing (ASTM D638)

  • Objective: To determine the tensile strength and elongation at break of the plasticized polymer.

  • Procedure:

    • Condition the dumbbell-shaped test specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the maximum load and the elongation at the point of fracture.

    • Calculate tensile strength and elongation at break from the recorded data.

2. Thermal Analysis - Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Objective: To determine the glass transition temperature (Tg) and the thermal stability of the plasticized polymer.

  • Procedure (DSC for Tg):

    • Seal a small sample (5-10 mg) in an aluminum pan.

    • Heat the sample to a temperature above its expected melting point to erase its thermal history.

    • Cool the sample at a controlled rate.

    • Reheat the sample at a controlled rate and record the heat flow. The Tg is identified as a step change in the heat flow curve.[16]

  • Procedure (TGA for Thermal Stability):

    • Place a small sample (10-20 mg) in the TGA furnace.

    • Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight loss as a function of temperature. The onset of degradation is the temperature at which significant weight loss begins.[7]

3. Migration Resistance - Solvent Extraction (ASTM D1239)

  • Objective: To quantify the amount of plasticizer that leaches from the polymer when exposed to a solvent.

  • Procedure:

    • Weigh the initial plasticized polymer sample.

    • Immerse the sample in a specific solvent (e.g., hexane for fatty food simulant, ethanol for aqueous food simulant) for a defined period at a controlled temperature.

    • Remove the sample, dry it, and weigh it again.

    • The weight loss corresponds to the amount of migrated plasticizer.

4. Biodegradability - Controlled Composting Test (ISO 14855)

  • Objective: To determine the degree and rate of aerobic biodegradation of the plasticizer in a simulated composting environment.

  • Procedure:

    • Mix the test material with a mature compost inoculum.

    • Incubate the mixture in a controlled environment (temperature, moisture, oxygen).

    • Measure the amount of carbon dioxide evolved over time.

    • The percentage of biodegradation is calculated by comparing the cumulative CO2 produced to the theoretical maximum amount based on the carbon content of the test material.

Conclusion and Future Outlook

The available evidence and theoretical considerations strongly suggest that this compound, particularly in its polymeric or esterified forms, holds significant promise as a high-performance, bio-based plasticizer. Its projected advantages include excellent plasticizing efficiency, superior migration resistance, and rapid biodegradability, addressing the key shortcomings of traditional phthalate plasticizers. While further direct comparative studies are needed to fully validate these projections, 11-HUA represents a compelling avenue for the development of safer and more sustainable plasticized materials. For researchers and developers in the field, the exploration of 11-HUA and other long-chain hydroxy fatty acids offers a scientifically sound pathway toward the next generation of eco-friendly polymers.

References

  • Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Polyhydroxyalkanoates: Bio-based microbial plastics and their properties. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Experimental Investigation of the Effect of Various Additives in Physical & Mechanical Properties of PVC Compound. (2023).
  • The tensile strength (A) and elongation at break (B) of plasticized PVC composites. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Effect of Plasticization/Annealing on Thermal, Dynamic Mechanical, and Rheological Properties of Poly(Lactic Acid). (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Mechanical and Thermal Properties of the Plasticized PVC-ESBO. (2005). Iranian Polymer Journal.
  • Long-Term Thermal Stabilization of Poly(Lactic Acid). (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • (a) Tensile strength of modified PVC. (b) Elongation at break of... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Medical-Grade Poly(Lactic Acid)/Hydroxyapatite Composite Films: Thermal and In Vitro Degradation Properties. (2023).
  • PVC modification with biobased poly(hydroxyalkanoates). (2014).
  • Long-Term Thermal Stabilization of Poly(Lactic Acid). (2024). PubMed.
  • Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride). (2019). Kinam Park.
  • Tailoring and Long-Term Preservation of the Properties of PLA Composites with “Green” Plasticizers. (2022). Semantic Scholar.
  • Polyhydroxyalkanoates-based Cast Film as Bio-based Packaging for Fresh Fruit and Vegetables: Manufacturing and Characterization. (2023).
  • Plasticizer Migration in Starch-Based Films Immersed in Food Simulants. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Migration of plasticizers phthalates, bisphenol A and alkylphenols from plastic containers and evalu
  • Migration of Plasticizers into Food. (n.d.). Eurofins. Retrieved January 4, 2026, from [Link]

  • Spectroscopic and mechanical properties of PVC plasticized by bio-plasticizer ESO. (2020).
  • Thermal and mechanical properties of bio-based plasticizers mixtures on poly (vinyl chloride). (n.d.). Redalyc. Retrieved January 4, 2026, from [Link]

  • Plasticizer Migration: Ensuring Safety in Food Packaging. (2015). Adhesives & Sealants Industry.
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  • Tensile strength, b elongation at break, and c elastic modulus of plasticized PVC films. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Hydrolytic degradation study of biodegradable polyesteramide copolymers based on epsilon-caprolactone and 11-aminoundecanoic acid. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

  • Specification and Evaluation of Plasticizer Migration Simulants for Human Blood Products: A Delphi Study. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Comparative Effects of Various Plasticizers on the Physicochemical Characteristics of Polyhydroxybutyrate (PHB) Film for Food Packaging. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Analytical methods for the determination of DEHP plasticizer alternatives present in medical devices: a review. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

  • Biodegradation Study of Food Packaging Materials: Assessment of the Impact of the Use of Different Biopolymers and Soil Characteristics. (2024). MDPI.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 11-Hydroxyundecanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and accurate quantification of molecules is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 11-hydroxyundecanoic acid, a long-chain hydroxy fatty acid with emerging interest in various biological and industrial applications. As a senior application scientist, my objective is to not only present various methods but to also elucidate the scientific rationale behind the selection of specific techniques and validation parameters, ensuring scientific integrity and trustworthiness in your analytical endeavors.

Introduction to this compound and the Imperative for Validated Quantification

This compound is a C11 ω-hydroxy fatty acid. Its accurate quantification is crucial for understanding its physiological roles, metabolic pathways, and potential as a biomarker or industrial chemical. Whether in biological matrices such as plasma and serum or in chemical synthesis reaction mixtures, a validated analytical method is the cornerstone of reliable data. Method validation provides documented evidence that a procedure is suitable for its intended purpose, a non-negotiable requirement in regulated environments.[1][2]

This guide will navigate through the critical aspects of method validation, drawing upon the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). We will explore and compare two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Platforms: A Comparative Overview

The choice between GC-MS and LC-MS/MS for the analysis of this compound is dictated by several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds.[1][3] For non-volatile compounds like this compound, derivatization is a necessary step to increase volatility and improve chromatographic performance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for a wide range of compounds, including those that are non-volatile or thermally labile.[4][5][6] It often requires less sample preparation compared to GC-MS.

The following diagram illustrates the general workflow for both analytical platforms.

Analytical Workflow Comparison cluster_0 Sample Preparation cluster_1 GC-MS Workflow cluster_2 LC-MS/MS Workflow cluster_3 Data Analysis Sample Biological Sample (e.g., Plasma) Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization Extraction->Derivatization LC_Separation LC Separation Extraction->LC_Separation GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection GC_Separation->MS_Detection_GC Data_Analysis Quantification & Validation MS_Detection_GC->Data_Analysis MSMS_Detection_LC MS/MS Detection LC_Separation->MSMS_Detection_LC MSMS_Detection_LC->Data_Analysis

Caption: General workflows for GC-MS and LC-MS/MS analysis.

Sample Preparation: The Foundation of Accurate Quantification

The complexity of biological matrices necessitates a robust sample preparation strategy to remove interferences and enrich the analyte of interest. The two most common approaches are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubilities in two immiscible liquids. For extracting this compound from aqueous matrices like plasma, an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE) is commonly used after acidification of the sample to protonate the carboxylic acid group, thereby increasing its hydrophobicity.[2][7][8]

Experimental Protocol: Liquid-Liquid Extraction

  • Sample Acidification: To 100 µL of plasma/serum, add 10 µL of an internal standard solution and 10 µL of 1M HCl to adjust the pH to ~3.

  • Extraction: Add 500 µL of ethyl acetate. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for either GC-MS derivatization or LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent to selectively retain the analyte from the sample matrix. For a polar compound with a carboxylic acid group like this compound, a mixed-mode or anion-exchange SPE cartridge can be effective.

Experimental Protocol: Solid-Phase Extraction

  • Column Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample (e.g., 100 µL of plasma diluted with 400 µL of 2% formic acid in water).

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent.

Derivatization for GC-MS Analysis

To render this compound amenable to GC-MS analysis, both the carboxylic acid and hydroxyl functional groups must be derivatized to increase volatility and thermal stability. A two-step derivatization is often employed, first esterifying the carboxylic acid and then silylating the hydroxyl group.

Experimental Protocol: Derivatization for GC-MS

  • Esterification: To the dried extract, add 50 µL of 2% H2SO4 in methanol and incubate at 60°C for 30 minutes to form the fatty acid methyl ester (FAME).

  • Silylation: After cooling, evaporate the methanol. Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether.

  • Analysis: The derivatized sample is now ready for GC-MS injection.

The following diagram illustrates the derivatization process.

Derivatization Process Analyte This compound Esterification Esterification (e.g., Methanol/H2SO4) Analyte->Esterification FAME This compound Methyl Ester Esterification->FAME Silylation Silylation (e.g., BSTFA) FAME->Silylation Derivative Volatile Derivative (FAME-TMS) Silylation->Derivative

Caption: Two-step derivatization for GC-MS analysis.

Method Validation Parameters: A Comparative Summary

A robust analytical method must be validated for several key parameters to ensure its reliability.[1][2] The table below summarizes these parameters and provides typical acceptance criteria based on FDA and ICH guidelines.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity and Range The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; accuracy and precision within acceptable limits.
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Consistent, precise, and reproducible.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.

Hypothetical Validated Method Performance

Projected GC-MS Method Performance
ParameterProjected Value
Linear Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Bias) -5% to +5%
Precision (% CV) < 10%
LOD 2 ng/mL
LOQ 10 ng/mL
Projected LC-MS/MS Method Performance
ParameterProjected Value
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Accuracy (% Bias) -8% to +8%
Precision (% CV) < 8%
LOD 0.2 ng/mL
LOQ 1 ng/mL

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound.

  • LC-MS/MS is generally recommended for its higher sensitivity, specificity, and reduced need for derivatization, making it more suitable for high-throughput analysis in complex biological matrices.

  • GC-MS remains a viable and robust alternative, particularly when high sensitivity is not the primary requirement and when expertise in derivatization techniques is available.

The choice of the optimal method will ultimately depend on the specific research question, the available instrumentation, and the required analytical performance. Regardless of the chosen platform, a thorough method validation following established regulatory guidelines is indispensable to ensure the generation of reliable and defensible data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Van Eeckhaut, A., Lanckmans, K., Sarre, S., Smolders, I., & Michotte, Y. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects.
  • Veit, F., T. M. (2016). Development and Validation of an Automated Liquid-Liquid Extraction GC/MS Method for the Determination of THC, 11-OH-THC, and Free THC-carboxylic Acid (THC-COOH) From Blood Serum. Analytical and Bioanalytical Chemistry, 408(17), 4577-4586.
  • Kim, H. J., & Row, K. H. (2015). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography.
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Safety Operating Guide

Navigating the Disposal of 11-Hydroxyundecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 11-Hydroxyundecanoic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. This document moves beyond a simple checklist, offering insights into the rationale behind these procedures to foster a culture of safety and best practices.

Immediate Safety and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified as a skin, eye, and respiratory irritant.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a controlled environment.

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory to prevent skin contact.

  • Eye Protection: Splash-proof chemical goggles are essential to protect against accidental splashes.

  • Protective Clothing: A lab coat and long-sleeved clothing are required to protect the skin.

  • Respiratory Protection: When handling the solid form, a dust mask (e.g., N95) should be used to prevent inhalation.

Engineering Controls:

  • All manipulations of this compound, particularly in its powdered form, should be performed within a certified chemical fume hood to minimize inhalation risks.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

A summary of the key safety and physical properties of this compound is provided in the table below for quick reference.

PropertyValueSource
Molecular Formula C₁₁H₂₂O₃[1][3]
Molecular Weight 202.29 g/mol [1]
Appearance Off-white solid[4]
Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Storage Class 11 - Combustible Solids

Step-by-Step Disposal Procedures

The proper disposal route for this compound depends on its form (solid or in solution) and the quantity of waste generated. The following protocols are based on established best practices for laboratory chemical waste management.[5][6][7]

Solid Waste Disposal

Unused, expired, or contaminated solid this compound must be disposed of as hazardous chemical waste.

Protocol for Solid Waste Collection:

  • Container Selection: Place the solid waste in a clearly labeled, sealable, and chemically compatible container. The original container is often the best option if it is in good condition.[6][8]

  • Labeling: The container must be labeled with a hazardous waste tag that includes:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The accumulation start date.[6]

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials.[8] Ensure the storage area is well-ventilated.

  • Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]

Liquid Waste Disposal (Solutions)

Solutions containing this compound must also be treated as hazardous waste. Under no circumstances should these solutions be poured down the drain. [5][9][10]

Protocol for Liquid Waste Collection:

  • Container Selection: Use a sealable, leak-proof, and chemically compatible container for liquid waste. If the solvent is flammable, an appropriate solvent waste container should be used.

  • Waste Segregation: Do not mix solutions of this compound with other incompatible waste streams.[7]

  • Labeling: Label the liquid waste container with a hazardous waste tag detailing all chemical constituents and their approximate concentrations, in addition to the standard hazardous waste information.

  • Storage: Store the sealed liquid waste container in a designated satellite accumulation area, utilizing secondary containment (such as a spill tray) to prevent the spread of potential leaks.[6][8]

  • Disposal Request: Contact your institution's EHS office for pickup and disposal.[9]

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as gloves, weigh boats, and pipette tips, are considered contaminated and must be disposed of as hazardous waste.

Protocol for Contaminated Debris:

  • Collection: Place all contaminated disposable items into a designated, sealed plastic bag or a labeled, rigid container.

  • Labeling: Clearly label the bag or container as "Hazardous Waste" and list "this compound contaminated debris."

  • Disposal: Dispose of the container through your institution's hazardous waste program.

Decontamination and Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Personal Protection: Don appropriate PPE before attempting to clean the spill.

  • Containment:

    • Solid Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for hazardous waste disposal.[11] Do not use a vacuum cleaner, as this can disperse the powder.[11]

    • Liquid Spills: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11]

  • Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a water rinse. Collect all cleaning materials as hazardous waste.[11]

  • Reporting: Report the spill to your laboratory supervisor and EHS office, following your institution's established protocols.[11]

Decision-Making Workflow for Disposal

To streamline the disposal process, the following diagram outlines the decision-making steps for handling this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Pathway cluster_3 Containment & Labeling cluster_4 Final Disposal start This compound Waste Generated form Determine Physical Form start->form solid_waste Solid Waste (Pure compound, contaminated solids) form->solid_waste Solid liquid_waste Liquid Waste (Solutions) form->liquid_waste Liquid contaminated_debris Contaminated Debris (Gloves, weigh boats, etc.) form->contaminated_debris Contaminated Consumables contain_solid Place in sealed, labeled container solid_waste->contain_solid contain_liquid Place in sealed, leak-proof, labeled container with secondary containment liquid_waste->contain_liquid contain_debris Place in sealed, labeled bag or container contaminated_debris->contain_debris ehs_pickup Arrange for EHS Hazardous Waste Pickup contain_solid->ehs_pickup contain_liquid->ehs_pickup contain_debris->ehs_pickup

Caption: Decision workflow for this compound waste disposal.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 11-Hydroxyundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling a compound like 11-Hydroxyundecanoic acid, a solid omega-hydroxy fatty acid, may seem routine. However, a deep understanding of its specific hazards is paramount to ensuring both personal safety and the validity of our experimental outcomes. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe handling of this compound, grounded in its assessed risks.

Foundational Hazard Analysis: Understanding the "Why"

This compound (CAS No. 3669-80-5) is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential to cause irritation.[1][2] The primary hazards are:

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][3]

  • H335: May cause respiratory irritation. [1][2][3]

These classifications dictate our personal protective equipment (PPE) strategy. Because it is a solid, the primary exposure risk comes from inhaling airborne dust particles or direct contact with the skin and eyes.[3][4] Therefore, our defense is built around creating effective barriers and utilizing engineering controls to minimize dust generation.

Core Protective Equipment: A Data-Driven Summary

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following table outlines the essential equipment for handling this compound.

Protection Area Required PPE Rationale & Specifications
Eye & Face Chemical Safety GogglesMust provide a complete seal around the eyes to protect against airborne solid particles. Standard safety glasses are insufficient.
Face Shield (Recommended)To be worn over goggles, especially when handling larger quantities or when there is a significant risk of dust generation, providing a secondary layer of protection.[5][6]
Skin & Body Nitrile GlovesOffers adequate protection against incidental contact with solid carboxylic acids. Gloves should be inspected for integrity before each use and changed immediately upon contamination.[5][7]
Laboratory CoatMust be fully buttoned to protect skin and personal clothing from contamination.
Respiratory N95 (US) or equivalent Dust Mask/RespiratorEssential for preventing the inhalation of fine particles.[3] All handling of the solid powder should ideally occur within a certified chemical fume hood to eliminate this risk at its source.[4][8]

Operational Protocol: From Preparation to Disposal

Adherence to a strict, sequential protocol is critical for minimizing exposure. The following workflow is designed as a self-validating system to ensure safety at every stage.

Step 1: Preparation and Engineering Controls
  • Designated Area: All work with solid this compound must be conducted in a designated area, preferably within a chemical fume hood to control dust.[4][8]

  • Verify Ventilation: Before starting, ensure the chemical fume hood is operational and airflow is adequate.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, containers) and place them inside the fume hood to minimize movement in and out of the controlled space.

  • Emergency Preparedness: Confirm the location and accessibility of the nearest eyewash station, safety shower, and spill kit.[8][9]

Step 2: Handling and Use
  • Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves. If a respirator is needed, it should be fit-tested and donned according to institutional guidelines.

  • Transferring the Solid: Use a spatula for all transfers. Avoid pouring the solid from a height, as this can generate significant dust.[4] Gently scoop and tap the material into its receiving container.

  • Weighing: If weighing the compound, do so within the fume hood or in a ventilated balance enclosure.

  • Container Management: Keep the source container of this compound closed whenever you are not actively dispensing from it.[9]

Step 3: Post-Handling and Decontamination
  • Surface Cleaning: Once the experimental work is complete, decontaminate the work surface within the fume hood. Wipe the area with a damp cloth to collect any residual dust, followed by a standard laboratory cleaning agent.

  • Doffing PPE: Remove protective equipment in a manner that prevents cross-contamination. The most common sequence is to remove gloves first, followed by the lab coat (turning it inside out as you remove it), and finally, eye protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE, even if there was no known contact.[7]

Emergency Response Plan

Spill Management: For a small spill of solid this compound, do not use a dry brush or sweep, as this will aerosolize the dust. Gently cover the spill with damp paper towels, then carefully wipe it up from the outside in. Place the contaminated materials into a sealed, labeled hazardous waste container.[10]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2] If irritation persists, consult a physician.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[2][10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical advice.[2]

Disposal Plan: A Lifecycle Approach

Proper disposal is a critical final step in the chemical handling workflow.

  • Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[4] Do not mix with general laboratory trash.

  • Excess Chemical: Unused or waste this compound should be disposed of in accordance with all federal, state, and local regulations. A common and preferred method is to dissolve the material in a combustible solvent and dispose of it via a licensed chemical incinerator equipped with an afterburner and scrubber.[5]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous chemical waste.

Visualizing the Workflow

The following diagram illustrates the logical flow for the safe handling of this compound, emphasizing the cyclical nature of laboratory safety.

G cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operation Phase Risk_Assessment 1. Hazard ID (Skin/Eye/Resp Irritant) Engineering_Controls 2. Use Fume Hood Risk_Assessment->Engineering_Controls Plan PPE_Selection 3. Select PPE (Goggles, Gloves, N95) Engineering_Controls->PPE_Selection Plan Donning_PPE 4. Don PPE PPE_Selection->Donning_PPE Plan Handling 5. Handle Solid (Minimize Dust) Donning_PPE->Handling Execute Doffing_PPE 6. Doff PPE Handling->Doffing_PPE Execute Emergency Emergency? (Spill/Exposure) Handling->Emergency Decontamination 7. Decontaminate Area Doffing_PPE->Decontamination Clean Up Waste_Segregation 8. Segregate Waste Decontamination->Waste_Segregation Clean Up Disposal 9. Dispose via Licensed Vendor Waste_Segregation->Disposal Clean Up Disposal->Risk_Assessment Cycle complete First_Aid First Aid & Spill Response Emergency->First_Aid ACTIVATE First_Aid->Decontamination Remediate

Caption: Workflow for Safe Handling of this compound.

References

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  • The MSDS HyperGlossary: Carboxylic Acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.